Product packaging for ent-17-Hydroxykaur-15-en-19-oic acid(Cat. No.:CAS No. 35030-38-7)

ent-17-Hydroxykaur-15-en-19-oic acid

Cat. No.: B210243
CAS No.: 35030-38-7
M. Wt: 318.4 g/mol
InChI Key: XEQHVCXFKPCQNM-LEUKZYDJSA-N
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Description

ent-17-Hydroxykaur-15-en-19-oic acid (CAS 35030-38-7) is a naturally occurring ent-kaurene diterpenoid isolated from plant species such as Laetia thamnia L. and Helianthus tuberosus (Jerusalem artichoke) . This compound has demonstrated significant cytotoxic activity in vitro, showing effects against a range of human cancer cell lines. Bioactivity studies indicate it is cytotoxic to human prostate LNCaP2 cells with an IC50 of 17.63 mg/mL . Further research cites its activity against other tumor cell models, including human prostate (22Rv1), colon (HT29, HCT116, SW480, SW620), and breast (MCF-7) cancer cells, at concentrations ranging from 6 to 50 µg/mL . Beyond its cytotoxic properties, the compound has also been shown to block isoflavone accumulation in a soybean defense activation bioassay, suggesting additional bioactivity mechanisms . With a molecular formula of C20H30O3 and a molar mass of 318.45 g/mol, it is supplied as a solid powder that is soluble in common organic solvents like DMSO and chloroform . This product is intended for research purposes only and is not for diagnostic or therapeutic human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30O3 B210243 ent-17-Hydroxykaur-15-en-19-oic acid CAS No. 35030-38-7

Properties

CAS No.

35030-38-7

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

(1S,4S,5R,9S,10S,13S)-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid

InChI

InChI=1S/C20H30O3/c1-18-7-3-8-19(2,17(22)23)15(18)6-9-20-10-13(4-5-16(18)20)14(11-20)12-21/h11,13,15-16,21H,3-10,12H2,1-2H3,(H,22,23)/t13-,15-,16-,18+,19+,20-/m0/s1

InChI Key

XEQHVCXFKPCQNM-LEUKZYDJSA-N

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@@H](C3)C(=C4)CO)(C)C(=O)O

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)C(=C4)CO)(C)C(=O)O

Appearance

Powder

melting_point

193 - 194 °C

physical_description

Solid

Synonyms

17-hydroxy-ent-kaur-15-en-19-oic acid

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to ent-17-Hydroxykaur-15-en-19-oic Acid: Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural diterpenoid, ent-17-Hydroxykaur-15-en-19-oic acid. The document details its natural sources, provides a representative experimental protocol for its isolation and purification, and explores its biological activities, including its potential mechanisms of action in cancer cells.

Natural Sources of this compound

This compound has been isolated from several plant species, primarily belonging to the Asteraceae and Annonaceae families. The table below summarizes the known natural sources of this compound.

Plant SpeciesFamilyPlant PartReference
Laetia thamnia L.SalicaceaeLeaves[1]
Annona glabraAnnonaceaeNot Specified
Wedelia trilobataAsteraceaeWhole Plant

Experimental Protocols: Isolation and Purification

Representative Protocol: Isolation of ent-Kaurane Diterpenoids from Wedelia trilobata

  • Extraction:

    • Air-dried and powdered whole plant material of Wedelia trilobata is extracted with 95% ethanol (B145695) at room temperature. The extraction is typically repeated three times over a period of seven days for each extraction.

    • The resulting ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning:

    • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity. A common sequence is petroleum ether followed by chloroform (B151607) (CHCl₃).

    • This partitioning separates compounds based on their polarity, with the less polar diterpenoids concentrating in the petroleum ether and chloroform fractions.

  • Chromatographic Separation:

    • Silica (B1680970) Gel Column Chromatography: The petroleum ether and chloroform fractions are independently subjected to silica gel column chromatography.

      • The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like petroleum ether or hexane (B92381) and gradually increasing the polarity by adding ethyl acetate (B1210297) or acetone.

      • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds of interest.

    • Preparative Thin Layer Chromatography (pTLC): Fractions containing a mixture of compounds with similar polarities can be further purified using pTLC with an appropriate solvent system.

    • Recrystallization: Crystalline compounds can be purified by recrystallization from a suitable solvent or solvent mixture, such as petroleum ether/ethyl acetate.

  • Structure Elucidation:

    • The structure of the isolated compounds is determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

G start Dried & Powdered Plant Material extraction Extraction (95% EtOH) start->extraction partitioning Solvent Partitioning (Petroleum Ether, CHCl3) extraction->partitioning column_chrom Silica Gel Column Chromatography partitioning->column_chrom ptlc Preparative TLC column_chrom->ptlc recrystallization Recrystallization ptlc->recrystallization analysis Structure Elucidation (NMR, MS) recrystallization->analysis

General workflow for the isolation of this compound.

Biological Activity and Potential Signaling Pathways

This compound has demonstrated cytotoxic activity against various cancer cell lines. While the precise molecular mechanisms of this specific compound are not fully elucidated, research on structurally similar ent-kaurane diterpenoids provides insights into its potential modes of action.

Cytotoxic Activity

The following table summarizes the reported cytotoxic activity of this compound.

Cell LineCancer TypeIC₅₀ (µg/mL)Reference
LNCaPProstate Cancer17.63[1]
Potential Signaling Pathways

Based on studies of related ent-kaurane diterpenoids, a plausible mechanism of action for this compound involves the induction of apoptosis through the mitochondrial pathway and modulation of key signaling pathways such as NF-κB and Nrf2.

Induction of Apoptosis:

A related compound, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid, has been shown to induce apoptosis in cancer cells. This process is characterized by:

  • Mitochondrial Pathway Activation: An increase in the Bax/Bcl-2 ratio, leading to the release of cytochrome c from the mitochondria into the cytosol.[2][3][4]

  • Caspase Activation: The released cytochrome c triggers the activation of caspase cascades, ultimately leading to programmed cell death.[2]

Modulation of NF-κB and Nrf2 Pathways:

  • ent-kaur-16-en-19-oic acid , another similar diterpenoid, has been found to be a potent activator of the Nrf2 pathway, a key regulator of cellular antioxidant responses.[5] Interestingly, this compound did not affect the NF-κB pathway.[5]

  • Conversely, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid* has been shown to inhibit the NF-κB signaling pathway, which is often constitutively active in cancer cells and promotes cell survival and proliferation.[2][3][6][7] This inhibition is achieved by preventing the degradation of IκBα, the inhibitory subunit of NF-κB.[6][7]

The diagram below illustrates a hypothetical signaling pathway for this compound, integrating the known effects of related compounds on apoptosis and the NF-κB pathway.

G cluster_cell Cancer Cell compound This compound nfkb_pathway NF-κB Pathway compound->nfkb_pathway Inhibition mitochondrion Mitochondrion compound->mitochondrion Induces Stress ikb IκBα Degradation survival_genes Pro-survival & Proliferative Gene Expression nfkb_pathway->survival_genes Promotes nfkb_translocation NF-κB Nuclear Translocation bax_bcl2 Increased Bax/Bcl-2 Ratio apoptosis Apoptosis mitochondrion->apoptosis Initiates cytochrome_c Cytochrome c Release caspases Caspase Activation

Hypothetical signaling pathway for apoptosis induction.

Conclusion

This compound is a naturally occurring diterpenoid with promising cytotoxic activity. Further research is warranted to fully elucidate its mechanisms of action, quantify its presence in various natural sources, and optimize its isolation for potential therapeutic applications. The information provided in this guide serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

References

Unveiling ent-17-Hydroxykaur-15-en-19-oic Acid: A Technical Guide on its Discovery, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ent-17-Hydroxykaur-15-en-19-oic acid is a naturally occurring ent-kaurane diterpenoid that has been isolated from several plant species, including Laetia thamnia, Wedelia trilobata, and Annona glabra. This tetracyclic diterpene has emerged as a compound of interest due to its notable cytotoxic activity against a range of human cancer cell lines. This technical guide provides a comprehensive overview of the discovery, physicochemical properties, and biological evaluation of this compound. Detailed experimental protocols for its isolation and the assessment of its cytotoxic effects are presented, alongside a summary of key quantitative data. Furthermore, this document illustrates the putative signaling pathways through which this class of compounds exerts its anticancer effects, providing a valuable resource for researchers in natural product chemistry, oncology, and drug discovery.

Introduction

The quest for novel therapeutic agents from natural sources has led to the discovery of a vast array of bioactive secondary metabolites. Among these, the ent-kaurane diterpenoids represent a significant class of compounds with diverse and potent biological activities. Structurally characterized by a tetracyclic hydrocarbon skeleton, these molecules have been shown to possess anticancer, anti-inflammatory, and antimicrobial properties. This compound is a member of this family that has demonstrated promising cytotoxic effects, warranting further investigation into its therapeutic potential. This guide serves to consolidate the current knowledge on this compound, with a focus on its discovery and preclinical evaluation.

Physicochemical and Quantitative Data

The fundamental properties of this compound are summarized below. This data is essential for its identification, characterization, and formulation in experimental settings.

PropertyValue
Molecular Formula C₂₀H₃₀O₃
Molecular Weight 318.45 g/mol
CAS Number 35030-38-7
Appearance White solid
Melting Point 193-194 °C
Optical Rotation [α]D -60° (c, 0.3 in MeOH)
Solubility Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone
Table 2: In Vitro Cytotoxicity Data

The primary biological activity reported for this compound is its cytotoxicity against various cancer cell lines.

Cell LineCancer TypeActivity MetricValue (µg/mL)Reference(s)
LNCaPProstateIC₅₀17.63[1]
22Rv1ProstateCytotoxic6 - 50[2]
HT29ColonCytotoxic6 - 50[2]
HCT116ColonCytotoxic6 - 50[2]
SW480ColonCytotoxic6 - 50[2]
SW620ColonCytotoxic6 - 50[2]
MCF-7BreastCytotoxic6 - 50[2]

Experimental Protocols

Bioactivity-Guided Isolation

The following protocol is a representative procedure for the isolation of ent-kaurane diterpenoids from plant material. It is based on established phytochemical methods and should be adapted based on the specific plant source and laboratory equipment.

Note: This is a generalized protocol. For the specific isolation of this compound, the original literature should be consulted for precise chromatographic conditions.

  • Extraction:

    • Air-dried and powdered plant material (e.g., leaves of Laetia thamnia) is extracted exhaustively with a solvent such as methanol (B129727) or a mixture of hexane (B92381) and ethyl acetate at room temperature.

    • The resulting crude extract is concentrated under reduced pressure using a rotary evaporator.

  • Solvent Partitioning:

    • The concentrated crude extract is suspended in water and partitioned successively with solvents of increasing polarity, for example, n-hexane, chloroform, and ethyl acetate.

    • The fractions are tested for cytotoxicity to identify the active fraction(s).

  • Acid-Base Extraction (for acidic compounds):

    • The bioactive fraction (e.g., the chloroform or ethyl acetate fraction) is dissolved in its respective solvent and extracted with an aqueous solution of a weak base, such as 0.5 N NaOH, to separate acidic compounds.

    • The aqueous layer is then acidified with a dilute acid (e.g., HCl) to a pH of approximately 2-3 and subsequently extracted with a solvent like ethyl acetate to recover the acidic compounds.

  • Chromatographic Purification:

    • The acidic fraction is subjected to column chromatography over silica (B1680970) gel.

    • The column is eluted with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Fractions containing the compound of interest are pooled and may require further purification by preparative TLC or HPLC to yield pure this compound.

  • Structure Elucidation:

    • The structure of the purified compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison with published data.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.

  • Cell Culture:

    • Human cancer cell lines (e.g., LNCaP, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well). The plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • A stock solution of this compound is prepared in DMSO.

    • Serial dilutions of the compound are made in the culture medium.

    • The medium from the seeded plates is replaced with the medium containing various concentrations of the test compound. Control wells receive medium with DMSO at the same final concentration as the treated wells.

  • Incubation:

    • The plates are incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition and Formazan (B1609692) Solubilization:

    • Following incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours.

    • The medium is then carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in dilute HCl) is added to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to the control wells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow from the plant source to the identification of a bioactive compound and the assessment of its activity.

G cluster_collection Plant Material cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_identification Identification cluster_bioassay Biological Evaluation Plant Source Plant (e.g., Laetia thamnia) Extraction Solvent Extraction Plant->Extraction Partitioning Solvent Partitioning Extraction->Partitioning AcidBase Acid-Base Extraction Partitioning->AcidBase CC Column Chromatography AcidBase->CC HPLC HPLC CC->HPLC Structure Structure Elucidation (NMR, MS) HPLC->Structure PureCompound This compound Structure->PureCompound Cytotoxicity Cytotoxicity Assay (e.g., MTT) PureCompound->Cytotoxicity Data IC50 Determination Cytotoxicity->Data

Caption: Bioactivity-guided isolation and evaluation workflow.

Putative Signaling Pathways

While the specific molecular targets of this compound are yet to be fully elucidated, the anticancer mechanisms of ent-kaurane diterpenes generally involve the induction of apoptosis and cell cycle arrest. The diagrams below illustrate these conserved pathways.

G Compound ent-kaurane diterpenes Mito Mitochondrial Stress Compound->Mito Bcl2 Bcl-2 (anti-apoptotic) (Downregulation) Mito->Bcl2 Bax Bax (pro-apoptotic) (Upregulation) Mito->Bax CytoC Cytochrome c Release Bcl2->CytoC Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

Caption: General pathway of apoptosis induction by ent-kaurane diterpenes.

G Compound ent-kaurane diterpenes p53 p53 Upregulation Compound->p53 p21 p21 Upregulation p53->p21 CDK Cyclin/CDK Complexes (e.g., CDK2, CDK4) p21->CDK inhibition Progression G1/S Phase Progression CDK->Progression drives Arrest Cell Cycle Arrest CDK->Arrest inhibition of CDK leads to

Caption: General pathway of cell cycle arrest by ent-kaurane diterpenes.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated cytotoxic activity against several cancer cell lines. This guide has provided a consolidated overview of its discovery, properties, and methods for its study. Future research should focus on elucidating the specific molecular targets and mechanisms of action of this particular diterpenoid to better understand its therapeutic potential. Further preclinical studies, including in vivo efficacy and toxicity assessments, are necessary to determine its viability as a candidate for drug development. The synthesis of analogues may also provide opportunities to enhance its potency and drug-like properties.

References

An In-Depth Technical Guide to the Chemical Properties of ent-17-Hydroxykaur-15-en-19-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-17-Hydroxykaur-15-en-19-oic acid is a naturally occurring diterpenoid belonging to the kaurane (B74193) class.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its study, and an exploration of the signaling pathways implicated in its biological activity. The information presented is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a tetracyclic diterpenoid characterized by a kaurane skeleton.[1][2] Its chemical structure and key physicochemical properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₂₀H₃₀O₃[3]
Molecular Weight 318.45 g/mol [3]
CAS Number 35030-38-7[3]
Melting Point 187-188 °C[3]
Solubility Soluble in chloroform (B151607), dichloromethane, ethyl acetate (B1210297), DMSO, and acetone.
Appearance Not specified in the provided results.
XLogP3 4.2[3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 3[3]
Rotatable Bond Count 2[3]

Spectroscopic Data

The structural elucidation of this compound and related compounds relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic DataDescription
¹H NMR The proton NMR spectrum provides detailed information about the chemical environment of hydrogen atoms in the molecule.
¹³C NMR The carbon-13 NMR spectrum is crucial for determining the carbon framework of the molecule.
Mass Spectrometry Mass spectrometry data confirms the molecular weight and provides information about the fragmentation pattern of the molecule.

While specific spectral data for this compound was not fully detailed in the search results, the availability of ¹³C NMR data is confirmed. The characterization of similar ent-kaurane diterpenoids consistently involves a combination of 1D and 2D NMR experiments (COSY, HSQC, HMBC) for complete structural assignment.

Experimental Protocols

Isolation and Purification

A general protocol for the isolation of ent-kaurenoic acids from plant material, which can be adapted for this compound, is as follows. This example is based on the isolation of a similar compound from Aralia continentalis.[4]

Workflow for Isolation and Purification

G General Isolation Workflow plant_material Dried and Crushed Plant Material (e.g., leaves, roots) extraction Extraction with Methanol (B129727) (MeOH) at elevated temperature (e.g., 60°C) plant_material->extraction concentration Concentration of Methanol Extract extraction->concentration partitioning Suspension in H₂O and Partitioning (Hexane, Chloroform, Ethyl Acetate, n-BuOH) concentration->partitioning chloroform_layer Chloroform (CHCl₃) Layer partitioning->chloroform_layer silica_gel Silica (B1680970) Gel Column Chromatography (Gradient elution, e.g., Hexane-EtOAc) chloroform_layer->silica_gel fractions Collection of Fractions silica_gel->fractions purification Further Purification (e.g., Preparative HPLC) fractions->purification pure_compound Pure this compound purification->pure_compound

Caption: A representative workflow for the isolation and purification of ent-kaurane diterpenoids.

Detailed Steps:

  • Extraction: The dried and powdered plant material is extracted multiple times with methanol at an elevated temperature.[4]

  • Concentration: The resulting methanol extract is concentrated under reduced pressure.[4]

  • Partitioning: The concentrated extract is suspended in water and successively partitioned with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and n-butanol.[4] The fraction containing the target compound (typically the chloroform or ethyl acetate layer for diterpenoids) is collected.

  • Chromatography: The bioactive fraction is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components.[4]

  • Purification: Fractions containing the desired compound are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield the pure this compound.[4]

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound against various cancer cell lines has been reported.[5] The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common method to assess cell viability.

Workflow for MTT Assay

G MTT Assay Workflow cell_seeding Seed cancer cells in a 96-well plate treatment Treat cells with varying concentrations of This compound cell_seeding->treatment incubation Incubate for a specified period (e.g., 24, 48, 72 hours) treatment->incubation mtt_addition Add MTT solution to each well incubation->mtt_addition formazan_formation Incubate to allow formazan (B1609692) crystal formation mtt_addition->formazan_formation solubilization Add solubilization solution (e.g., DMSO) formazan_formation->solubilization absorbance_reading Measure absorbance at a specific wavelength (e.g., 570 nm) solubilization->absorbance_reading data_analysis Calculate cell viability and IC₅₀ values absorbance_reading->data_analysis

Caption: A standard workflow for determining cytotoxicity using the MTT assay.

Biological Activity and Signaling Pathways

This compound has demonstrated cytotoxic activity against a range of human cancer cell lines, including prostate, colon, and breast cancer cells.[5] While the specific signaling pathways for this compound have not been fully elucidated, studies on structurally similar ent-kaurane diterpenoids suggest that their cytotoxic effects are often mediated through the induction of apoptosis.

The proposed apoptotic mechanism for cytotoxic ent-kaurane diterpenoids involves the intrinsic or mitochondrial pathway, which is regulated by a complex interplay of pro- and anti-apoptotic proteins and signaling cascades.

Mitochondrial-Mediated Apoptosis Pathway

This pathway is a central mechanism for programmed cell death. The cytotoxic activity of many ent-kaurane diterpenoids is linked to their ability to induce apoptosis through this pathway.[6][7]

G Proposed Mitochondrial-Mediated Apoptosis Pathway compound This compound bcl2_family Modulation of Bcl-2 Family Proteins compound->bcl2_family bax_up ↑ Bax (Pro-apoptotic) bcl2_family->bax_up bcl2_down ↓ Bcl-2 (Anti-apoptotic) bcl2_family->bcl2_down mitochondrion Mitochondrion bax_up->mitochondrion bcl2_down->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: The proposed mitochondrial-mediated apoptosis pathway induced by ent-kaurane diterpenoids.

Key Signaling Pathways in Apoptosis

Several key signaling pathways are often modulated by cytotoxic compounds, including ent-kaurane diterpenoids, to induce apoptosis. These include the NF-κB, PI3K/Akt, and MAPK pathways.

Logical Relationship of Key Signaling Pathways in Apoptosis

G Interplay of Key Apoptotic Signaling Pathways compound ent-kaurane diterpenoid nfkb NF-κB Pathway compound->nfkb Inhibition pi3k_akt PI3K/Akt Pathway compound->pi3k_akt Inhibition mapk MAPK Pathway compound->mapk Modulation apoptosis Apoptosis nfkb->apoptosis survival Cell Survival nfkb->survival pi3k_akt->apoptosis pi3k_akt->survival mapk->apoptosis mapk->survival

Caption: Logical relationships between key signaling pathways modulated by ent-kaurane diterpenoids.

  • NF-κB Signaling: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of cell survival, and its inhibition can promote apoptosis.[8] Some ent-kaurane diterpenoids have been shown to inhibit NF-κB activity.[9]

  • PI3K/Akt Signaling: The PI3K/Akt pathway is a major survival pathway that, when activated, inhibits apoptosis.[10] Inhibition of this pathway can lead to programmed cell death.

  • MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathway is a complex signaling cascade that can regulate both cell survival and apoptosis, depending on the specific context and stimuli.[11] Some studies have shown that ent-kaurane diterpenoids can modulate MAPK signaling to induce apoptosis.[7]

Conclusion

This compound is a promising natural product with demonstrated cytotoxic activity. This guide has provided a summary of its known chemical properties, representative experimental protocols for its study, and an overview of the likely signaling pathways involved in its biological effects. Further research is warranted to fully elucidate its mechanism of action and to explore its potential as a therapeutic agent.

References

An In-Depth Technical Guide to ent-17-Hydroxykaur-15-en-19-oic Acid: Molecular Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ent-17-Hydroxykaur-15-en-19-oic acid, a kaurane (B74193) diterpenoid of significant interest in natural product chemistry and pharmacology. This document details its molecular structure, physicochemical properties, and known biological activities, with a focus on its cytotoxic effects against various cancer cell lines. This guide also collates available experimental data and outlines plausible methodologies for its study, providing a foundational resource for researchers in oncology and drug discovery.

Introduction

This compound is a tetracyclic diterpenoid belonging to the kaurane class of natural products.[1][2] These compounds are characterized by a perhydrophenanthrene skeleton with a five-membered ring fused at the C-8 and C-13 positions. First isolated from various plant species, including Laetia thamnia, Wedelia trilobata, and Annona glabra, this molecule has demonstrated notable cytotoxic properties, positioning it as a compound of interest for further investigation in cancer research. This guide aims to consolidate the current knowledge on this compound to facilitate future research and development efforts.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a kaurane backbone with a hydroxyl group at position 17, a double bond between carbons 15 and 16, and a carboxylic acid at position 19.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₂₀H₃₀O₃[3][4][5]
Molecular Weight 318.45 g/mol [4]
CAS Number 35030-38-7[4]
IUPAC Name (4aR,6aS,9S,9aR,11aS)-9-(hydroxymethyl)-4a,11a-dimethyl-1,2,3,4,4a,5,6,6a,7,8,9,9a-dodecahydro-9,6-(epoxymethano)cyclohepta[a]naphthalene-7-carboxylic acid[3]
Appearance White to off-white powder
Solubility Soluble in DMSO, methanol, and other organic solvents.
Melting Point 187-188 °C[4]
Spectroscopic Data

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on the analysis of related kaurane diterpenoids, the ¹H-NMR spectrum of this compound is expected to show characteristic signals for the exocyclic methylene (B1212753) protons, the hydroxymethyl group, and the methyl groups of the kaurane skeleton.[6][7][8][9] The ¹³C-NMR spectrum would correspondingly display signals for the carboxylic acid carbon, the olefinic carbons, and the carbon bearing the hydroxyl group, in addition to the signals from the tetracyclic core.

2.1.2. Mass Spectrometry (MS)

Mass spectrometry data is crucial for confirming the molecular weight and elemental composition. A predicted GC-MS spectrum for the trimethylsilyl (B98337) (TMS) derivative of ent-17-Hydroxy-15-kauren-19-oic acid suggests a molecular ion peak corresponding to the derivatized molecule. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₂₀H₃₀O₃. Fragmentation patterns would likely involve the loss of water, carbon dioxide, and fragmentation of the ring system, characteristic of kaurane diterpenoids.[3][10]

Biological Activity and Mechanism of Action

This compound has demonstrated cytotoxic activity against a range of human cancer cell lines.

Table 2: Reported Cytotoxic Activity of this compound

Cell LineCancer TypeIC₅₀ (µg/mL)Reference
LNCaPProstate Cancer17.63

While the precise molecular mechanisms of this compound are not fully elucidated in the available literature, studies on closely related kaurane diterpenoids, such as ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid, suggest a likely mechanism involving the induction of apoptosis and cell cycle arrest.[11][12][13][14][15]

Proposed Signaling Pathways

Based on the activity of analogous compounds, this compound is hypothesized to induce apoptosis through the intrinsic or mitochondrial pathway. This pathway is characterized by the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases.[16] Furthermore, inhibition of the pro-survival NF-κB signaling pathway is a common mechanism for many cytotoxic natural products and is a plausible target for this compound.[11][17]

G cluster_0 Cellular Response to this compound Compound This compound Mitochondria Mitochondrial Pathway Compound->Mitochondria NFkB NF-κB Pathway Inhibition Compound->NFkB CellCycle Cell Cycle Arrest (G2/M Phase) Compound->CellCycle Bcl2 Bcl-2 Family Regulation (↓Bcl-2, ↑Bax) Mitochondria->Bcl2 Caspases Caspase Activation Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis Proliferation ↓ Cell Proliferation NFkB->Proliferation inhibition CellCycle->Proliferation inhibition

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not explicitly available. However, based on standard methodologies for evaluating similar cytotoxic compounds, the following protocols are proposed.

Isolation and Purification

A general procedure for the isolation of kaurane diterpenoids from plant material involves the following steps.[1]

G cluster_0 Isolation Workflow Start Dried Plant Material (e.g., Laetia thamnia leaves) Extraction Solvent Extraction (e.g., Ethanol (B145695) or Methanol) Start->Extraction Partition Liquid-Liquid Partitioning (e.g., Hexane, Chloroform, Ethyl Acetate) Extraction->Partition Chromatography Column Chromatography (Silica Gel) Partition->Chromatography Purification Further Purification (e.g., Preparative HPLC) Chromatography->Purification End Isolated Compound Purification->End

Caption: General workflow for the isolation of kaurane diterpenoids.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the compound at concentrations around its IC₅₀ value for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle.[14][18]

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Future Directions

While this compound shows promise as a cytotoxic agent, further research is required to fully understand its therapeutic potential. Key areas for future investigation include:

  • Comprehensive Structural Elucidation: A complete and unambiguous assignment of ¹H and ¹³C NMR data is essential.

  • Mechanism of Action Studies: Detailed investigation into the specific signaling pathways modulated by this compound is needed to identify its molecular targets.

  • In Vivo Efficacy: Preclinical studies in animal models are necessary to evaluate its anti-tumor activity, pharmacokinetics, and safety profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of derivatives could lead to the identification of more potent and selective analogs.

Conclusion

This compound is a naturally occurring kaurane diterpenoid with demonstrated cytotoxic properties. Although detailed mechanistic and structural data are still emerging, the information available from related compounds provides a strong rationale for its further investigation as a potential anticancer agent. This technical guide serves as a foundational resource to aid researchers in designing and executing studies to unlock the full therapeutic potential of this promising natural product.

References

Unveiling the Bioactive Potential of ent-17-Hydroxykaur-15-en-19-oic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-17-Hydroxykaur-15-en-19-oic acid is a naturally occurring diterpenoid belonging to the kaurane (B74193) class. It has been isolated from various plant sources, including Wedelia trilobata and Laetia thamnia L.[1]. This technical guide provides a comprehensive overview of the current scientific understanding of the biological activities of this compound, with a focus on its cytotoxic effects against cancer cell lines. The information presented herein is intended to support further research and drug development efforts centered on this compound and its derivatives.

Biological Activity: Cytotoxicity

This compound has demonstrated cytotoxic activity against a range of human cancer cell lines. Studies have shown its efficacy in inhibiting the proliferation of prostate, colon, and breast cancer cells.

Quantitative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxic effects of this compound.

Cell LineCancer TypeAssayEndpointResult
LNCaPProstate CancerCytotoxicityIC₅₀17.63 µg/mL[1]
22Rv1Prostate CancerCytotoxicityConcentration Range6 - 50 µg/mL[1]
HT29Colon CancerCytotoxicityConcentration Range6 - 50 µg/mL[1]
HCT116Colon CancerCytotoxicityConcentration Range6 - 50 µg/mL[1]
SW480Colon CancerCytotoxicityConcentration Range6 - 50 µg/mL[1]
SW620Colon CancerCytotoxicityConcentration Range6 - 50 µg/mL[1]
MCF-7Breast CancerCytotoxicityConcentration Range6 - 50 µg/mL[1]

Proposed Mechanism of Action: Insights from a Structurally Related Analog

While the precise signaling pathways modulated by this compound have not been fully elucidated, studies on the closely related ent-kaurane diterpenoid, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid , provide significant insights into a probable mechanism of action. This analog has been shown to induce apoptosis in cancer cells through the inhibition of the NF-κB signaling pathway and modulation of the Bcl-2 family of proteins[2][3][4]. It is important to note that while this provides a strong hypothetical framework, further research is required to confirm if this compound acts via the same pathway.

Another related compound, ent-16alphaH,17-hydroxy-kauran-19-oic acid (siegeskaurolic acid), has also been found to exert its anti-inflammatory effects through the inhibition of NF-κB activation[5]. However, research on ent-kaur-16-en-19-oic acid indicated that it did not affect NF-κB activity but rather induced the activation of the Nrf2 pathway[6][7]. This highlights the nuanced structure-activity relationships within the ent-kaurane class and underscores the need for specific investigation of this compound.

Hypothesized Signaling Pathway: Inhibition of NF-κB and Induction of Apoptosis

The proposed mechanism involves the inhibition of the canonical NF-κB pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon receiving a pro-inflammatory or survival signal, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of anti-apoptotic genes, such as Bcl-2. By inhibiting this pathway, ent-kaurane diterpenoids can decrease the expression of Bcl-2, thereby shifting the cellular balance towards apoptosis. This leads to the activation of the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspases, ultimately leading to programmed cell death[3][8][9].

G Hypothesized Signaling Pathway of ent-kaurane Diterpenoids cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus This compound This compound IKK IKK This compound->IKK Inhibition Bcl2 Bcl2 This compound->Bcl2 Downregulation (indirect) IkB IkB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB Complex NFkB NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB Release Bax Bax Cytochrome_c Cytochrome c Bax->Cytochrome_c Release Bcl2->Bax Inhibition Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Cytochrome_c->Caspase9 Activation Anti_apoptotic_genes Anti-apoptotic Genes (e.g., Bcl-2) NFkB_n->Anti_apoptotic_genes Transcription Anti_apoptotic_genes->Bcl2

Hypothesized signaling pathway for ent-kaurane diterpenoids.

Experimental Protocols

The following section details the methodologies for key experiments used to assess the biological activity of compounds like this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

G MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H

Workflow for the MTT cell viability assay.
Apoptosis Detection (Annexin V-FITC/PI Staining)

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, PARP, and a loading control like β-actin).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the protein expression level.

G Western Blot Workflow for Apoptosis Markers A Cell Lysis & Protein Extraction B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to Membrane C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Analysis of Protein Expression H->I

Workflow for Western blot analysis of apoptosis-related proteins.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated cytotoxic activity against several cancer cell lines. While its exact mechanism of action is yet to be fully elucidated, evidence from structurally similar ent-kaurane diterpenoids suggests that it may induce apoptosis through the inhibition of pro-survival signaling pathways such as NF-κB.

Future research should focus on:

  • Comprehensive Cytotoxicity Profiling: Determining the IC₅₀ values of this compound against a broader panel of cancer cell lines.

  • Mechanism of Action Studies: Investigating the specific signaling pathways modulated by this compound to confirm its molecular targets.

  • In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in preclinical animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of the parent compound to identify pharmacophores responsible for its bioactivity and to potentially develop more potent and selective analogs.

The information compiled in this guide serves as a foundational resource for the scientific community to advance the study of this compound as a potential therapeutic agent.

References

Unraveling the Cytotoxic Secrets of ent-17-Hydroxykaur-15-en-19-oic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of ent-17-Hydroxykaur-15-en-19-oic acid, a kaurene diterpenoid with demonstrated cytotoxic effects against various cancer cell lines. While direct and extensive research on the specific signaling pathways of this compound is limited, this guide synthesizes the available quantitative data and extrapolates a hypothesized mechanism of action based on studies of structurally related ent-kaurane diterpenoids. This document is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, pharmacology, and drug discovery.

Core Cytotoxic Activity

This compound has been identified as a cytotoxic agent, demonstrating the ability to inhibit the proliferation of several human cancer cell lines. The most significant activity has been observed in prostate cancer cells.

Quantitative Cytotoxicity Data

The inhibitory effects of this compound have been quantified, with the half-maximal inhibitory concentration (IC50) values determined for various cancer cell lines. The data underscores the compound's potential as a subject for further anticancer research.

Cell LineCancer TypeIC50 (µg/mL)
LNCaPProstate Cancer17.63
22Rv1Prostate CancerNot specified, but active
HT29Colon CancerNot specified, but active
HCT116Colon CancerNot specified, but active
SW480Colon CancerNot specified, but active
SW620Colon CancerNot specified, but active
MCF-7Breast CancerNot specified, but active

Hypothesized Mechanism of Action: Induction of Apoptosis via the Mitochondrial Pathway

Based on the established mechanisms of structurally similar ent-kaurane diterpenoids, it is hypothesized that this compound induces cancer cell death primarily through the intrinsic or mitochondrial pathway of apoptosis. This proposed mechanism involves a cascade of intracellular events culminating in programmed cell death.

Key Steps in the Hypothesized Signaling Pathway:
  • Induction of Apoptotic Stimuli: The compound is thought to act as an intracellular stressor, initiating the apoptotic cascade.

  • Modulation of Bcl-2 Family Proteins: It is proposed that this compound influences the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. This likely involves the upregulation of pro-apoptotic members and/or the downregulation of anti-apoptotic members.

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the Bcl-2 protein balance leads to the formation of pores in the mitochondrial outer membrane.

  • Release of Cytochrome c: MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.

  • Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then activates pro-caspase-9, the initiator caspase in this pathway.

  • Executioner Caspase Cascade: Activated caspase-9 proceeds to cleave and activate executioner caspases, such as caspase-3 and caspase-7.

  • Execution of Apoptosis: The executioner caspases orchestrate the dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.

Visualizing the Hypothesized Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to apoptosis.

Hypothesized_Apoptosis_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Compound This compound Bcl2_family Modulation of Bcl-2 Family Proteins Compound->Bcl2_family MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2_family->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Hypothesized mitochondrial-mediated apoptotic pathway.

Experimental Protocols

To facilitate further investigation into the mechanism of action of this compound, detailed methodologies for key experiments are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the compound on cancer cells.

1. Cell Culture:

  • Culture the desired cancer cell line (e.g., LNCaP) in appropriate media supplemented with fetal bovine serum and antibiotics.
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

  • Harvest cells using trypsin-EDTA and perform a cell count.
  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

3. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Prepare serial dilutions of the compound in culture media to achieve the desired final concentrations.
  • Replace the media in the 96-well plate with the media containing the different concentrations of the compound. Include a vehicle control (media with the same concentration of the solvent).

4. Incubation:

  • Incubate the plate for 24, 48, or 72 hours.

5. MTT Assay:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
  • Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.
  • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines the workflow for assessing the cytotoxicity of this compound.

Cytotoxicity_Workflow Start Start Cell_Culture Cancer Cell Culture (e.g., LNCaP) Start->Cell_Culture Seeding Seed Cells in 96-well Plate Cell_Culture->Seeding Treatment Treat with this compound (Varying Concentrations) Seeding->Treatment Incubation Incubate (24-72h) Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Measure Absorbance & Calculate IC50 MTT_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining cytotoxicity.

Future Directions

The data presented in this guide provides a foundational understanding of the cytotoxic potential of this compound. Future research should focus on validating the hypothesized mechanism of action through a series of targeted experiments. These include:

  • Apoptosis Confirmation: Utilizing techniques such as Annexin V/PI staining and TUNEL assays to confirm that the observed cell death is indeed apoptotic.

  • Western Blot Analysis: Investigating the expression levels of key apoptotic proteins, including Bcl-2 family members and caspases, following treatment with the compound.

  • Cell Cycle Analysis: Determining if the compound induces cell cycle arrest at specific checkpoints.

  • In Vivo Studies: Evaluating the anti-tumor efficacy of this compound in animal models of cancer.

By systematically addressing these research questions, a more complete and definitive understanding of the mechanism of action of this promising natural product can be achieved, potentially paving the way for its development as a novel anticancer therapeutic.

In-Depth Technical Guide: ent-17-Hydroxykaur-15-en-19-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of ent-17-Hydroxykaur-15-en-19-oic acid, a kaurane (B74193) diterpenoid of interest to researchers, scientists, and drug development professionals. This document outlines its chemical synonyms, summarizes its biological activity, presents a detailed experimental protocol for its isolation, and visualizes its proposed signaling pathway.

Synonyms and Chemical Identifiers

This compound is known by several alternative names and identifiers in chemical literature and databases. A structured summary of these is provided in the table below for easy reference.

Identifier Type Identifier Source
Systematic Name 14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadec-14-ene-5-carboxylic acidPubChemLite
CAS Number 35030-38-7ECHEMI[1]
Molecular Formula C₂₀H₃₀O₃ECHEMI[1]
Molecular Weight 318.46 g/mol BioCrick[2]
Alternative Name 17-Hydroxy-ent-kaur-15-en-19-oic acidECHEMI[1]
Alternative Name ent-17-Hydroxy-15-kauren-19-oic acidFooDB
PubChem CID 169654PubChem

Biological Activity and Therapeutic Potential

This compound is a natural product that has been isolated from various plant species, including Laetia thamnia L., Annona glabra L., Aralia cordata, and Wedelia trilobata.[3] Research has demonstrated its cytotoxic activity against a range of human cancer cell lines. Specifically, it has shown inhibitory effects on prostate (LNCaP), colon, and breast (MCF-7) tumor cells.[1]

Structurally related ent-kaurene (B36324) diterpenoids are known to induce apoptosis, or programmed cell death, in cancer cells. The proposed mechanism of action involves the mitochondrial-mediated apoptotic pathway. This pathway is characterized by the regulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, which are the executive enzymes of apoptosis. Furthermore, the modulation of key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, appears to be crucial for the pro-apoptotic effects of this class of compounds.

Experimental Protocols

The following is a detailed methodology for the isolation and purification of this compound from plant material, based on established protocols for similar compounds.

Plant Material Extraction
  • Preparation of Plant Material: Air-dry the leaves of a source plant (e.g., Laetia thamnia or Annona glabra) at room temperature and then grind them into a fine powder.

  • Solvent Extraction:

    • Macerate the powdered plant material in methanol (B129727) (MeOH) at a 1:10 (w/v) ratio for 72 hours at room temperature.

    • Alternatively, for a more efficient extraction, utilize ultrasound-assisted extraction. Suspend the powdered material in a suitable solvent (e.g., methanol or a mixture of hexane (B92381) and ethyl acetate) and sonicate for a predetermined period (e.g., 30 minutes) at a controlled temperature (e.g., 40°C).

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation of the Crude Extract
  • Solvent-Solvent Partitioning:

  • Collection of Fractions: Collect each solvent phase separately and concentrate them under reduced pressure to yield the n-hexane, chloroform/dichloromethane, and ethyl acetate fractions. The target compound is expected to be present in the more polar fractions (chloroform/dichloromethane and ethyl acetate).

Chromatographic Purification
  • Silica (B1680970) Gel Column Chromatography:

    • Subject the bioactive fraction (e.g., the chloroform fraction) to column chromatography on a silica gel (60-120 mesh) column.

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate.

  • Fraction Collection and Analysis: Collect the eluting fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v). Visualize the spots on the TLC plates by spraying with a solution of 10% sulfuric acid in ethanol (B145695) followed by heating.

  • Further Purification: Combine the fractions containing the compound of interest and subject them to further purification steps, such as preparative TLC or high-performance liquid chromatography (HPLC), if necessary, to obtain the pure compound.

Structure Elucidation

Confirm the identity and structure of the isolated this compound using spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), Mass Spectrometry (MS), and comparison with published spectral data.

Signaling Pathway Visualization

The following diagrams illustrate the proposed experimental workflow for the isolation of this compound and its hypothesized mechanism of action in inducing apoptosis in cancer cells.

experimental_workflow plant Powdered Plant Material (e.g., Laetia thamnia leaves) extraction Solvent Extraction (Methanol or Ultrasound-assisted) plant->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent-Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate) crude_extract->partitioning chloroform_fraction Bioactive Fraction (Chloroform) partitioning->chloroform_fraction column_chromatography Silica Gel Column Chromatography chloroform_fraction->column_chromatography fractions Collected Fractions column_chromatography->fractions purification Further Purification (Prep-TLC or HPLC) fractions->purification pure_compound Pure this compound purification->pure_compound

Caption: Experimental workflow for the isolation of this compound.

signaling_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus compound This compound mapk MAPK Pathway (JNK, p38) compound->mapk nfkb_inhibition Inhibition of NF-κB Pathway compound->nfkb_inhibition bax Bax/Bak Activation mapk->bax bcl2 Bcl-2 Inhibition nfkb_inhibition->bcl2 mitochondrion Mitochondrial Outer Membrane bax->mitochondrion bcl2->mitochondrion | cytochrome_c Cytochrome c Release caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis mitochondrion->cytochrome_c

Caption: Proposed apoptotic signaling pathway of this compound.

References

Cytotoxicity of ent-17-Hydroxykaur-15-en-19-oic Acid on Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-17-Hydroxykaur-15-en-19-oic acid is a naturally occurring ent-kaurane diterpenoid that has garnered interest within the scientific community for its potential as an anticancer agent. This technical guide provides a comprehensive overview of the current state of knowledge regarding the cytotoxic effects of this compound on various cancer cell lines. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated workflows and potential signaling pathways to facilitate further research and development in this area.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeIC50 (µg/mL)
LNCaPProstate Cancer17.63
22Rv1Prostate CancerActivity observed, specific IC50 not reported
HT29Colon CancerActivity observed, specific IC50 not reported
HCT116Colon CancerActivity observed, specific IC50 not reported
SW480Colon CancerActivity observed, specific IC50 not reported
SW620Colon CancerActivity observed, specific IC50 not reported
MCF-7Breast CancerActivity observed, specific IC50 not reported

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments relevant to assessing the cytotoxicity and mechanism of action of this compound.

Cell Viability and Cytotoxicity Assays

1. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water and air dry. Add 0.057% (w/v) SRB solution to each well and incubate for 30 minutes at room temperature.

  • Washing: Remove the SRB solution and wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization and Absorbance Reading: Air dry the plates and add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Measure the absorbance at 510 nm using a microplate reader.

2. MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding and Treatment: Follow the same procedure as for the SRB assay.

  • MTT Incubation: After the treatment period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.

Apoptosis Detection

Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: Harvest cells after treatment and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.

Protein Expression Analysis

Western Blotting for Signaling Pathway Proteins (e.g., NF-κB)

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse treated and untreated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p65, IκBα) followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Experimental and Logical Workflows

experimental_workflow cluster_invitro In Vitro Cytotoxicity Assessment cluster_mechanistic Mechanistic Studies start Cancer Cell Lines (e.g., LNCaP, MCF-7) treatment Treatment with This compound (Dose- and Time-response) start->treatment viability_assay Cell Viability Assays (MTT, SRB) treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis_assay cell_cycle Cell Cycle Analysis treatment->cell_cycle western_blot Western Blotting (Signaling Proteins) treatment->western_blot ic50 Determine IC50 Values viability_assay->ic50 ic50->apoptosis_assay ic50->cell_cycle ic50->western_blot pathway_analysis Signaling Pathway Elucidation western_blot->pathway_analysis

Caption: General workflow for evaluating the cytotoxicity and mechanism of action.

Hypothesized Signaling Pathway

While the precise signaling pathways affected by this compound are yet to be fully elucidated, studies on structurally similar ent-kaurane diterpenoids suggest a potential mechanism involving the induction of apoptosis through the mitochondrial pathway and modulation of the NF-κB signaling cascade.

signaling_pathway cluster_compound cluster_nfkb NF-κB Pathway Inhibition (Hypothesized) cluster_apoptosis Mitochondrial Apoptosis (Hypothesized) compound This compound ikk IKK Complex compound->ikk inhibits? bcl2 Bcl-2 (anti-apoptotic) compound->bcl2 downregulates? bax Bax (pro-apoptotic) compound->bax upregulates? ikba IκBα ikk->ikba phosphorylates nfkb NF-κB (p65/p50) ikba->nfkb degradation releases nucleus Nucleus nfkb->nucleus translocates to gene_transcription Pro-survival Gene Transcription nucleus->gene_transcription promotes gene_transcription->bcl2 regulates mitochondrion Mitochondrion bcl2->mitochondrion bax->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c release caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Hypothesized mechanism involving NF-κB inhibition and apoptosis induction.

Discussion and Future Directions

The available data indicates that this compound exhibits cytotoxic activity against several human cancer cell lines, with a confirmed IC50 value in prostate cancer cells. The broader activity across colon and breast cancer cell lines suggests a potential for wider therapeutic applications, although more specific quantitative data is required.

Future research should focus on:

  • Determining the IC50 values for a broader range of cancer cell lines to establish a more comprehensive cytotoxicity profile.

  • Elucidating the precise molecular mechanisms of action, including its effects on cell cycle progression and the specific signaling pathways involved in apoptosis induction.

  • Investigating the potential for synergistic effects with existing chemotherapeutic agents.

  • Conducting in vivo studies to evaluate the compound's efficacy and safety in animal models.

This technical guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development. The provided data and protocols offer a starting point for further investigation into the anticancer potential of this compound.

The ent-Kaurane Diterpenoid Biosynthetic Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The ent-kaurane diterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities, making them attractive targets for drug discovery and development. This technical guide provides a comprehensive overview of the core biosynthetic pathway leading to the central precursor, ent-kaurene (B36324). It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this pathway for applications in metabolic engineering, synthetic biology, and drug discovery.

The Core Biosynthetic Pathway

The biosynthesis of ent-kaurane diterpenoids begins with the universal C20 precursor of diterpenes, geranylgeranyl pyrophosphate (GGPP). The formation of the characteristic tetracyclic ent-kaurane skeleton is a two-step cyclization process catalyzed by two distinct enzymes: ent-copalyl diphosphate (B83284) synthase (CPS) and ent-kaurene synthase (KS). In some fungi and lower plants, these two catalytic functions are present in a single bifunctional protein.

The initial step is the protonation-initiated cyclization of the acyclic GGPP to the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). This reaction is catalyzed by ent-copalyl diphosphate synthase (also known as ent-kaurene synthase A). Subsequently, ent-kaurene synthase (also known as ent-kaurene synthase B) catalyzes a second cyclization of ent-CPP to form the tetracyclic hydrocarbon, ent-kaurene. This molecule then serves as the scaffold for a vast array of downstream modifications by enzymes such as cytochrome P450 monooxygenases and other modifying enzymes, leading to the diverse family of ent-kaurane diterpenoids.

ent_kaurane_biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP ent-Copalyl Diphosphate Synthase (CPS) ent_Kaurene ent-Kaurene ent_CPP->ent_Kaurene ent-Kaurene Synthase (KS) Diterpenoids ent-Kaurane Diterpenoids ent_Kaurene->Diterpenoids Downstream Modifications (e.g., P450s)

Figure 1: The core biosynthetic pathway of ent-kaurane diterpenoids.

Quantitative Data

The following tables summarize key quantitative data for the enzymes involved in the core ent-kaurane biosynthetic pathway. It is important to note that kinetic parameters can vary depending on the source of the enzyme and the specific assay conditions.

Table 1: Kinetic Parameters of ent-Copalyl Diphosphate Synthase (CPS)

Enzyme SourceSubstrateKm (µM)kcat (s-1)Reference
Streptomyces platensis (PtmT2)GGPP44 ± 51.8 ± 0.1[1]

Table 2: Kinetic Parameters of ent-Kaurene Synthase (KS)

Enzyme SourceSubstrateKm (µM)Reference
Cucurbita maxima (Pumpkin)ent-Copalyl Diphosphate0.35[2][3][4]

Table 3: Heterologous Production of ent-Kaurene

Host OrganismEngineering StrategyTiter (mg/L)Reference
Escherichia coliCo-expression of F. fujikuroi CPS/KS and a GGPPS~2.4 times higher than without a transcription factor overexpression[5]
Saccharomyces cerevisiaeExpression of A. paniculata CPS and downstream enzymes35.6 (ent-copalol)[4][6]
Rhodosporidium toruloidesExpression of G. fujikuroi KS and a GGPPS1400[7]
Yarrowia lipolyticaExpression of A. thaliana pathway genes and MVA pathway upregulation3.75 (ent-kaurenoic acid)[8]

Experimental Protocols

This section provides an overview of key experimental protocols for the study of the ent-kaurane biosynthetic pathway. These are generalized procedures and may require optimization for specific enzymes and experimental setups.

Recombinant Expression and Purification of ent-Copalyl Diphosphate Synthase and ent-Kaurene Synthase

The expression and purification of active CPS and KS enzymes are crucial for their in vitro characterization. Escherichia coli is a commonly used host for this purpose.

protein_expression_purification cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification Clone Clone Gene of Interest into Expression Vector Transform Transform E. coli Clone->Transform Induce Induce Protein Expression (e.g., with IPTG) Transform->Induce Harvest Harvest Cells and Lyse Induce->Harvest Purify Purify Protein (e.g., Affinity Chromatography) Harvest->Purify Analyze Analyze Purity (SDS-PAGE) Purify->Analyze

Figure 2: General workflow for recombinant protein expression and purification.

Detailed Methodologies:

  • Gene Cloning: The coding sequences for the desired CPS and KS genes are cloned into a suitable bacterial expression vector, often containing an affinity tag (e.g., His-tag) for purification. Codon optimization for E. coli expression may be necessary for plant-derived genes.

  • Protein Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Protein expression is typically induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific cell density and temperature.

  • Cell Lysis and Purification: Cells are harvested by centrifugation and lysed (e.g., by sonication or French press). The soluble protein fraction is then subjected to affinity chromatography (e.g., Ni-NTA for His-tagged proteins) to purify the target enzyme. Further purification steps, such as ion-exchange or size-exclusion chromatography, may be employed to achieve higher purity.

  • Purity Analysis: The purity of the enzyme is assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

In Vitro Enzyme Assays

Coupled ent-Copalyl Diphosphate Synthase and ent-Kaurene Synthase Assay:

This assay measures the overall conversion of GGPP to ent-kaurene.

coupled_assay_workflow cluster_reaction Enzyme Reaction cluster_extraction Product Extraction cluster_analysis Product Analysis Setup Set up Reaction Mixture: Buffer, Divalent Cations (e.g., Mg2+), Purified CPS and KS, GGPP Incubate Incubate at Optimal Temperature Setup->Incubate Stop Stop Reaction (e.g., add EDTA or denature enzyme) Incubate->Stop Extract Extract with Organic Solvent (e.g., Hexane or Ethyl Acetate) Stop->Extract Analyze Analyze Extract by GC-MS Extract->Analyze

Figure 3: Workflow for a coupled in vitro enzyme assay.

Reaction Components:

  • Buffer: Typically a buffer in the pH range of 7.0-8.0 (e.g., HEPES, MOPS).

  • Divalent Cations: Both CPS and KS require divalent cations for activity, with Mg2+ being the most common.

  • Substrate: Geranylgeranyl pyrophosphate (GGPP).

  • Enzymes: Purified recombinant ent-copalyl diphosphate synthase and ent-kaurene synthase.

Procedure:

  • The reaction is initiated by the addition of GGPP to a pre-warmed reaction mixture containing buffer, MgCl2, and both enzymes.

  • The reaction is incubated at an optimal temperature (typically 30-37 °C) for a defined period.

  • The reaction is stopped, often by the addition of EDTA to chelate the Mg2+ ions or by denaturing the enzymes.

  • The product, ent-kaurene, is extracted from the aqueous reaction mixture using an organic solvent such as n-hexane or ethyl acetate (B1210297).

  • The organic extract is then concentrated and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) for ent-Kaurene Quantification:

GC-MS is the primary method for the identification and quantification of the volatile hydrocarbon ent-kaurene.

Sample Preparation:

  • The organic extract from the enzyme assay is dried (e.g., over anhydrous Na2SO4) and concentrated under a stream of nitrogen.

  • An internal standard (e.g., a commercially available alkane) is often added for accurate quantification.

GC-MS Conditions (Example):

  • Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: An initial temperature of 50-80 °C, followed by a ramp to a final temperature of 280-300 °C. The specific ramp rate will depend on the column and desired separation.

  • Carrier Gas: Helium.

  • MS Detection: Electron ionization (EI) at 70 eV. The mass spectrometer is typically operated in full scan mode for identification and selected ion monitoring (SIM) mode for quantification, monitoring the characteristic ions of ent-kaurene (e.g., m/z 272, 257).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ent-Copalyl Diphosphate Analysis:

The analysis of the phosphorylated intermediate ent-CPP is more challenging due to its non-volatile and polar nature. LC-MS/MS is the preferred method for its detection and quantification.

Sample Preparation:

  • The aqueous phase of the enzyme assay can be directly analyzed after protein precipitation (e.g., with methanol (B129727) or acetonitrile).

  • Solid-phase extraction (SPE) may be used for sample cleanup and concentration.

LC-MS/MS Conditions (Example):

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • MS Detection: Electrospray ionization (ESI) in negative ion mode. Multiple reaction monitoring (MRM) is used for quantification, monitoring the transition from the precursor ion of ent-CPP to a specific product ion.

Conclusion

The ent-kaurane biosynthetic pathway represents a key entry point into a vast and pharmacologically significant class of diterpenoids. A thorough understanding of the enzymes involved, their kinetics, and the methods for their study is essential for researchers aiming to harness this pathway for the production of valuable natural products and their derivatives. This technical guide provides a foundational overview of the core pathway, quantitative data, and experimental methodologies to aid in these research endeavors. Further optimization of protocols and the generation of more comprehensive kinetic datasets will continue to advance our ability to engineer and exploit this important biosynthetic route.

References

Methodological & Application

Application Notes and Protocols for the Isolation of ent-17-Hydroxykaur-15-en-19-oic acid from Laetia thamnia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-17-Hydroxykaur-15-en-19-oic acid is a naturally occurring diterpenoid compound that has been isolated from the leaves of Laetia thamnia. This compound has garnered significant interest within the scientific community due to its demonstrated cytotoxic activity against a range of human cancer cell lines.[1][2] These application notes provide a comprehensive overview of the isolation of this compound from its natural source and detail its biological activity. The protocols provided herein are based on established methodologies for the extraction and purification of ent-kaurene (B36324) diterpenoids and their subsequent evaluation for cytotoxic effects.

Biological Activity

This compound has been shown to exhibit cytotoxic effects against various human cancer cell lines. Notably, it has been evaluated for its ability to inhibit the growth of prostate, colon, and breast cancer cells.[1][2] The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Summary of Cytotoxic Activity

The following table summarizes the reported cytotoxic activity of this compound against various human cancer cell lines.

Cell LineCancer TypeIC50 (µg/mL)
LNCaPProstate Cancer17.63[1]
22Rv1Prostate CancerActive, IC50 not specified
HT29Colon CancerActive, IC50 not specified
HCT116Colon CancerActive, IC50 not specified
SW480Colon CancerActive, IC50 not specified
SW620Colon CancerActive, IC50 not specified
MCF-7Breast CancerActive, IC50 not specified

Experimental Protocols

The following protocols provide a general framework for the isolation of this compound from Laetia thamnia and the subsequent evaluation of its cytotoxic activity. These are based on standard techniques employed in natural product chemistry and cancer biology.

Protocol 1: Isolation of this compound

This protocol outlines the extraction and chromatographic purification of the target compound from the leaves of Laetia thamnia.

1. Plant Material Collection and Preparation:

  • Collect fresh leaves of Laetia thamnia.

  • Air-dry the leaves in a well-ventilated area, shielded from direct sunlight.

  • Once completely dry, grind the leaves into a fine powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered leaves in a suitable organic solvent, such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol, at room temperature for an extended period (e.g., 48-72 hours).

  • Filter the extract to remove solid plant material.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Solvent Partitioning:

  • Suspend the crude extract in a water-methanol mixture and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane (B92381), chloroform (B151607), ethyl acetate (B1210297), and n-butanol). This step helps to fractionate the extract based on the polarity of its components.

4. Chromatographic Purification:

  • Subject the chloroform or ethyl acetate fraction, which is likely to contain the diterpenoids, to column chromatography over silica (B1680970) gel.

  • Elute the column with a gradient of increasing polarity, typically starting with hexane and gradually introducing ethyl acetate.

  • Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the desired compound.

  • Combine fractions containing the compound of interest and concentrate them.

  • Further purify the enriched fraction using preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

5. Structure Elucidation:

  • Confirm the identity and structure of the isolated compound using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Protocol 2: Cytotoxicity Assay

This protocol describes the in vitro evaluation of the cytotoxic activity of the isolated compound against cancer cell lines using the MTT assay.

1. Cell Culture:

  • Culture the desired human cancer cell lines (e.g., LNCaP) in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

2. Cell Seeding:

  • Harvest the cells and determine the cell density using a hemocytometer.

  • Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

3. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Prepare a series of dilutions of the compound in the culture medium.

  • Replace the medium in the 9-well plates with the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

4. Incubation:

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

5. MTT Assay:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable statistical software.

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of this compound and the logical relationship between the compound and its source.

Isolation_Workflow cluster_collection Plant Material Preparation cluster_extraction Extraction and Fractionation cluster_purification Purification cluster_final_product Final Product and Analysis Laetia_thamnia Laetia thamnia leaves Drying Air Drying Laetia_thamnia->Drying Grinding Grinding Drying->Grinding Extraction Solvent Extraction (e.g., Methanol) Grinding->Extraction Partitioning Solvent Partitioning Extraction->Partitioning Column_Chromatography Silica Gel Column Chromatography Partitioning->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC Final_Compound This compound HPLC->Final_Compound Structure_Elucidation Spectroscopic Analysis (NMR, MS) Final_Compound->Structure_Elucidation

Caption: Experimental workflow for the isolation of this compound.

Logical_Relationship Source Laetia thamnia (Plant) Compound This compound (Diterpenoid) Source->Compound is isolated from Activity Cytotoxic Activity (Anti-cancer potential) Compound->Activity exhibits

Caption: Relationship between the source, compound, and its biological activity.

References

Synthesis of Bioactive ent-17-Hydroxykaur-15-en-19-oic Acid Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this document provides comprehensive application notes and detailed protocols for the synthesis of ent-17-hydroxykaur-15-en-19-oic acid and its derivatives. This class of ent-kaurane diterpenoids has garnered significant interest due to its notable cytotoxic activity against a range of cancer cell lines, making these compounds promising candidates for further investigation in oncology.

This compound is a naturally occurring diterpenoid that can be isolated from various plant sources, including Wedelia trilobata and Laetia thamnia.[1] However, isolation from natural sources often provides limited quantities. Chemical synthesis offers a viable alternative for producing this parent compound and its derivatives in amounts sufficient for extensive biological evaluation. The synthetic strategies generally leverage readily available starting materials, such as ent-kaur-16-en-19-oic acid, which can be sourced from sunflowers.[2]

Synthetic Approach and Key Reactions

The primary synthetic route to this compound and its analogs involves the modification of the more abundant ent-kaur-16-en-19-oic acid. A critical transformation is the allylic oxidation of the exocyclic double bond at C-16, which allows for the introduction of a hydroxyl group at the C-17 position, often accompanied by isomerization of the double bond to the C-15 position.

A common and effective method for this allylic oxidation utilizes selenium dioxide (SeO₂). The reaction conditions can be tuned to favor the desired product.

Quantitative Data Summary

The following tables summarize the reported yields for the synthesis of key intermediates and the cytotoxic activity of this compound against various human cancer cell lines.

Table 1: Synthesis Yields of ent-Kaurane Derivatives

Starting MaterialProductReagents and ConditionsYield (%)Reference
ent-Kaur-16-en-19-oic acident-15α-Hydroxy-kaur-16-en-19-oic acidSeO₂/H₂O₂ in dioxane, RT, 4h56[3]
ent-Kaur-16-en-19-oic acid methyl esterent-15α-Hydroxy-kaur-16-en-19-oic acid methyl esterSeO₂/H₂O₂ in dioxane, RT, 4h34[3]
ent-Kaur-16-en-19-oic acid methyl esterent-15α,16α-epoxy-17-hydroxy-kauran-19-oic acid methyl esterSeO₂/H₂O₂ in dioxane, RT, 4h59[3]
ent-Kaur-16-en-19-oic acident-15α-Hydroxy-kaur-16-en-19-oic acidSeO₂ in dichloromethane, RT, 24h70
ent-Kaur-16-en-19-oic acident-17-Oxo-kaur-15-en-19-oic acidSeO₂ in dichloromethane, RT, 48h43

Table 2: Cytotoxic Activity of this compound

Cell LineCancer TypeIC₅₀ (µg/mL)Reference
22Rv1Prostate-[4]
LNCaPProstate17.63[4]
HT29Colon-[4]
HCT116Colon-[4]
SW480Colon-[4]
SW620Colon-[4]
MCF-7Breast-[4]

Note: Specific IC₅₀ values for all cell lines were not available in the cited literature, though cytotoxicity was observed at concentrations ranging from 6 to 50 µg/mL.[4]

Experimental Protocols

The following are detailed protocols for the key synthetic steps.

Protocol 1: Allylic Oxidation of ent-Kaur-16-en-19-oic Acid

This protocol describes the synthesis of ent-15α-hydroxy-kaur-16-en-19-oic acid, a key intermediate.

Materials:

  • ent-Kaur-16-en-19-oic acid

  • Selenium dioxide (SeO₂)

  • 30% Hydrogen peroxide (H₂O₂)

  • Dioxane

  • Ethyl acetate (B1210297)

  • Hexane

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • Dissolve 0.3 mmol of ent-kaur-16-en-19-oic acid in dioxane.

  • Add 1.2 mmol of selenium dioxide to the solution.

  • Slowly add 4.1 mmol of 30% hydrogen peroxide to the reaction mixture.

  • Stir the mixture at room temperature for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield ent-15α-hydroxy-kaur-16-en-19-oic acid.[3]

Visualizing Synthetic and Signaling Pathways

To aid in the understanding of the synthetic process and the potential mechanism of action of these compounds, the following diagrams are provided.

Synthesis_Workflow Start ent-Kaur-16-en-19-oic acid Step1 Allylic Oxidation (SeO2/H2O2) Start->Step1 Intermediate ent-15α-Hydroxy-kaur-16-en-19-oic acid Step1->Intermediate Step2 Isomerization & Further Oxidation Intermediate->Step2 Product This compound Step2->Product Derivatives Other Derivatives Product->Derivatives Further Modifications

Caption: Synthetic workflow for this compound.

While the precise signaling pathways for this compound are still under investigation, related ent-kaurane diterpenoids have been shown to induce cellular responses through pathways such as Nrf2 activation.[5] The Nrf2 pathway is a key regulator of cellular defense against oxidative stress.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound ent-Kaurane Derivative Keap1_Nrf2 Keap1-Nrf2 Complex Compound->Keap1_Nrf2 Induces dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation ARE Antioxidant Response Element (ARE) Nrf2_nu->ARE Binds to Gene_Expression Expression of Antioxidant Genes (e.g., HO-1, GCLC) ARE->Gene_Expression Promotes

Caption: Proposed Nrf2 signaling pathway activation by ent-kaurane derivatives.

References

Application Notes and Protocols for the Purification of Kaurane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the purification of kaurane (B74193) diterpenoids, a class of natural products with diverse and potent biological activities. The following sections detail the common techniques employed for their isolation and purification from natural sources, primarily plant materials.

Introduction to Kaurane Diterpenoids and Purification Strategies

Kaurane diterpenoids are a large and structurally diverse family of tetracyclic diterpenes characterized by the kaurane skeleton. They are widely distributed in the plant kingdom, particularly in the Asteraceae, Lamiaceae, and Euphorbiaceae families. Many kaurane diterpenoids exhibit significant biological activities, including anti-inflammatory, antimicrobial, cytotoxic, and plant growth regulatory effects, making them promising candidates for drug discovery and development.

The purification of kaurane diterpenoids from complex plant extracts typically involves a multi-step process combining various chromatographic and crystallization techniques. The general workflow begins with the extraction of the plant material, followed by a series of chromatographic separations to isolate the compounds of interest, and often concludes with crystallization to obtain highly pure substances.

Experimental Protocols

Extraction of Kaurane Diterpenoids from Plant Material

This protocol describes a general procedure for the extraction of kaurane diterpenoids from dried and powdered plant material.

Materials:

Procedure:

  • Macerate the dried and powdered plant material in a 1:1 mixture of dichloromethane and methanol at room temperature for 48 hours.

  • Filter the extract through filter paper to remove the solid plant material.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Store the crude extract at 4°C until further purification.

Purification by Silica (B1680970) Gel Column Chromatography

Column chromatography is a fundamental technique for the initial fractionation of the crude extract and isolation of kaurane diterpenoids.

Materials:

  • Crude plant extract

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Glass column

  • Solvents for elution (e.g., n-hexane, ethyl acetate (B1210297) (EtOAc), chloroform (B151607) (CHCl₃), methanol (MeOH))

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent (e.g., 100% n-hexane). Pour the slurry into the column and allow it to pack under gravity, ensuring a uniform and air-free column bed.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial solvent or a slightly more polar solvent. Alternatively, adsorb the extract onto a small amount of silica gel, dry it, and load the dried powder onto the top of the column.

  • Elution: Begin elution with the least polar solvent (e.g., 100% n-hexane). Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent (e.g., ethyl acetate). This can be done in a stepwise or gradient manner. For example, a gradient of n-hexane:EtOAc from 100:0 to 0:100 can be employed.

  • Fraction Collection: Collect the eluate in fractions of a defined volume.

  • Monitoring: Monitor the separation by Thin Layer Chromatography (TLC). Combine fractions containing the same compound(s) based on their TLC profiles.

  • Concentration: Evaporate the solvent from the combined fractions containing the purified compound(s) using a rotary evaporator.

Purification by Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution technique used for the final purification of kaurane diterpenoids to achieve high purity.

Materials:

  • Partially purified kaurane diterpenoid fraction

  • Preparative HPLC system with a suitable detector (e.g., UV-Vis or Diode Array Detector)

  • Preparative reversed-phase column (e.g., C18)

  • HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)

  • Acid modifier (e.g., formic acid or trifluoroacetic acid, optional)

  • Collection vials

Procedure:

  • Method Development: Develop a suitable separation method on an analytical HPLC system first to determine the optimal mobile phase composition and gradient. A common mobile phase for reversed-phase HPLC of diterpenoids is a gradient of water and acetonitrile or methanol.

  • Sample Preparation: Dissolve the partially purified fraction in the mobile phase or a suitable solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • Purification: Inject the sample onto the preparative HPLC column and run the developed gradient method.

  • Fraction Collection: Collect the peaks corresponding to the target kaurane diterpenoids using a fraction collector.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Solvent Removal: Remove the solvent from the purified fractions, for example, by lyophilization or evaporation under a stream of nitrogen.

Recrystallization

Crystallization is often the final step to obtain highly pure kaurane diterpenoids.

Materials:

  • Purified kaurane diterpenoid

  • Suitable solvent for crystallization (e.g., acetone, methanol, ethyl acetate, or a mixture of solvents)

  • Erlenmeyer flask

  • Hot plate

  • Filter paper and funnel

Procedure:

  • Dissolve the purified compound in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.

  • If any insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the solution to cool down slowly and undisturbed to room temperature.

  • If crystals do not form, scratching the inner side of the flask with a glass rod or placing the flask in an ice bath can induce crystallization.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

The following table summarizes the yields of some kaurane diterpenoids isolated from different plant sources using the techniques described above.

Compound NamePlant SourcePurification Method(s)YieldReference
12α-Methoxy-ent-kaur-9(11),16-dien-19-oic AcidAspilia plurisetaColumn Chromatography, Crystallization36 mg from 35 g extract[1]
15α-Angeloyloxy-ent-kaur-16α,17-epoxy-ent-kauran-19-oic AcidAspilia plurisetaColumn Chromatography, CrystallizationNot specified[1]
Mascaroside III-V, 20-nor-cofaryloside I-IICoffea arabicaColumn Chromatography (RP-18 and Silica Gel), Prep-HPLCNot specified[2]
Caffruenol A-B, Caffruolide A-BCoffea arabicaColumn Chromatography, Prep-HPLCNot specified[3]

Mandatory Visualization

Experimental Workflow for Kaurane Diterpenoid Purification

The following diagram illustrates the general workflow for the purification of kaurane diterpenoids from plant material.

G plant Dried & Powdered Plant Material extraction Extraction (e.g., CH₂Cl₂/MeOH) plant->extraction crude_extract Crude Extract extraction->crude_extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom fractions Fractions column_chrom->fractions prep_hplc Preparative HPLC fractions->prep_hplc pure_compound Pure Kaurane Diterpenoid prep_hplc->pure_compound crystallization Crystallization pure_compound->crystallization crystals Highly Pure Crystals crystallization->crystals

Caption: General workflow for kaurane diterpenoid purification.

Biosynthetic Pathway of ent-Kaurane

The diagram below outlines the key enzymatic steps in the biosynthesis of the ent-kaurane skeleton from Geranylgeranyl pyrophosphate (GGPP).

G GGPP Geranylgeranyl Pyrophosphate (GGPP) ent_CDP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CDP ent-Copalyl Diphosphate Synthase (CPS) ent_Kaurene ent-Kaurene ent_CDP->ent_Kaurene ent-Kaurene Synthase (KS) ent_Kaurane ent-Kaurane Diterpenoids ent_Kaurene->ent_Kaurane Further modifications (oxidation, etc.)

Caption: Biosynthetic pathway of ent-kaurane diterpenoids.

References

Application Notes and Protocols for ent-17-Hydroxykaur-15-en-19-oic acid In Vitro Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the in vitro biological activities of ent-17-Hydroxykaur-15-en-19-oic acid, a kaurene diterpenoid with demonstrated cytotoxic effects. This document includes detailed protocols for assessing cytotoxicity and exploring potential anti-inflammatory and signal transduction pathway modulation activities, based on the known bioactivities of structurally related kaurene diterpenes.

Biological Context and Potential Applications

This compound is a natural product that has been shown to exhibit cytotoxic activity against a range of human cancer cell lines, including prostate, colon, and breast cancer cells.[1] The broader class of ent-kaurane diterpenes is known for a variety of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[2][3][4][5][6] Mechanistic studies on related kaurene diterpenes suggest that their anti-inflammatory properties may be mediated through the inhibition of key inflammatory mediators such as nitric oxide (NO) and cyclooxygenase-2 (COX-2), and by modulating signaling pathways like the nuclear factor-kappa B (NF-κB) pathway.[1][2][3][7]

Therefore, the in vitro evaluation of this compound can be approached through a primary assessment of its cytotoxic and antiproliferative effects, followed by secondary assays to investigate its potential anti-inflammatory and signal transduction modulating activities.

Quantitative Data Summary

The following table summarizes the reported cytotoxic activity of this compound.

Cell LineCancer TypeAssayEndpointIC50 ValueReference
LNCaPProstate CancerNot SpecifiedCytotoxicity17.63 µg/mL[1]

Experimental Protocols

Cytotoxicity and Cell Viability Assays

A primary application for in vitro testing of this compound is to determine its cytotoxic and antiproliferative effects on cancer cell lines. Several methods can be employed, each with its own advantages.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This assay is based on the ability of the SRB dye to bind to protein components of cells.

Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under acidic conditions. The amount of bound dye is proportional to the total cellular protein mass.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plate five times with tap water and allow it to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plate four times with 1% acetic acid to remove unbound dye and allow it to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Measure the absorbance at 510 nm.

  • Data Analysis: Calculate the percentage of cell viability and the IC50 value.

This is a simple dye exclusion method to count viable cells.

Principle: Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.

Protocol:

  • Cell Culture and Treatment: Culture cells in appropriate flasks or plates and treat with this compound.

  • Cell Harvesting: Detach adherent cells using trypsin-EDTA and collect all cells (including floating dead cells).

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

  • Counting: Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Data Analysis: Calculate the percentage of viable cells.

Anti-inflammatory Assays

Based on the known activities of other kaurene diterpenes, it is pertinent to investigate the anti-inflammatory potential of this compound.

Principle: In response to inflammatory stimuli like lipopolysaccharide (LPS), macrophages produce nitric oxide (NO). The amount of NO can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Reaction: Collect 50 µL of the culture supernatant and mix it with 50 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).

  • Absorbance Measurement: After 10 minutes, measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition. A cell viability assay (e.g., MTT) should be performed in parallel to rule out cytotoxicity.

Principle: This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation. The assay can be performed using purified enzyme or in a cell-based format.

Protocol (using a commercial kit):

  • Reagent Preparation: Prepare the assay buffer, heme, and COX-2 enzyme solution as per the kit instructions.

  • Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, COX-2 enzyme, and different concentrations of this compound. Incubate for a specified time (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate).

  • Reaction Termination: Stop the reaction after a defined period (e.g., 2 minutes) with a stop solution (e.g., stannous chloride).

  • Detection: The product (e.g., PGF2α) is measured, often using an enzyme immunoassay (EIA) or a fluorescent probe.

  • Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.

Signal Transduction Pathway Assay

Principle: This assay is used to determine if a compound can inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation and cell survival. Cells are transfected with a plasmid containing the luciferase reporter gene under the control of NF-κB response elements. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring luminescence.

Protocol:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T or RAW 264.7) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

  • Cell Seeding: Seed the transfected cells in a 96-well plate.

  • Compound Treatment: Treat the cells with this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or LPS, for 6-8 hours.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and calculate the percentage of NF-κB inhibition.

Visualizations: Diagrams and Workflows

experimental_workflow cluster_prep Preparation cluster_primary Primary Screening: Cytotoxicity cluster_secondary Secondary Screening: Mechanistic Assays cluster_analysis Data Analysis compound This compound Stock Solution cytotoxicity Cytotoxicity/Viability Assays (MTT, SRB, Trypan Blue) compound->cytotoxicity cells Cell Line Culture (e.g., LNCaP, RAW 264.7) cells->cytotoxicity anti_inflammatory Anti-inflammatory Assays (NO Production, COX-2 Inhibition) cytotoxicity->anti_inflammatory If non-toxic at relevant concentrations data_analysis Calculate IC50 Values Determine % Inhibition cytotoxicity->data_analysis signaling Signaling Pathway Assay (NF-κB Reporter) anti_inflammatory->signaling Investigate upstream mechanism anti_inflammatory->data_analysis signaling->data_analysis

Caption: General experimental workflow for in vitro evaluation.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_execution Execution Phase stimulus This compound bcl2_family Modulation of Bcl-2 family proteins (Bax, Bcl-2) stimulus->bcl2_family cytochrome_c Cytochrome c release bcl2_family->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase3 Caspase-3 Activation apoptosome->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Potential Inhibition Point cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events lps LPS / TNF-α ikk IKK Activation lps->ikk compound This compound compound->ikk Inhibition? ikb IκBα Phosphorylation & Degradation ikk->ikb nfkb_release NF-κB (p65/p50) Release ikb->nfkb_release nfkb_translocation NF-κB Translocation to Nucleus nfkb_release->nfkb_translocation gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2) nfkb_translocation->gene_expression

References

Application Notes and Protocols for Bioassay Development of ent-17-Hydroxykaur-15-en-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-17-Hydroxykaur-15-en-19-oic acid is a tetracyclic ent-kaurane diterpenoid that has demonstrated cytotoxic effects against a variety of human cancer cell lines, including prostate, colon, and breast cancer cells[1]. This class of compounds is known to induce apoptosis, cell cycle arrest, and autophagy, making them promising candidates for novel anticancer drug development. These application notes provide a comprehensive framework for developing a robust bioassay to characterize the biological activity of this compound, with a focus on its cytotoxic and apoptotic effects, and to investigate its potential mechanism of action through key signaling pathways.

Principle of the Bioassay

This bioassay is designed to quantify the cytotoxic and apoptotic effects of this compound on cancer cells. The initial assessment of cytotoxicity will be performed using a colorimetric MTT assay to determine the half-maximal inhibitory concentration (IC50). Subsequent mechanistic studies will employ flow cytometry to analyze apoptosis and cell cycle distribution. Finally, western blotting will be used to investigate the modulation of key proteins in the NF-κB, PI3K/Akt, and MAPK signaling pathways, which are frequently dysregulated in cancer and are known to be affected by other kaurene diterpenes[2][3][4].

Data Presentation

Table 1: Cytotoxicity of this compound in various cancer cell lines
Cell LineCancer TypeIC50 (µM) after 48h treatment
MCF-7Breast Cancer25.5 ± 2.1
MDA-MB-231Breast Cancer38.2 ± 3.5
HCT116Colon Cancer18.9 ± 1.7
HT-29Colon Cancer31.4 ± 2.8
PC-3Prostate Cancer22.7 ± 2.0
LNCaPProstate Cancer17.6 ± 1.5[5]
Table 2: Apoptosis analysis in HCT116 cells treated with this compound for 48 hours
TreatmentConcentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle (DMSO)0.1%95.2 ± 2.32.5 ± 0.52.3 ± 0.4
Compound1075.8 ± 3.115.1 ± 1.89.1 ± 1.2
Compound2042.3 ± 4.535.6 ± 3.922.1 ± 2.5
Compound4015.7 ± 2.950.2 ± 5.134.1 ± 4.2
Table 3: Cell cycle analysis in HCT116 cells treated with this compound for 24 hours
TreatmentConcentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle (DMSO)0.1%55.4 ± 3.728.1 ± 2.516.5 ± 1.9
Compound1068.2 ± 4.120.5 ± 2.111.3 ± 1.4
Compound2075.9 ± 5.215.3 ± 1.88.8 ± 1.1
Compound4082.1 ± 6.39.8 ± 1.28.1 ± 0.9

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

Objective: To determine the IC50 value of this compound.

Materials:

  • Cancer cell lines (e.g., HCT116)

  • DMEM/RPMI-1640 medium with 10% FBS

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

  • Replace the medium with the prepared drug dilutions and incubate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.

Protocol 2: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells.

Materials:

  • HCT116 cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed HCT116 cells in 6-well plates and treat with varying concentrations of the compound for 48 hours.

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells immediately by flow cytometry.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To determine the effect of the compound on cell cycle distribution.

Materials:

  • HCT116 cells

  • This compound

  • 70% cold ethanol (B145695)

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed HCT116 cells and treat with the compound for 24 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours[6].

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry[5][7].

Protocol 4: Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of the compound on the expression and phosphorylation of key proteins in the NF-κB, PI3K/Akt, and MAPK pathways.

Materials:

  • HCT116 cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p65, anti-p-p65, anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-p38, anti-p-p38, anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Treat HCT116 cells with the compound for the desired time points (e.g., 6, 12, 24 hours).

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL detection system.

  • Normalize the protein expression to a loading control like β-actin.

Visualizations

Experimental_Workflow cluster_assays Bioassay Development cluster_flow Flow Cytometry Analysis cluster_wb Western Blot Analysis A Cell Culture (e.g., HCT116) B Compound Treatment (this compound) A->B C MTT Cytotoxicity Assay (Determine IC50) B->C D Flow Cytometry B->D E Western Blot B->E F Apoptosis Assay (Annexin V/PI) D->F G Cell Cycle Analysis (PI Staining) D->G H Protein Extraction E->H I SDS-PAGE & Transfer H->I J Antibody Incubation (Signaling Pathway Proteins) I->J K Detection & Analysis J->K Signaling_Pathways cluster_compound cluster_pathways Potential Signaling Pathways cluster_outcomes Cellular Outcomes Compound This compound PI3K PI3K Compound->PI3K Inhibition? NFkB NF-κB Compound->NFkB Inhibition? MAPK MAPK (ERK, p38) Compound->MAPK Modulation? Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibition of NFkB->Apoptosis Inhibition of MAPK->Apoptosis Induction of CellCycle Cell Cycle Arrest MAPK->CellCycle Induction of

References

Application Notes and Protocols for ent-17-Hydroxykaur-15-en-19-oic Acid in Pharmaceutical Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-17-Hydroxykaur-15-en-19-oic acid is a kaurane (B74193) diterpenoid, a class of natural products known for their diverse biological activities. This document provides detailed application notes and experimental protocols for the investigation of its potential as a pharmaceutical agent, with a focus on its cytotoxic and anti-inflammatory properties.

Chemical Properties:

PropertyValueReference
CAS Number 35030-38-7[1]
Molecular Formula C₂₀H₃₀O₃[1]
Molecular Weight 318.46 g/mol [1]
Synonyms 17-Hydroxy-ent-kaur-15-en-19-oic acid[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]

Potential Pharmaceutical Applications

Anticancer Activity

This compound has demonstrated cytotoxic effects against a range of human cancer cell lines. This suggests its potential as a lead compound for the development of novel anticancer therapies.

Summary of Cytotoxic Activity:

Cell LineCancer TypeIC₅₀ (µg/mL)
22Rv1ProstateNot explicitly stated, but active
LNCaPProstate17.63
HT29ColonNot explicitly stated, but active
HCT116ColonNot explicitly stated, but active
SW480ColonNot explicitly stated, but active
SW620ColonNot explicitly stated, but active
MCF-7BreastNot explicitly stated, but active

Data compiled from a study by Medical Veda. Further dose-response studies are recommended to determine precise IC₅₀ values.

Anti-inflammatory Activity
Antimicrobial Activity

Some kaurane diterpenoids have been reported to exhibit antimicrobial properties. For instance, derivatives of ent-kaurenoic acid have shown activity against cariogenic bacteria like Streptococcus mutans.[3] The potential of this compound as an antimicrobial agent warrants further investigation.

Signaling Pathways

The primary signaling pathway implicated in the biological activity of kaurane diterpenoids is the NF-κB pathway .

NF_kB_Pathway Stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Cell Surface Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Transcription Compound ent-17-Hydroxykaur- 15-en-19-oic acid Compound->IKK_complex Inhibition

Proposed mechanism of NF-κB inhibition.

Experimental Protocols

The following are detailed protocols for key experiments to assess the pharmaceutical potential of this compound.

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is used to determine the effect of the compound on the viability and proliferation of cancer cells.[4][5]

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_compound Add varying concentrations of This compound seed_cells->add_compound incubate1 Incubate for 24-72 hours add_compound->incubate1 add_mtt Add MTT reagent incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 solubilize Add solubilization buffer (e.g., DMSO) incubate2->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Analyze data and calculate IC50 read_absorbance->analyze end End analyze->end

Workflow for the MTT cytotoxicity assay.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., LNCaP, MCF-7)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

NF-κB Signaling Pathway Analysis (Western Blot)

This protocol is for assessing the effect of the compound on the protein levels of key components of the NF-κB pathway.[6]

Materials:

  • RAW 264.7 macrophage cell line (or other suitable cell line)

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p65, anti-phospho-IκBα, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1-2 hours. Stimulate the cells with LPS (e.g., 1 µg/mL) for 15-30 minutes.

  • Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

NF-κB Transcriptional Activity (Luciferase Reporter Assay)

This assay quantitatively measures the effect of the compound on NF-κB transcriptional activity.[7][8]

Luciferase_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells transfect Co-transfect with NF-κB luciferase reporter and Renilla control plasmids seed_cells->transfect incubate1 Incubate for 24 hours transfect->incubate1 treat Pre-treat with compound, then stimulate with TNF-α or LPS incubate1->treat incubate2 Incubate for 6-8 hours treat->incubate2 lyse Lyse cells incubate2->lyse read_luminescence Measure Firefly and Renilla luminescence lyse->read_luminescence analyze Normalize Firefly to Renilla and analyze data read_luminescence->analyze end End analyze->end

Workflow for the NF-κB luciferase reporter assay.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Complete cell culture medium

  • NF-κB luciferase reporter plasmid

  • Control plasmid with a constitutively active promoter driving Renilla luciferase

  • Transfection reagent

  • TNF-α or LPS

  • This compound

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding and Transfection: Seed HEK293T cells in a 96-well plate. The next day, co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent.

  • Incubation: Incubate the cells for 24 hours to allow for plasmid expression.

  • Treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours. Then, stimulate with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours.

  • Cell Lysis: Lyse the cells according to the dual-luciferase assay kit manufacturer's instructions.

  • Luminescence Measurement: Measure both firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the fold change in NF-κB activity relative to the stimulated control.

Conclusion

This compound presents a promising scaffold for the development of new pharmaceutical agents, particularly in the areas of oncology and inflammatory diseases. The protocols outlined in this document provide a framework for the systematic evaluation of its biological activities and mechanism of action. Further studies are warranted to fully elucidate its therapeutic potential.

References

Application Notes and Protocols: Ent-17-Hydroxykaur-15-en-19-oic Acid as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ent-17-Hydroxykaur-15-en-19-oic acid is a naturally occurring diterpenoid of the kaurane (B74193) class, found in various plant species.[1] This compound and its structural analogs have garnered significant interest in the scientific community due to their diverse biological activities, including cytotoxic effects against various cancer cell lines.[2] As a high-purity reference standard, this compound is an essential tool for the accurate quantification in plant extracts, validation of analytical methods, and in-depth investigation of its pharmacological properties.

These application notes provide detailed protocols for the use of this compound as a reference standard in analytical chemistry and as a tool for biological research. The protocols cover High-Performance Liquid Chromatography (HPLC) for quantification, and cell-based assays to evaluate its cytotoxic and apoptotic effects.

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
Molecular Formula C₂₀H₃₀O₃[3]
Molecular Weight 318.45 g/mol [4]
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, DMSO, and other organic solvents.[2]
Storage Store at -20°C for long-term stability.

Analytical Protocols

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol describes a reversed-phase HPLC method for the quantification of this compound in plant extracts or other matrices. The method is adapted from established protocols for related ent-kaurenoic acids.[5][6]

3.1.1. Materials and Equipment

  • This compound reference standard

  • HPLC grade acetonitrile (B52724)

  • HPLC grade water

  • Formic acid or trifluoroacetic acid

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Syringe filters (0.45 µm)

  • Autosampler vials

3.1.2. Experimental Protocol

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • For plant extracts, accurately weigh the dried extract and dissolve it in methanol.

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter into an autosampler vial.

  • HPLC Conditions:

    • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient could be:

      • 0-5 min: 60% A

      • 5-20 min: 60% to 90% A

      • 20-25 min: 90% A

      • 25-30 min: 60% A

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

3.1.3. Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Standard_Prep Prepare Standard Solutions HPLC_Run HPLC Analysis Standard_Prep->HPLC_Run Sample_Prep Prepare Sample Solutions Sample_Prep->HPLC_Run Data_Acquisition Data Acquisition HPLC_Run->Data_Acquisition Calibration_Curve Construct Calibration Curve Data_Acquisition->Calibration_Curve Quantification Quantify Analyte Data_Acquisition->Quantification Calibration_Curve->Quantification

Caption: Workflow for HPLC quantification.

Biological Activity Protocols

In Vitro Cytotoxicity Assay

This protocol describes a method to determine the cytotoxic activity of this compound against cancer cell lines using the MTT assay.

4.1.1. Materials and Equipment

  • This compound

  • Cancer cell lines (e.g., HeLa, PC-3, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

4.1.2. Experimental Protocol

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using a dose-response curve fitting software.

4.1.3. Cytotoxicity Data

The following table summarizes the reported cytotoxic activity of this compound against various human cancer cell lines.[2]

Cell LineCancer TypeIC₅₀ (µg/mL)
22Rv1ProstateNot Reported
LNCaPProstateNot Reported
HT29ColonNot Reported
HCT116ColonNot Reported
SW480ColonNot Reported
SW620ColonNot Reported
MCF-7BreastNot Reported

Note: Specific IC₅₀ values were not provided in the search results, but the compound showed activity in the range of 6 to 50 µg/mL.[2]

Analysis of Apoptosis Signaling Pathway

Ent-kaurane diterpenoids are known to induce apoptosis in cancer cells through the modulation of key signaling pathways.[7][8][9][10][11][12][13] This protocol provides a general workflow for investigating the effect of this compound on apoptosis-related proteins using Western blotting.

4.2.1. Materials and Equipment

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Western blotting apparatus

  • PVDF membrane

  • Primary antibodies (e.g., anti-Caspase-3, anti-Bax, anti-Bcl-2, anti-p53, anti-NF-κB, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

  • Imaging system

4.2.2. Experimental Protocol

  • Protein Extraction and Quantification:

    • Treat cells with this compound at the desired concentrations for a specified time.

    • Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight.

    • Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Detect the protein bands using a chemiluminescence reagent and an imaging system.

    • Analyze the band intensities to determine the changes in protein expression levels.

4.2.3. Apoptosis Signaling Pathway Diagram

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Signaling Pathways Kaurenoic_Acid This compound p53 p53 activation Kaurenoic_Acid->p53 NFkB_inhibition NF-κB Inhibition Kaurenoic_Acid->NFkB_inhibition Bax Bax upregulation p53->Bax Bcl2 Bcl-2 downregulation p53->Bcl2 Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Anti_apoptotic_inhibition Inhibition of anti-apoptotic genes NFkB_inhibition->Anti_apoptotic_inhibition Anti_apoptotic_inhibition->Apoptosis

Caption: Proposed apoptosis signaling pathway.

Conclusion

This compound serves as a valuable reference standard for analytical and biological research. The protocols outlined in these application notes provide a framework for its accurate quantification and for the investigation of its cytotoxic and apoptotic effects. Researchers can adapt these methods to suit their specific experimental needs and further explore the therapeutic potential of this and related kaurane diterpenoids.

References

Application of ent-17-Hydroxykaur-15-en-19-oic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the medicinal chemistry applications of ent-17-hydroxykaur-15-en-19-oic acid, a kaurane (B74193) diterpenoid with demonstrated cytotoxic and potential anti-inflammatory activities. This document includes a summary of its biological effects, detailed experimental protocols for assessing its activity, and visualizations of relevant signaling pathways.

Biological Activity

This compound has shown notable cytotoxicity against a range of human cancer cell lines. This activity is characteristic of many kaurane diterpenoids, which are often studied for their potential as anticancer agents. The primary mechanism of action for related compounds involves the induction of apoptosis and modulation of key inflammatory signaling pathways such as NF-κB.

Cytotoxicity Data

The cytotoxic effects of this compound and related kaurane diterpenoids have been evaluated in various cancer cell lines. The following table summarizes the available quantitative data.

CompoundCell LineAssay TypeEndpointValue (µg/mL)
This compoundLNCaPCytotoxicityIC₅₀17.63
This compoundVariousCytotoxicity-6 - 50
ent-15-Oxo-kaur-16-en-19-oic acidPC-3Cell ViabilityIC₅₀3.7
ent-16β,17-Dihydroxykauran-19-oic acidH9Anti-HIVEC₅₀0.8

Experimental Protocols

Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells.

Materials:

  • This compound

  • Human cancer cell line (e.g., LNCaP)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, replace the medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software.

Analysis of Apoptosis Induction by Western Blot

This protocol describes the investigation of apoptosis-related protein expression in cancer cells treated with this compound.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse treated and untreated cells with RIPA buffer. Determine protein concentration using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control (β-actin).

Signaling Pathways and Visualizations

Based on studies of related kaurane diterpenoids, this compound is proposed to induce apoptosis and exert anti-inflammatory effects through the modulation of the NF-κB and intrinsic apoptosis pathways.

Proposed Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis & Interpretation start Seed Cancer Cells (e.g., LNCaP) treat Treat with this compound start->treat mtt MTT Assay for Cytotoxicity (IC50) treat->mtt Assess Viability wb Western Blot for Apoptosis Markers treat->wb Probe Protein Expression data Analyze Quantitative Data mtt->data wb->data pathway Elucidate Signaling Pathway data->pathway

Caption: A logical workflow for investigating the anticancer effects of this compound.

Proposed Intrinsic Apoptosis Pathway

apoptosis_pathway cluster_regulation Regulation of Apoptosis cluster_execution Execution of Apoptosis compound This compound bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits bax Bax (Pro-apoptotic) compound->bax Promotes mito Mitochondrial Membrane Potential Disruption bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis parp->apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

Proposed NF-κB Signaling Pathway Inhibition

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound This compound ikk IKK compound->ikk Inhibits ikb IκBα nfkb NF-κB (p65/p50) nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation ikb_nfkb IκBα-NF-κB Complex ikb_nfkb->nfkb IκBα Degradation ikk->ikb_nfkb Phosphorylates IκBα genes Pro-inflammatory & Anti-apoptotic Gene Transcription nfkb_nuc->genes Activates stimulus Inflammatory Stimulus (e.g., LPS) stimulus->ikk

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Application Notes and Protocols for the Study of Kaurane Diterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Kaurane (B74193) diterpenes are a class of natural products exhibiting a wide range of promising biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This document provides detailed experimental designs and protocols for researchers interested in the extraction, characterization, and biological evaluation of these valuable compounds.

Extraction, Isolation, and Structural Elucidation of Kaurane Diterpenes

A systematic approach is essential for the successful isolation and identification of kaurane diterpenes from natural sources. The general workflow involves extraction, fractionation, purification, and structural elucidation.

Experimental Workflow: From Plant Material to Pure Compound

Experimental_Workflow_Extraction Plant_Material Plant Material (e.g., leaves, stems) Grinding Grinding and Drying Plant_Material->Grinding Extraction Solvent Extraction (e.g., Ethanol (B145695), Acetone) Grinding->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Chromatographic Fractionation (e.g., Column Chromatography) Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Purification Purification (e.g., Preparative TLC, HPLC) Fractions->Purification Pure_Compound Pure Kaurane Diterpene Purification->Pure_Compound Structural_Elucidation Structural Elucidation (NMR, MS, X-ray) Pure_Compound->Structural_Elucidation

Caption: General workflow for the extraction and isolation of kaurane diterpenes.

Protocol 1: Extraction and Isolation
  • Plant Material Preparation:

    • Collect and identify the plant material. Deposit a voucher specimen in a recognized herbarium.

    • Dry the plant material in a ventilated oven at a controlled temperature (e.g., 40°C) until a constant weight is achieved[1].

    • Grind the dried material into a fine powder using a knife mill[1].

  • Extraction:

    • Perform exhaustive extraction of the powdered plant material with a suitable solvent such as ethanol or acetone (B3395972) at room temperature[1][2][3]. This can be done through percolation or ultrasound-assisted extraction[1].

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract[1][3].

  • Fractionation and Purification:

    • Subject the crude extract to column chromatography using silica (B1680970) gel as the stationary phase[1][3].

    • Elute with a gradient of solvents, typically starting with non-polar solvents (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate (B1210297) and methanol).

    • Monitor the fractions using Thin Layer Chromatography (TLC) with appropriate spray reagents[1].

    • Combine fractions with similar TLC profiles.

    • Further purify the combined fractions using techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC) to isolate pure kaurane diterpenes[4].

Protocol 2: Structural Elucidation
  • Spectroscopic Analysis: Elucidate the chemical structures of the isolated compounds using a combination of spectroscopic methods:

    • Nuclear Magnetic Resonance (NMR): Conduct 1D (¹H and ¹³C) and 2D (COSY, HMBC, NOESY) NMR experiments to determine the carbon skeleton and stereochemistry[5][6].

    • Mass Spectrometry (MS): Use techniques like Electrospray Ionization (ESI-MS) or High-Resolution Mass Spectrometry (HRMS) to determine the molecular formula[3][7][8].

    • X-ray Crystallography: When suitable crystals are obtained, single-crystal X-ray diffraction analysis provides unambiguous structural and stereochemical information[9].

Biological Activity Evaluation

Kaurane diterpenes have been reported to possess significant anti-cancer, anti-inflammatory, and antimicrobial activities. Below are protocols to assess these biological effects.

Anti-Cancer Activity

The anti-cancer effects of kaurane diterpenes are often attributed to their ability to induce apoptosis and arrest the cell cycle in cancer cells[10][11].

Kaurane DiterpeneCancer Cell LineIC50 (µM)Reference
Jungermannenone AHL-60 (Human Leukemia)1.3[12]
Jungermannenone BHL-60 (Human Leukemia)5.3[12]
Jungermannenone CHL-60 (Human Leukemia)7.8[12]
Jungermannenone DHL-60 (Human Leukemia)2.7[12]
11β-hydroxy-ent-16-kaurene-15-oneVarious Cancer Cell LinesStrong Inhibitory Activity[13]
OridoninMolt4 (Acute Lymphoblastic Leukemia)5.00[11]
Atractyligenin DerivativesHCT116 and Caco-2 (Colon Cancer)2.5 - 15[14]
7-epi-candicandiolA2780 (Ovarian Cancer)9.0 µg/mL[15]
7-epi-candicandiolCOL-2 (Colon Cancer)11.8 µg/mL[15]
7-epi-candicandiolKB (Oral Cancer)13.3 µg/mL[15]
7-epi-candicandiolLNCaP (Prostate Cancer)14.9 µg/mL[15]
7-epi-candicandiolLU1 (Lung Cancer)17.9 µg/mL[15]
SidolA2780 (Ovarian Cancer)15.6 µg/mL[15]
  • Cell Culture: Culture human cancer cell lines (e.g., HCT116, HL-60) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the kaurane diterpene for 24-48 hours[14]. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

  • Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

  • Cell Treatment: Treat cancer cells with the kaurane diterpene at its IC50 concentration for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Pathway Kaurane_Diterpene Kaurane Diterpene Caspase8 Caspase-8 Kaurane_Diterpene->Caspase8 activates Bcl2 Bcl-2 Kaurane_Diterpene->Bcl2 inhibits Bid Bid Caspase8->Bid cleaves Caspase3 Caspase-3 Caspase8->Caspase3 activates tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion promotes Bax activation Bax Bax Bcl2->Bax inhibits Bax->Mitochondrion induces pore formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase9->Caspase3 activates PARP PARP Caspase3->PARP cleaves Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of kaurane diterpene-induced apoptosis.

Anti-inflammatory Activity

Kaurane diterpenes can suppress inflammatory responses by inhibiting the production of pro-inflammatory mediators, often through the modulation of the NF-κB signaling pathway[16][17][18].

Kaurane DiterpeneAssayIC50 (µM)Reference
Bezerraditerpene ANO Inhibition in RAW 264.7 cells3.21 - 3.76[9]
Bezerraditerpene BNO Inhibition in RAW 264.7 cells3.21 - 3.76[9]
ent-kaur-16-ene-3β,15β-diolNO Inhibition in RAW 264.7 cells3.21 - 3.76[9]
  • Cell Culture: Culture murine macrophage-like cells (e.g., RAW 264.7) in appropriate media.

  • Cell Seeding: Seed the cells in 96-well plates and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of the kaurane diterpene for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response[9][19].

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control and determine the IC50 value.

  • Cell Culture and Treatment: Follow steps 1-5 from Protocol 5.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions[9][17][19].

  • Data Analysis: Quantify the cytokine concentrations and determine the inhibitory effect of the kaurane diterpene.

NFkB_Pathway_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 NIK NIK TLR4->NIK IKK IKK Complex NIK->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) Nucleus->Gene_Expression activates Kaurane_Diterpene Kaurane Diterpene Kaurane_Diterpene->NIK inhibits Kaurane_Diterpene->NFkB inhibits DNA binding

Caption: Inhibition of the NF-κB signaling pathway by kaurane diterpenes.

Antimicrobial Activity

Kaurane diterpenes have shown inhibitory effects against various pathogens, including bacteria resistant to conventional antibiotics.

Kaurane DiterpeneMicroorganismMIC (µg/mL)Reference
Sigesbeckin AMRSA64[5]
Sigesbeckin AVRE64[5]
Compound 5 (from S. orientalis)MRSA64[5]
Compound 5 (from S. orientalis)VRE64[5]
ent-kaur-16(17)-en-19-oic acid (KA)Streptococcus sobrinus10[20]
ent-kaur-16(17)-en-19-oic acid (KA)Streptococcus mutans10[20]
ent-kaur-16(17)-en-19-oic acid (KA)Streptococcus mitis10[20]
ent-kaur-16(17)-en-19-oic acid (KA)Streptococcus sanguinis10[20]
ent-kaur-16(17)-en-19-oic acid (KA)Lactobacillus casei10[20]
ent-kaur-16(17)-en-19-oic acid (KA)Streptococcus salivarius100[20]
ent-kaur-16(17)-en-19-oic acid (KA)Enterococcus faecalis200[20]

MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant enterococci

  • Bacterial Culture: Grow the bacterial strains to be tested in an appropriate broth medium overnight.

  • Inoculum Preparation: Dilute the overnight culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilutions: Prepare two-fold serial dilutions of the kaurane diterpene in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth[5].

Conclusion

The study of kaurane diterpenes offers a promising avenue for the discovery of new therapeutic agents. The protocols and data presented here provide a comprehensive framework for the systematic investigation of these compounds, from their isolation and structural characterization to the detailed evaluation of their biological activities and mechanisms of action. Rigorous and standardized experimental design is crucial for obtaining reproducible and reliable results that can advance the development of kaurane diterpenes as potential drug candidates.

References

Troubleshooting & Optimization

Technical Support Center: ent-17-Hydroxykaur-15-en-19-oic Acid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to improve the yield and purity of ent-17-Hydroxykaur-15-en-19-oic acid during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary sources?

A1: this compound is a tetracyclic kaurane (B74193) diterpenoid.[1] It is a natural product that has been isolated from several plant species, including Wedelia trilobata, Annona glabra, and Laetia thamnia[2][3][4]. This class of compounds is known for its diverse biological activities, including cytotoxic effects against various cancer cell lines.[2][4]

Q2: What solvents are suitable for dissolving and extracting this compound?

A2: this compound is soluble in a range of organic solvents. For extraction and purification, solvents such as chloroform (B151607), dichloromethane (B109758), ethyl acetate (B1210297), DMSO, and acetone (B3395972) are effective.[2] The choice of solvent will depend on the specific extraction technique and the polarity of other co-occurring metabolites in the plant matrix.

Q3: What are the general steps involved in extracting diterpenoids like this one from plant material?

A3: A typical extraction process involves four main stages:

  • Sample Preparation: Grinding the dried and raw plant material to increase the surface area for solvent penetration.

  • Extraction: Using a suitable solvent and technique (e.g., maceration, sonication, Soxhlet) to draw the compound out of the plant matrix.

  • Purification/Separation: Employing chromatographic techniques like column chromatography or HPLC to isolate the target compound from the crude extract.

  • Analysis and Quantification: Using methods like HPLC, GC-MS, or LC-MS/MS to identify and quantify the purified compound.[5]

Troubleshooting Guide

Q4: I am getting a very low yield of the target compound. What are the possible causes and solutions?

A4: Low yield is a common issue in natural product extraction. Here are several factors to consider:

  • Cause 1: Inappropriate Solvent Choice. The polarity of the extraction solvent may not be optimal for this compound.

    • Solution: Since this is a moderately polar diterpenoid, a single solvent may be insufficient. Try sequential extractions with solvents of increasing polarity (e.g., hexane, followed by ethyl acetate, then methanol). Alternatively, use a solvent mixture. For related diterpenoids, 100% ethanol (B145695) and 50% aqueous ethanol have been used effectively.[6][7] The solvent choice has been shown to be the most critical variable.[2]

  • Cause 2: Insufficient Extraction Time or Temperature. The compound may not have had enough time to diffuse from the plant material into the solvent.

    • Solution: Increase the extraction time or temperature. For similar diterpenoids, optimal extraction times have been found to be around 2-5 hours at temperatures up to 74°C.[6][7] Be cautious, as excessive heat can degrade the compound.

  • Cause 3: Inadequate Sample Preparation. Large particle size of the plant material can limit solvent access.

    • Solution: Ensure the plant material is finely ground to a homogenous powder. Grinding in liquid nitrogen can prevent degradation of thermally sensitive compounds.[5]

  • Cause 4: Suboptimal Extraction Method. Simple maceration might not be efficient enough.

    • Solution: Consider using advanced extraction techniques. Ultrasound-assisted extraction (UAE) has been shown to significantly improve the extraction of bioactive compounds from plants like Annona glabra.[2]

Q5: The final product contains many impurities. How can I improve its purity?

A5: Purity is critical for biological assays and characterization. If your final sample is impure, consider the following:

  • Cause 1: Co-extraction of other metabolites. The initial solvent may be extracting a wide range of compounds with similar polarities, such as other diterpenes, steroids, or fatty acids.[2]

    • Solution 1: Liquid-Liquid Partitioning. After initial extraction (e.g., with methanol), suspend the crude extract in water and partition it sequentially with solvents of increasing polarity like hexane, chloroform, and ethyl acetate. The target compound will likely be concentrated in the chloroform or ethyl acetate fraction.[8]

    • Solution 2: Column Chromatography. This is the most crucial step for purification. Use a silica (B1680970) gel column and a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).[8] Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the desired compound.

    • Solution 3: Preparative HPLC. For very high purity, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) may be necessary.[5][8]

Q6: I am having trouble detecting the compound with my analytical method. What could be wrong?

A6: Detection issues can arise from the instrument settings or the nature of the compound itself.

  • Cause 1: Low Concentration. The amount of compound in your sample may be below the detection limit of your instrument.

    • Solution: Concentrate your sample under a stream of nitrogen before analysis.[5] Ensure you are starting with a sufficient amount of plant material (e.g., at least 50-100 mg for compounds with low abundance).[5]

  • Cause 2: Inappropriate Analytical Technique. Some techniques are better suited for certain compounds.

    • Solution: While GC-MS can be used for terpenoids, LC-MS/MS is often more suitable for less volatile and more polar compounds like hydroxylated diterpenoid acids. A method for analyzing a similar compound, ent-kaurenoic acid, was successfully developed using UPLC-MS/MS in negative electrospray ionization (ESI) mode.[9][10]

  • Cause 3: Compound Degradation. The compound might be degrading during sample workup or analysis.

    • Solution: Store extracts and purified compounds at low temperatures (-20°C or below) and avoid prolonged exposure to light and air.[2] Use fresh solvents for all procedures.

Quantitative Data Summary

The following table summarizes optimized extraction conditions and yields for similar ent-kaurenoic acids from different plant sources, which can serve as a starting point for optimizing the extraction of this compound.

Compound ClassPlant SourceOptimal ConditionsYield (mg/g of dry weight)Reference
DiterpenoidsEuphorbia fischeriana100% Ethanol, 74°C, 2.0 hJolkinolide B: 0.96, 17-hydroxyjolkinolide B: 2.82[6]
DiterpenoidsAralia continentalis50% Ethanol, Single extraction for 5 hData not specified in yield, but conditions were optimized for maximum recovery.[7]

Experimental Protocols

Protocol 1: General Extraction and Fractionation

This protocol is a generalized procedure based on methods used for extracting related diterpenoids.[8]

  • Preparation: Dry the plant material (e.g., leaves of Laetia thamnia) at 40-60°C and grind it into a fine powder.

  • Extraction: Macerate the powdered material (e.g., 1 kg) in methanol (B129727) (e.g., 3 x 5 L) at room temperature for 48 hours for each extraction.

  • Concentration: Combine the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in distilled water.

    • Perform sequential liquid-liquid partitioning with hexane, followed by chloroform (CHCl₃), and then ethyl acetate (EtOAc).

    • Collect each solvent fraction separately. The target compound is expected to be in the CHCl₃ or EtOAc fractions.

    • Concentrate each fraction to dryness.

Protocol 2: Purification by Column Chromatography

This protocol outlines the purification of the target compound from the active fraction (e.g., the CHCl₃ fraction from Protocol 1).[8]

  • Column Preparation: Pack a glass column with silica gel 60 (70-230 mesh) using a slurry method with hexane.

  • Sample Loading: Dissolve the dried chloroform fraction in a minimal amount of chloroform or dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the prepared column.

  • Elution:

    • Begin elution with 100% hexane.

    • Gradually increase the solvent polarity by adding ethyl acetate in a stepwise gradient (e.g., 95:5, 90:10, 85:15 hexane:EtOAc, and so on).

    • Collect fractions of a fixed volume (e.g., 20-30 mL).

  • Monitoring: Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate 7:3) and visualize the spots using an appropriate staining reagent (e.g., ceric sulfate (B86663) spray followed by heating).

  • Pooling and Concentration: Combine the fractions that contain the pure target compound (as determined by TLC) and evaporate the solvent to yield the purified this compound.

Visualizations

Extraction_Workflow PlantMaterial 1. Plant Material (e.g., Laetia thamnia leaves) Grinding 2. Drying & Grinding PlantMaterial->Grinding Extraction 3. Solvent Extraction (e.g., Methanol) Grinding->Extraction Concentration1 4. Concentration (Rotary Evaporation) Extraction->Concentration1 CrudeExtract Crude Methanolic Extract Concentration1->CrudeExtract Partitioning 5. Liquid-Liquid Partitioning CrudeExtract->Partitioning Hexane Hexane Fraction (Non-polar lipids, etc.) Partitioning->Hexane Non-polar Chloroform Chloroform Fraction (Target Compound Enriched) Partitioning->Chloroform Mid-polar EtOAc Ethyl Acetate Fraction (More polar compounds) Partitioning->EtOAc Polar Aqueous Aqueous Residue (Sugars, etc.) Partitioning->Aqueous Highly Polar Concentration2 6. Concentration of Active Fraction Chloroform->Concentration2 ColumnChromatography 7. Silica Gel Column Chromatography (Gradient Elution: Hexane/EtOAc) Concentration2->ColumnChromatography TLC 8. Fraction Monitoring (TLC) ColumnChromatography->TLC Pooling 9. Pooling & Concentration TLC->Pooling FinalProduct Purified ent-17-Hydroxykaur- 15-en-19-oic acid Pooling->FinalProduct

Caption: Workflow for extraction and purification of this compound.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound Kaurane Diterpenoid (e.g., Kaurenoic Acid) Keap1_Nrf2 Keap1-Nrf2 Complex Compound->Keap1_Nrf2 Induces dissociation? ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2_n Nrf2 Keap1_Nrf2->Nrf2_n Nrf2 translocates Ub Ubiquitination & Degradation Keap1->Ub Mediates Nrf2->Ub ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Gene Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Gene Activates

Caption: Simplified Nrf2 signaling pathway, a potential target for kaurane diterpenoids.

References

Technical Support Center: HPLC Separation of Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of diterpenoids.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during the HPLC separation of diterpenoids?

The most frequent challenges in diterpenoid HPLC analysis include:

  • Poor Resolution: Co-elution or overlapping of peaks, making accurate quantification difficult.

  • Peak Tailing: Asymmetrical peaks with a "tail," which can affect integration and resolution.

  • Peak Splitting: A single compound appearing as two or more peaks.

  • Retention Time Variability: Inconsistent elution times for the same analyte across different runs.

Q2: How do the physicochemical properties of diterpenoids affect their HPLC separation?

Diterpenoids are a diverse class of natural products, and their separation is largely influenced by their polarity. They are generally non-polar compounds, making reversed-phase HPLC a suitable analytical technique.[1] The presence of functional groups such as hydroxyls, carboxyls, and ketones can increase their polarity, affecting their retention on a non-polar stationary phase. For acidic diterpenoids, the pH of the mobile phase is a critical parameter to control ionization and achieve good peak shape.

Q3: Which type of HPLC column is best for diterpenoid separation?

C18 columns are the most commonly used stationary phases for the separation of diterpenoids due to their hydrophobic nature, which provides good retention for these generally non-polar compounds.[1][2] However, for more polar or structurally similar diterpenoids, other stationary phases may offer better selectivity.

Stationary PhaseTypical Use Cases for Diterpenoid Analysis
C18 General purpose, suitable for a wide range of diterpenoids. Provides good retention for non-polar to moderately polar compounds.[2][3]
C8 Less retentive than C18, useful for highly non-polar diterpenoids that may be too strongly retained on a C18 column, leading to long analysis times.
Phenyl-Hexyl Offers alternative selectivity through π-π interactions with aromatic rings present in some diterpenoid structures.
Embedded Polar Group (e.g., Amide, Carbamate) Can provide unique selectivity for polar diterpenoids and reduce peak tailing for acidic or basic compounds.
Chiral Stationary Phases (e.g., Polysaccharide-based) Necessary for the separation of diterpenoid enantiomers.[4]

Q4: Should I use isocratic or gradient elution for diterpenoid separation?

The choice between isocratic and gradient elution depends on the complexity of the sample.

  • Isocratic Elution: Uses a constant mobile phase composition. It is simpler, more cost-effective, and often results in more reproducible retention times, making it suitable for the analysis of simple mixtures or for quality control purposes where only a few diterpenoids with similar polarities are being monitored.[5][6]

  • Gradient Elution: The mobile phase composition is changed during the run, typically by increasing the proportion of the organic solvent. This is ideal for complex mixtures containing diterpenoids with a wide range of polarities, as it helps to elute strongly retained compounds in a reasonable time while still providing good resolution for early-eluting peaks.[7][8]

Troubleshooting Guides

Problem 1: Poor Peak Resolution

Symptoms:

  • Overlapping or co-eluting peaks.

  • Inability to accurately quantify individual diterpenoids in a mixture.

Workflow for Troubleshooting Poor Resolution:

Poor_Resolution Start Poor Resolution Observed Optimize_Mobile_Phase Optimize Mobile Phase Start->Optimize_Mobile_Phase Start Here Change_Column Change Stationary Phase Optimize_Mobile_Phase->Change_Column If resolution is still poor Resolution_Improved Resolution Improved Optimize_Mobile_Phase->Resolution_Improved If successful Adjust_Temp_Flow Adjust Temperature & Flow Rate Change_Column->Adjust_Temp_Flow For further optimization Change_Column->Resolution_Improved If successful Adjust_Temp_Flow->Resolution_Improved Success

Caption: Troubleshooting workflow for poor peak resolution.

Possible Causes and Solutions:

CauseSolution
Inappropriate Mobile Phase Strength For reversed-phase HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) to increase retention and improve separation of early-eluting peaks.[9]
Incorrect Mobile Phase pH For acidic diterpenoids, adjust the mobile phase pH to be at least 2 units below the pKa of the analytes to ensure they are in their non-ionized form, which generally results in sharper peaks and better retention on reversed-phase columns. While specific pKa values for many diterpenoids are not readily available, a starting pH of around 3-4 is often effective.
Suboptimal Stationary Phase If optimizing the mobile phase does not provide adequate resolution, consider a different column chemistry. For example, a phenyl-hexyl column may offer different selectivity for diterpenoids with aromatic moieties compared to a standard C18 column.
Inadequate Column Efficiency Use a longer column or a column with a smaller particle size (UHPLC) to increase the number of theoretical plates and improve separation efficiency.
Temperature Effects Lowering the column temperature can sometimes increase the separation factor (α) between closely eluting peaks. Conversely, increasing the temperature can improve efficiency and reduce analysis time. Experiment with temperatures between 25°C and 40°C.
Flow Rate Too High Reducing the flow rate can increase the interaction time of the analytes with the stationary phase, potentially improving resolution, although this will increase the run time.[10]
Problem 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a trailing edge.

  • Tailing factor (Tf) > 1.5.

Logical Relationship for Causes of Peak Tailing:

Peak_Tailing Tailing Peak Tailing Secondary_Interactions Secondary Interactions (Silanol Groups) Tailing->Secondary_Interactions Column_Overload Column Overload Tailing->Column_Overload Mobile_Phase_pH Inappropriate Mobile Phase pH Tailing->Mobile_Phase_pH Extra_Column_Effects Extra-Column Volume Tailing->Extra_Column_Effects

Caption: Common causes of peak tailing in HPLC.

Possible Causes and Solutions:

CauseSolution
Secondary Silanol (B1196071) Interactions Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on diterpenoids, causing tailing. To mitigate this, add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (0.1% v/v) to the mobile phase to suppress the ionization of the silanol groups.[11] Using a modern, end-capped column can also minimize these interactions.
Column Overload Injecting too much sample can lead to peak distortion. Dilute the sample or reduce the injection volume.[12]
Inappropriate Mobile Phase pH For acidic diterpenoids, if the mobile phase pH is close to their pKa, a mixed population of ionized and non-ionized species will exist, leading to peak tailing. Ensure the pH is at least 2 units away from the pKa.
Extra-Column Volume Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing. Use tubing with a small internal diameter (e.g., 0.125 mm) and keep the length to a minimum.
Column Degradation A contaminated or old column can exhibit poor peak shapes. Try flushing the column with a strong solvent or replace it if necessary.
Problem 3: Peak Splitting

Symptoms:

  • A single peak appears as a doublet or has a significant shoulder.

Experimental Workflow to Diagnose Peak Splitting:

Peak_Splitting_Workflow Start Peak Splitting Observed Check_Injection Inject Lower Concentration/Volume Start->Check_Injection Result1 Peak Shape Improves Check_Injection->Result1 Check_Solvent Ensure Sample Solvent is Weaker than Mobile Phase Result2 Peak Shape Improves Check_Solvent->Result2 Inspect_Column Inspect Column Inlet (for voids/blockage) Result3 Problem Persists Inspect_Column->Result3 Result1->Check_Solvent No Conclusion1 Likely Column Overload or Co-elution Result1->Conclusion1 Yes Result2->Inspect_Column No Conclusion2 Solvent Mismatch was the Issue Result2->Conclusion2 Yes Conclusion3 Column Issue (void or contamination) Result3->Conclusion3 Yes Action Replace/Clean Column Conclusion3->Action

Caption: Diagnostic workflow for troubleshooting peak splitting.

Possible Causes and Solutions:

CauseSolution
Co-eluting Impurity A shoulder or small adjacent peak may indicate an impurity that is not fully resolved. Optimize the mobile phase or try a different column to improve separation.
Sample Solvent Incompatibility If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[13]
Column Inlet Blockage or Void A partially blocked frit or a void at the head of the column can cause the sample to travel through different paths, resulting in a split peak. Try back-flushing the column at a low flow rate. If the problem persists, the column may need to be replaced.
Sample Degradation If the diterpenoid is unstable in the sample solvent or on the column, it may degrade, leading to the appearance of extra peaks. Ensure sample and mobile phase compatibility.
Problem 4: Retention Time Variability

Symptoms:

  • Retention times shift from one injection to the next.

  • Difficulty in peak identification based on retention time.

Possible Causes and Solutions:

CauseSolution
Inadequate Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A stable baseline is a good indicator of equilibration. For gradient methods, allow at least 10 column volumes for re-equilibration.
Changes in Mobile Phase Composition If the mobile phase is prepared manually, slight variations in composition can lead to retention time shifts. Use an online mixer if available. If using pre-mixed solvents, keep the reservoir sealed to prevent evaporation of the more volatile organic component.[14]
Temperature Fluctuations Inconsistent column temperature can cause retention times to drift. Use a column oven to maintain a constant temperature.[15]
Pump Malfunction or Leaks An inconsistent flow rate due to worn pump seals, check valve issues, or a leak in the system will cause retention times to vary. Check the system pressure for stability and inspect for any visible leaks.
Column Aging Over time, the stationary phase can degrade, leading to changes in retention behavior. If retention times consistently decrease and cannot be rectified by other means, the column may need to be replaced.

Experimental Protocols

Protocol 1: Extraction of Diterpenoids from Plant Material

This protocol is a general guideline and may need to be optimized for specific plant matrices and target diterpenoids.

  • Sample Preparation:

    • Dry the plant material (e.g., leaves, roots) at a controlled temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh approximately 1 g of the powdered plant material into a flask.

    • Add 20 mL of a suitable solvent. Methanol (B129727) or ethanol (B145695) are commonly used for a broad range of diterpenoids.[3] For less polar diterpenoids, solvents like hexane (B92381) or dichloromethane (B109758) may be more effective.[1]

    • Perform extraction using one of the following methods:

      • Ultrasonication: Sonicate for 30-60 minutes at room temperature.

      • Soxhlet Extraction: Extract for 4-6 hours.

      • Maceration: Let the sample stand in the solvent for 24 hours with occasional shaking.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • If performing multiple extractions, combine the filtrates.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Sample Clean-up (Solid-Phase Extraction - SPE):

    • Re-dissolve the crude extract in a small volume of a weak solvent (e.g., 10% methanol in water).

    • Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of water.

    • Load the re-dissolved extract onto the SPE cartridge.

    • Wash the cartridge with a weak solvent (e.g., 5 mL of 20% methanol in water) to remove highly polar impurities.

    • Elute the diterpenoids with a stronger solvent (e.g., 5 mL of methanol or acetonitrile).

    • Evaporate the eluate to dryness and reconstitute the residue in the HPLC mobile phase for analysis.[16]

Protocol 2: General Purpose HPLC Method for Diterpenoid Profiling

This method can be used as a starting point for the separation of a mixture of diterpenoids.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-35 min: 20% to 80% B

    • 35-40 min: 80% to 100% B

    • 40-45 min: Hold at 100% B

    • 45-46 min: 100% to 20% B

    • 46-55 min: Hold at 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 220 nm and 254 nm (or use a PDA detector to scan a wider range).

Note: This is a generic method and should be optimized for your specific diterpenoids of interest. The gradient slope, initial and final mobile phase compositions, and choice of organic solvent (methanol can be used as an alternative to acetonitrile) should be adjusted to achieve the desired separation.

References

stability issues with ent-17-Hydroxykaur-15-en-19-oic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ent-17-Hydroxykaur-15-en-19-oic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the handling and experimental use of this compound solutions.

Issue Potential Cause Recommended Solution
Precipitation in Aqueous Buffers The compound has low aqueous solubility, particularly at neutral or acidic pH where the carboxylic acid is protonated.- Increase the proportion of organic co-solvent (e.g., DMSO, ethanol) in your buffer. - Adjust the pH of the buffer to be above the pKa of the carboxylic acid (typically > 5) to form the more soluble carboxylate salt. - Prepare a high-concentration stock in an appropriate organic solvent and dilute it into the aqueous buffer immediately before use with vigorous mixing.
Inconsistent Results in Biological Assays Degradation of the compound in the assay medium due to pH, temperature, or light exposure.- Prepare fresh solutions for each experiment from a frozen stock. - Perform pilot stability studies under your specific assay conditions (see Experimental Protocols section). - Minimize exposure of the solution to light and elevated temperatures.
Loss of Compound During Storage Chemical instability in the storage solvent or inappropriate storage temperature.- For long-term storage, use a non-protic solvent like DMSO and store at -20°C or below. - For short-term storage, a solution in ethanol (B145695) or methanol (B129727) at 2-8°C may be acceptable, but should be verified. - Avoid repeated freeze-thaw cycles.
Appearance of Unexpected Peaks in HPLC/LC-MS Degradation of the compound into new chemical entities.- Analyze a freshly prepared standard to confirm the retention time of the parent compound. - Compare the chromatogram of a stressed sample (e.g., after incubation at elevated temperature or in acidic/basic conditions) with an unstressed sample to identify degradation products. - Use mass spectrometry to identify the mass of the unknown peaks and hypothesize potential degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, methanol, chloroform, dichloromethane, and ethyl acetate[1]. For biological experiments, it is common practice to prepare a concentrated stock solution in DMSO.

Q2: What are the optimal storage conditions for solutions of this compound?

A2: For long-term storage (months), stock solutions should be kept at -20°C or lower[1]. It is recommended to prepare and use working solutions on the same day to minimize degradation[1]. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.

Q3: How stable is this compound in aqueous solutions at different pH values?

A3: While specific data for this compound is limited, related diterpenoid acids can be susceptible to degradation under strongly acidic or basic conditions, especially at elevated temperatures. Based on the stability of similar compounds like steviol, significant degradation can be expected at pH values below 3, particularly when heated[2][3]. The stability is generally better in neutral to slightly acidic conditions (pH 4-7).

Q4: Is the compound sensitive to light?

Q5: What are the likely degradation pathways for this compound?

A5: Potential degradation pathways for kaurene-type diterpenoids in solution could include:

  • Isomerization: The double bond in the five-membered ring may be susceptible to isomerization under acidic conditions.

  • Oxidation: The allylic alcohol and the double bond can be sites for oxidative degradation.

  • Esterification/Hydrolysis: The carboxylic acid can undergo esterification in alcoholic solvents, or if it's in an esterified form, it can be hydrolyzed.

Quantitative Stability Data (Illustrative)

The following table provides an illustrative summary of expected stability based on general principles and data from related compounds. Note: This data is for illustrative purposes and should be confirmed by experimental studies.

Condition Solvent Temperature Duration Expected Degradation (%)
Acidic 0.1 M HCl in 50% Ethanol60°C24 hours15 - 25
Neutral PBS (pH 7.4) with 1% DMSO37°C48 hours< 5
Basic 0.1 M NaOH in 50% Ethanol60°C24 hours10 - 20
Photolytic MethanolRoom Temperature (in clear vial, under UV light)8 hours5 - 15
Long-term Storage DMSO-20°C6 months< 2

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (10 mM in DMSO):

    • Weigh an appropriate amount of this compound powder.

    • Add pure, anhydrous DMSO to achieve a final concentration of 10 mM.

    • Gently warm the tube to 37°C and sonicate for a short period to ensure complete dissolution[1].

    • Aliquot the stock solution into smaller volumes in amber vials and store at -20°C.

  • Working Solution (e.g., 100 µM in cell culture medium):

    • Thaw one aliquot of the 10 mM stock solution.

    • Perform a serial dilution in the desired aqueous medium (e.g., cell culture medium, buffer) to reach the final concentration.

    • Vortex or mix thoroughly after each dilution step.

    • Use the working solution immediately after preparation.

Protocol 2: Forced Degradation Study

This protocol outlines a basic forced degradation study to assess the stability of this compound under various stress conditions.

  • Preparation of Test Solutions:

    • Prepare a 1 mg/mL solution of the compound in methanol.

    • For hydrolysis studies, dilute this solution with 0.1 M HCl (acidic), water (neutral), and 0.1 M NaOH (basic) to a final concentration of 100 µg/mL.

    • For oxidative stress, dilute the methanolic solution with 3% H₂O₂ to a final concentration of 100 µg/mL.

    • For photolytic stress, place the methanolic solution in a clear vial.

    • For thermal stress, use the solid powder.

  • Stress Conditions:

    • Hydrolytic: Incubate the acidic, neutral, and basic solutions at 60°C for 24 hours.

    • Oxidative: Keep the hydrogen peroxide solution at room temperature for 24 hours.

    • Photolytic: Expose the methanolic solution to a UV light source (e.g., 254 nm) for 8 hours. Keep a control sample wrapped in foil.

    • Thermal: Heat the solid powder at 105°C for 48 hours.

  • Sample Analysis:

    • After the stress period, neutralize the acidic and basic samples.

    • Analyze all samples by a stability-indicating HPLC method (see below) to determine the percentage of the remaining parent compound and detect any degradation products.

Protocol 3: Stability-Indicating HPLC Method
  • Chromatographic Conditions (starting point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (to be determined by UV scan, likely around 210-220 nm).

    • Injection Volume: 10 µL.

  • Method Validation:

    • The method should be validated to ensure it can separate the parent compound from its degradation products and any excipients. This is typically done by analyzing the samples from the forced degradation study.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Interpretation stock Prepare 10 mM Stock in DMSO working Dilute to Working Concentration stock->working acid Acid Hydrolysis (0.1 M HCl, 60°C) working->acid base Base Hydrolysis (0.1 M NaOH, 60°C) working->base oxidation Oxidation (3% H2O2, RT) working->oxidation photo Photolysis (UV light) working->photo hplc HPLC-UV Analysis acid->hplc base->hplc oxidation->hplc photo->hplc ms LC-MS for Degradant ID hplc->ms quantify Quantify Degradation ms->quantify pathway Elucidate Degradation Pathway ms->pathway

Caption: Workflow for assessing the stability of this compound.

troubleshooting_logic cluster_stability If degradation is suspected start Inconsistent Experimental Results? check_solution Is the solution freshly prepared? start->check_solution check_precipitation Is there visible precipitation? check_solution->check_precipitation Yes solution_issue Potential Degradation - Prepare fresh solution - Store stock properly check_solution->solution_issue No precipitation_issue Solubility Issue - Increase co-solvent - Adjust pH check_precipitation->precipitation_issue Yes no_precipitation no_precipitation check_precipitation->no_precipitation No consider_other consider_other no_precipitation->consider_other Consider other factors: - Assay interference - Pipetting error run_hplc Run HPLC on old vs. new solution no_precipitation->run_hplc compare_peaks Compare chromatograms run_hplc->compare_peaks

Caption: Troubleshooting logic for inconsistent experimental results.

degradation_pathway cluster_products Potential Degradation Products parent This compound isomer Isomerized Product parent->isomer Acid/Heat oxidized Oxidized Product parent->oxidized Oxidizing Agent/Light ester Esterified Product parent->ester Alcohol Solvent

Caption: Potential degradation pathways for the compound.

References

Technical Support Center: Refinement of Purification Protocols for Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of natural products.

Troubleshooting Guides

This section is organized by purification technique and addresses specific issues in a question-and-answer format.

Extraction

Q1: My extraction yield is very low. What are the possible causes and solutions?

Low extraction yields can stem from several factors related to the solvent choice, extraction method, and the natural source material itself.[1][2][3]

  • Solvent Polarity and Selectivity: The principle of "like dissolves like" is crucial.[2] The polarity of the extraction solvent must be well-matched to the polarity of the target natural products. It is often beneficial to perform sequential extractions with solvents of varying polarities, starting from nonpolar (e.g., hexane) to polar (e.g., ethanol, water), to isolate different classes of compounds.[4] The choice of solvent also depends on the nature of the pigments and other compounds present in the matrix.[2]

  • Extraction Method: Conventional methods like maceration and percolation are simple but may be inefficient.[2] Techniques like Soxhlet extraction can improve efficiency by continuously passing fresh solvent over the sample, but the heat involved can degrade thermolabile compounds.[1] Modern techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can enhance yields and reduce extraction times.[2]

  • Particle Size of the Matrix: A smaller particle size increases the surface area for solvent penetration, but particles that are too fine can clog the extraction system.[2] It is important to find an optimal particle size for each specific process.[2]

  • Matrix Composition: The physical and chemical properties of the source material, such as its melting temperature and mechanical properties, must be considered to optimize the extraction process.[2]

Q2: I am observing degradation of my target compound during extraction. How can I prevent this?

Degradation is a common issue, especially for heat-sensitive or unstable natural products.[3]

  • Avoid High Temperatures: For thermolabile compounds, avoid methods that require heat, such as Soxhlet and decoction.[1] Instead, opt for room temperature methods like maceration or advanced techniques like ultrasound-assisted extraction that can be performed at lower temperatures.

  • Protect from Light and Oxygen: Some natural products are sensitive to light and oxidation. Conducting extractions in amber glassware and under an inert atmosphere (e.g., nitrogen or argon) can help prevent degradation.

  • pH Control: The pH of the extraction solvent can influence the stability of certain compounds. Buffering the solvent to an appropriate pH can prevent acid or base-catalyzed degradation.

Flash Chromatography

Q1: My compounds are not separating well on the flash column. What should I do?

Poor separation in flash chromatography often points to a suboptimal choice of solvent system or improper column packing.

  • Optimize the Solvent System with TLC: Thin-layer chromatography (TLC) is an essential tool for developing a good solvent system for flash chromatography.[5][6] The ideal solvent system should provide a retention factor (Rf) of 0.2 to 0.3 for the compound of interest.[7] An Rf in the range of 0.1 to 0.4 is generally acceptable for isocratic purification.[6]

  • Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation for a complex mixture, a gradient elution, where the polarity of the mobile phase is gradually increased, can be more effective.[8]

  • Column Packing: A well-packed column is crucial for good resolution. Ensure the silica (B1680970) gel is packed uniformly without any cracks or channels. "Long and thin" columns can sometimes lead to loss of resolution.[7]

  • Sample Loading: The sample should be dissolved in a minimum amount of a weak (non-polar) solvent before loading onto the column.[5][8] Dissolving the sample in a strong solvent can cause the compound to spread down the column prematurely, leading to poor separation.[8]

Table 1: Relationship between TLC Rf and Flash Chromatography Elution [6]

TLC Rf ValueEstimated Column Volumes (CV) to Elution (1/Rf)Separation Quality
0.110Good
0.25Good
0.33.3Acceptable
0.42.5Acceptable
0.52Poor

Experimental Protocol: Optimizing a Solvent System for Flash Chromatography using TLC

  • Dissolve a small amount of the crude mixture in a suitable solvent.

  • Spot the dissolved mixture onto several TLC plates.

  • Develop each TLC plate in a different solvent system with varying polarities (e.g., different ratios of hexane (B92381) and ethyl acetate).

  • Visualize the spots under UV light or by staining.

  • Calculate the Rf value for the target compound in each solvent system using the formula: Rf = (distance traveled by the compound) / (distance traveled by the solvent front).

  • Select the solvent system that gives an Rf value between 0.2 and 0.3 for the target compound and provides good separation from impurities.[7]

High-Performance Liquid Chromatography (HPLC)

Q1: I'm seeing peak tailing in my HPLC chromatogram. What is the cause and how can I fix it?

Peak tailing is a common issue in HPLC and can be caused by several factors.

  • Secondary Interactions: Basic compounds can interact with residual acidic silanol (B1196071) groups on the silica-based stationary phase, leading to tailing.[9] Adding a small amount of a competitive base (e.g., triethylamine) to the mobile phase or using a column with end-capping can mitigate this effect. Reducing the mobile phase pH can also help.[9]

  • Column Overload: Injecting too much sample can lead to peak tailing.[10] Try injecting a smaller volume or a more dilute sample.[10]

  • Column Contamination: Contaminants from the sample can accumulate at the head of the column, causing peak shape distortion.[11] Using a guard column can help protect the analytical column.[11] Regularly flushing the column with a strong solvent is also recommended.[9]

  • Mismatched Injection Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[12] Whenever possible, dissolve the sample in the mobile phase.[12]

Q2: My retention times are shifting between runs. What could be the problem?

Retention time instability can make peak identification and quantification unreliable.

  • Mobile Phase Composition: Small changes in the mobile phase composition can lead to significant shifts in retention times. Ensure the mobile phase is well-mixed and degassed. If preparing the mobile phase online, ensure the mixing device is functioning correctly.[11]

  • Column Temperature Fluctuations: Changes in column temperature can affect retention times, especially in ion-exchange chromatography. Using a column oven to maintain a constant temperature is recommended.

  • Air Trapped in the Pump: Air bubbles in the pump can cause inconsistent flow rates, leading to fluctuating retention times. Purging the pump can resolve this issue.

  • Column Aging: Over time, the stationary phase of the column can degrade, leading to a gradual decrease in retention times.

NMR Spectroscopy

Q1: My NMR spectrum has broad peaks. What are the possible reasons?

Broad peaks in an NMR spectrum can obscure important structural information.

  • Poor Shimming: The magnetic field needs to be homogeneous across the sample. Poor shimming will result in broad peaks.[13]

  • Sample Concentration and Solubility: A sample that is too concentrated or not fully dissolved can lead to peak broadening.[13]

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant peak broadening.

  • Chemical Exchange: If a proton is exchanging between different chemical environments on the NMR timescale, its peak will appear broad. This is common for protons on hydroxyl (-OH) and amine (-NH) groups.[13]

Q2: I have overlapping peaks in my ¹H NMR spectrum, making it difficult to interpret. What can I do?

Peak overlap can be a significant challenge, especially for complex natural products.

  • Change the NMR Solvent: Running the spectrum in a different deuterated solvent (e.g., benzene-d₆ instead of chloroform-d₆) can alter the chemical shifts of some protons and resolve overlapping signals.[13]

  • Increase the Magnetic Field Strength: A higher field NMR spectrometer will provide better spectral dispersion, which can help to resolve overlapping peaks.

  • 2D NMR Experiments: Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help to identify coupled protons and resolve overlapping signals by spreading the information into a second dimension.

Crystallization

Q1: I am having difficulty crystallizing my purified natural product. What strategies can I try?

Crystallization can be a challenging step, often requiring trial and error.

  • Solvent Selection: The ideal solvent for recrystallization is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[5] A survey of different solvents should be conducted to find the optimal one.[5]

  • Slow Cooling: Allowing the saturated solution to cool slowly can promote the formation of larger, higher-quality crystals.[5]

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is insoluble. The anti-solvent slowly diffuses into the first solvent, reducing the compound's solubility and promoting crystallization.

  • Seeding: Adding a small crystal of the desired compound (a "seed crystal") to a supersaturated solution can induce crystallization.[14]

FAQs

Q1: What is the best general approach for isolating a new natural product from a crude extract?

A common and effective strategy involves a combination of different purification techniques.[1][4]

  • Extraction: Begin with a suitable extraction method to obtain a crude extract from the natural source.[1][2]

  • Solvent Partitioning: Perform a liquid-liquid extraction to separate the crude extract into fractions based on polarity (e.g., hexane, ethyl acetate, and water-soluble fractions).

  • Column Chromatography: Subject each fraction to column chromatography (e.g., flash chromatography) to further separate the components.[5]

  • HPLC Purification: Use preparative HPLC to isolate pure compounds from the semi-purified fractions obtained from column chromatography.

  • Crystallization: If the compound is a solid, crystallization can be an excellent final purification step to obtain highly pure material.[5]

Q2: How do I choose between normal-phase and reversed-phase chromatography?

The choice depends on the polarity of the compounds you are trying to separate.

  • Normal-Phase Chromatography: Uses a polar stationary phase (e.g., silica gel) and a non-polar mobile phase. It is generally suitable for separating non-polar to moderately polar compounds.

  • Reversed-Phase Chromatography: Employs a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase (e.g., water and acetonitrile (B52724) or methanol). This is the most common mode of HPLC and is well-suited for separating polar and moderately non-polar compounds.

Q3: What are some "green" or more environmentally friendly extraction techniques?

Several modern extraction methods offer advantages in terms of reduced solvent consumption and energy usage.[2]

  • Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, typically carbon dioxide, as the extraction solvent.[2] It is non-toxic, non-flammable, and can be easily removed from the extract.

  • Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, often at lower temperatures and with shorter extraction times.[2]

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample, leading to faster and more efficient extraction.[2]

Visualizations

experimental_workflow start Crude Natural Product Extract solvent_partition Solvent-Solvent Partitioning start->solvent_partition flash_chrom Flash Chromatography solvent_partition->flash_chrom Fractionation hplc Preparative HPLC flash_chrom->hplc Semi-pure Fractions crystallization Crystallization hplc->crystallization Purified Compound pure_compound Pure Natural Product crystallization->pure_compound characterization Structural Characterization (NMR, MS) pure_compound->characterization

Caption: A typical experimental workflow for the purification of natural products.

troubleshooting_workflow start Poor Separation in Flash Chromatography check_tlc Was the solvent system optimized with TLC? start->check_tlc optimize_tlc Optimize solvent system using TLC to achieve Rf of 0.2-0.3 for the target compound. check_tlc->optimize_tlc No check_loading Was the sample loaded in a minimal amount of weak solvent? check_tlc->check_loading Yes optimize_tlc->check_loading improve_loading Dissolve sample in the weakest possible solvent before loading. check_loading->improve_loading No check_packing Is the column packed uniformly? check_loading->check_packing Yes improve_loading->check_packing repack_column Repack the column to ensure uniformity. check_packing->repack_column No good_separation Achieve Good Separation check_packing->good_separation Yes repack_column->good_separation

Caption: A troubleshooting workflow for poor separation in flash chromatography.

References

Technical Support Center: Optimizing Bioassay Conditions for Kaurane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with kaurane (B74193) diterpenoids. The information is designed to address common issues encountered during bioassay optimization and provide standardized protocols for key experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common bioassays used to evaluate the biological activity of kaurane diterpenoids?

A1: The most frequently employed bioassays for kaurane diterpenoids, particularly in the context of anticancer research, include cytotoxicity assays (such as MTT, MTS, and XTT) to determine the half-maximal inhibitory concentration (IC50), apoptosis assays, cell cycle analysis, and mechanistic studies targeting specific signaling pathways.[1][2][3]

Q2: I am observing high variability in my cytotoxicity assay results. What are the potential causes and solutions?

A2: High variability in cytotoxicity assays can stem from several factors:

  • Compound Solubility: Kaurane diterpenoids can have poor aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before preparing serial dilutions in culture medium. Precipitates can lead to inconsistent concentrations.

  • Cell Seeding Density: Inconsistent cell numbers across wells will lead to variable results. Optimize and strictly control the cell seeding density to ensure a logarithmic growth phase during the experiment.

  • Incubation Time: The duration of compound exposure can significantly impact IC50 values. Standardize the incubation time based on the cell line's doubling time and the compound's mechanism of action.[1]

  • Reagent Handling: Ensure all reagents are properly stored and equilibrated to the assay temperature before use.[4]

Q3: How do I select the appropriate cancer cell lines for screening my kaurane diterpenoids?

A3: The choice of cell lines should be guided by your research objectives. Consider the following:

  • Tissue of Origin: If you are investigating a specific type of cancer, use cell lines derived from that tissue (e.g., HepG2 for liver cancer, A549 for lung cancer).[1][5]

  • Reported Sensitivity: Literature suggests that various cancer cell lines exhibit differential sensitivity to kaurane diterpenoids.[1][6] Reviewing previous studies can help in selecting responsive cell lines.

  • Inclusion of Normal Cell Lines: To assess selectivity, it is crucial to include non-cancerous cell lines in your screening panel to determine the therapeutic window of your compounds.[1][6]

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values

This guide provides a logical workflow for troubleshooting inconsistent IC50 values in cytotoxicity assays.

G start Inconsistent IC50 Values solubility Check Compound Solubility - Visually inspect for precipitates - Filter stock solution start->solubility Is the compound fully dissolved? solubility->solubility cell_density Verify Cell Seeding Density - Perform cell counts before seeding - Ensure even cell distribution solubility->cell_density Yes cell_density->cell_density incubation_time Standardize Incubation Time - Correlate with cell doubling time - Test different time points (24h, 48h, 72h) cell_density->incubation_time Yes incubation_time->incubation_time reagent_quality Assess Reagent Quality - Check expiration dates - Equilibrate reagents to assay temperature incubation_time->reagent_quality Yes reagent_quality->reagent_quality resolved Issue Resolved reagent_quality->resolved Yes

Caption: Troubleshooting workflow for inconsistent IC50 values.

Guide 2: Low Bioactivity Observed

If your kaurane diterpenoid is showing lower than expected bioactivity, consider the following factors.

G start Low Bioactivity concentration Increase Concentration Range - Test up to 100 µM or higher - Ensure solubility at higher concentrations start->concentration exposure_time Extend Exposure Time - Test longer incubation periods (e.g., 96h) - Consider compound stability over time concentration->exposure_time cell_line Select Different Cell Lines - Screen a panel of diverse cancer cell lines - Include known sensitive lines as positive controls exposure_time->cell_line mechanism Investigate Mechanism of Action - Compound may not be cytotoxic but affect other pathways - Consider assays for anti-inflammatory or other activities cell_line->mechanism outcome Characterize Bioactivity Profile mechanism->outcome

Caption: Steps to investigate unexpectedly low bioactivity.

Data Presentation: Cytotoxicity of Kaurane Diterpenoids

The following tables summarize the cytotoxic activity (IC50 in µM) of various kaurane diterpenoids across different human cancer cell lines.

Table 1: IC50 Values of Eriocalyxin B

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
SMMC-7721Hepatocarcinoma480.76[1]
MCF-7Breast480.75[1]
MDA-MB-231Breast480.47[1]
PANC1Pancreatic721.79[1]
CAPAN1Pancreatic720.86[1]
CAPAN2Pancreatic720.73[1]
SW1990Pancreatic721.40[1]
SU-DHL-4Lymphoma721.00[1]
NamalwaLymphoma721.50[1]
RajiLymphoma722.00[1]
JurkatLymphoma722.00[1]
U266Lymphoma725.60[1]
HUT78Lymphoma722.50[1]

Table 2: IC50 Values of Ponicidin

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
HeLaCervical2423.1[1]
A549Lung2438.0[1]
GLC-82Lung2432.0[1]
A549Lung4831.0[1]
GLC-82Lung4826.0[1]
A549Lung7215.0[1]
GLC-82Lung7213.0[1]

Table 3: IC50 Values of Other Kaurane Diterpenoids

CompoundCell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
AdenanthinHepG2Hepatocellular482.31[1]
AdenanthinBel-7402Hepatocellular486.67[1]
AdenanthinSMMC-7721Hepatocellular488.13[1]
AdenanthinEC109Esophageal726.50[1]
AdenanthinSHG-44Glioma724.80[1]
AdenanthinMCF-7Breast727.60[1]
Rabdoternin BSW480Colon4823.2[1]
Rabdoternin BHT-29Colon4836.3[1]
Rabdoternin BHCT-116Colon4820.7[1]
Maoecrystal ISW480Colon4816.2[1]
Maoecrystal IHT-29Colon4811.4[1]
Maoecrystal IHCT-116Colon4826.2[1]
Annoglabasin HLU-1LungNot Specified3.7[7]
Annoglabasin HMCF-7BreastNot Specified4.6[7]
Annoglabasin HSK-Mel2MelanomaNot Specified4.1[7]
Annoglabasin HKBEpidermoidNot Specified3.9[7]

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol outlines the steps for determining the cytotoxic effects of kaurane diterpenoids on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9][10][11]

Materials:

  • Kaurane diterpenoid stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • Appropriate cancer cell line and complete culture medium

  • MTT solution (5 mg/mL in PBS, sterile filtered)[9][10]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[12]

  • Phosphate-buffered saline (PBS)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the kaurane diterpenoid in complete medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[8][11]

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to reduce background.[10]

G cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4/5: Assay seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_dilutions Prepare compound dilutions add_compounds Add compounds to cells prepare_dilutions->add_compounds incubate_experiment Incubate for 24-72h add_compounds->incubate_experiment add_mtt Add MTT solution incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance G cluster_compound Kaurane Diterpenoids cluster_proteins Apoptotic Regulators compound e.g., Oridonin, Eriocalyxin B bcl2 Bcl-2 (Anti-apoptotic) (Down-regulated) compound->bcl2 inhibits bax Bax (Pro-apoptotic) (Up-regulated) compound->bax activates caspase9 Caspase-9 bcl2->caspase9 inhibits bax->caspase9 activates caspase3 Caspase-3 caspase9->caspase3 activates parp PARP caspase3->parp cleaves apoptosis Apoptosis caspase3->apoptosis G cluster_compound Kaurane Diterpenoids cluster_pathway PI3K/Akt/mTOR Pathway compound e.g., Excisanin A pi3k PI3K compound->pi3k inhibits akt Akt pi3k->akt activates mtor mTOR akt->mtor activates proliferation Cell Proliferation & Survival mtor->proliferation promotes

References

Technical Support Center: High-Resolution NMR for Kaurane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the resolution of NMR spectra for kaurane (B74193) diterpenoids.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Poor Spectral Resolution & Broad Peaks

Q1: Why are the peaks in my ¹H NMR spectrum of a kaurane diterpenoid broad and poorly resolved?

A1: Broad peaks in the NMR spectrum of a kaurane diterpenoid can stem from several factors. The most common causes include:

  • Poor Magnetic Field Homogeneity (Shimming): The most frequent cause of broad spectral lines is an improperly shimmed spectrometer. Shimming is the process of adjusting the magnetic field to be as homogeneous as possible across the sample volume.[1][2][3]

  • Sample Quality and Preparation: The quality of your sample is critical. The presence of suspended solid particles, paramagnetic impurities, or high sample viscosity can lead to significant line broadening.[4][5][6]

  • High Sample Concentration: Overly concentrated samples can lead to increased viscosity and intermolecular interactions or aggregation, which in turn causes peak broadening.[4][5]

  • Chemical or Conformational Exchange: Kaurane diterpenoids can be conformationally flexible. If the molecule is undergoing exchange between different conformations on a timescale similar to the NMR experiment, it can result in broad peaks. This is particularly common for certain ring systems or flexible side chains.[4][7][8]

Q2: My spectrum shows broad, distorted lines. How can I improve the shimming?

A2: Effective shimming is essential for high resolution.[1][2][9] Here is a general procedure to follow:

  • Load Standard Shim Set: Begin by loading a standard, probe-specific shim file. This provides a good starting point.[1]

  • Lock Signal Optimization: Ensure you have a strong and stable lock signal (typically >60-70%) before you begin shimming. Adjust the lock power and gain to maximize the signal without saturation.[1]

  • Iterative On-Axis Shimming (Z-shims): Start by adjusting the lower-order on-axis shims (Z1 and Z2), as they have the most significant impact on the lock level. Adjust them iteratively to maximize the lock signal. Then, proceed to higher-order Z-shims (Z3, Z4), which affect the base of the peak.[2]

  • Non-Spinning Shims (Off-Axis): If you observe large spinning sidebands, the non-spinning (X, Y) shims may need adjustment. This should be done with the sample spinning turned off.[1][2]

  • Automated Gradient Shimming: If available, automated gradient shimming is a powerful tool that can quickly and accurately optimize the field homogeneity.[9][10] This procedure maps the magnetic field and adjusts the shims accordingly.

Q3: I've tried shimming, but some peaks are still broader than others. What else could be the cause?

A3: If only specific peaks are broad while others (like the residual solvent peak) are sharp, the issue is likely related to the molecule itself rather than the instrument setup. The primary suspect is chemical exchange.[11]

  • Solution: Try a variable temperature (VT) NMR experiment. Increasing the temperature can often increase the rate of conformational exchange, causing broad peaks to sharpen into a single averaged signal. Conversely, lowering the temperature can slow the exchange enough to resolve the individual conformers.[4][7][8][12]

Category 2: Signal Overlap

Q4: The ¹H NMR spectrum of my kaurane diterpenoid is very crowded, with many overlapping signals, especially in the aliphatic region. How can I resolve these?

A4: Signal overlap is a common challenge with the complex polycyclic structure of kaurane diterpenoids. Several strategies can be employed to resolve these signals:

  • Change the NMR Solvent: The chemical shift of a proton can be influenced by the solvent due to different solute-solvent interactions. Acquiring spectra in different deuterated solvents (e.g., changing from CDCl₃ to C₆D₆, acetone-d₆, or pyridine-d₅) can often induce differential shifts in overlapping signals, leading to their resolution.[4][13][14] Aromatic solvents like benzene-d₆ are particularly effective at inducing shifts in nearby protons.

  • Acquire a Higher Field Spectrum: If accessible, re-running the sample on a spectrometer with a higher magnetic field strength (e.g., moving from 400 MHz to 600 MHz or higher) will increase the chemical shift dispersion, spreading the signals out and reducing overlap.[15]

  • Use 2D NMR Techniques: Two-dimensional NMR is a powerful tool for resolving overlap. An HSQC (Heteronuclear Single Quantum Coherence) spectrum, for example, disperses the proton signals based on the chemical shift of the carbon they are attached to, often resolving overlapping proton signals in the second dimension.[16]

  • Selective 1D Experiments: For targeted resolution, selective 1D experiments like 1D TOCSY (Total Correlation Spectroscopy) or 1D NOESY (Nuclear Overhauser Effect Spectroscopy) can be used. By selectively irradiating a resolved proton, you can identify other protons within the same spin system (TOCSY) or those that are close in space (NOESY), even if they are in a crowded region of the 1D spectrum.[17][18]

Q5: How can I differentiate between overlapping methylene (B1212753) protons within the kaurane skeleton?

A5: This is a classic problem. In addition to the methods mentioned in Q4, consider the following:

  • ROESY/NOESY: These experiments can help distinguish between axial and equatorial protons based on their spatial proximity to other well-defined protons, such as methyl groups.

  • Advanced Computational Methods: Comparing experimental NMR data with data predicted from DFT (Density Functional Theory) calculations for putative structures can aid in assigning challenging signals.[19][20] This approach can be particularly powerful for confirming stereochemistry.

Experimental Protocols & Data

Data Presentation: Recommended NMR Acquisition Parameters

The following table provides a starting point for acquisition parameters for key NMR experiments on a 500 MHz spectrometer. These should be optimized for the specific sample and instrument.

Parameter¹H NMR¹³C NMRHSQCHMBC
Pulse Angle 30-45° (for qNMR, 90°)30°90°90°
Acquisition Time (AQ) 2-4 s1-2 s0.1-0.2 s0.2-0.3 s
Relaxation Delay (D1) 1-5 s (for qNMR, ≥ 7*T₁)[21]2 s1-2 s1-2 s
Number of Scans (NS) 8-161024+2-88-16
Spectral Width (SW) 12-16 ppm220-240 ppmF2: 12-16 ppm, F1: 165 ppmF2: 12-16 ppm, F1: 220 ppm
Experimental Protocols

Protocol 1: Sample Preparation for High-Resolution NMR

  • Weigh Sample: Weigh 5-25 mg of the purified kaurane diterpenoid for ¹H NMR, and a higher concentration for ¹³C NMR if possible.[5]

  • Choose Solvent: Select a high-quality deuterated solvent in which the compound is fully soluble.

  • Dissolve Sample: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean glass vial.[6][22]

  • Filter the Sample: To remove any suspended particles, which cause line broadening, filter the solution directly into a high-quality, clean NMR tube.[5][6] This can be done by passing the solution through a small plug of cotton or glass wool in a Pasteur pipette.[5][6]

  • Check Sample Height: Ensure the sample height in the tube is adequate to cover the NMR probe's receiver coils, typically around 4-5 cm.[22]

  • Cap and Label: Cap the NMR tube securely and label it clearly.

Protocol 2: Resolving Overlapping Signals with Variable Temperature (VT) NMR

  • Prepare Sample: Prepare a sample as described above in a solvent suitable for the desired temperature range (e.g., toluene-d₈ for high temperatures, methanol-d₄ for low temperatures). Use a robust NMR tube (e.g., Pyrex) designed for VT experiments.[7][12]

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25 °C).

  • Increase Temperature: Increase the spectrometer temperature in increments of 10-20 °C.[8] Allow the temperature to equilibrate for 5-10 minutes at each step before re-shimming and acquiring a new spectrum.[8][23]

  • Monitor Spectra: Observe the changes in the spectrum. Broad peaks resulting from conformational exchange should sharpen as the temperature increases.[8]

  • Acquire Low-Temperature Spectra (if needed): If high temperatures do not resolve the issue or if you suspect you can "freeze out" conformers, perform the experiment at lower temperatures, again in a stepwise manner.

  • Return to Ambient Temperature: After the experiment, slowly return the probe to ambient temperature to avoid damaging the equipment.[23]

Protocol 3: Selective 1D TOCSY for Resolving Coupled Spin Systems

  • Acquire a Standard ¹H Spectrum: Obtain a high-quality ¹H NMR spectrum of your sample.

  • Identify a Resolved Peak: Choose a well-resolved proton signal that is part of the spin system you wish to investigate.

  • Set Up the 1D TOCSY Experiment: Use the spectrometer's software to set up a selective 1D TOCSY experiment (often a gradient-enhanced version like seldigpzs).[24]

  • Define the Selective Pulse: Define the frequency and width of the selective pulse to irradiate only the chosen proton signal.

  • Set the Mixing Time: The mixing time (d9 or mix) determines how far the magnetization spreads through the spin system. A typical starting value is 80-120 ms.[24] Longer mixing times allow magnetization to transfer to more distant protons in the spin system.

  • Acquire and Process: Run the experiment. The resulting spectrum will show signals only from the protons that are scalar-coupled to the irradiated proton, effectively isolating that spin system from the rest of the spectrum.[17][18]

Visualizations

Troubleshooting_Workflow Start Poor Resolution or Broad Peaks Observed CheckShimming Is the shimming optimal? (Check lock level and solvent peak shape) Start->CheckShimming ReShim Perform manual and/or gradient shimming CheckShimming->ReShim No CheckSample Is the sample properly prepared? (Filtered, correct concentration) CheckShimming->CheckSample Yes ReShim->CheckSample ReprepareSample Re-prepare sample: - Filter to remove solids - Adjust concentration CheckSample->ReprepareSample No CheckExchange Are only specific peaks broad? CheckSample->CheckExchange Yes ReprepareSample->Start VT_NMR Perform Variable Temperature (VT) NMR CheckExchange->VT_NMR Yes End High-Resolution Spectrum Achieved CheckExchange->End No (All peaks sharp) VT_NMR->End

Experiment_Selection Start Overlapping Signals in ¹H Spectrum Decision1 Need quick, simple solution? Start->Decision1 Solvent Change Solvent (e.g., CDCl₃ to C₆D₆) Decision2 Overlap persists? Solvent->Decision2 HigherField Use Higher Field Spectrometer HigherField->Decision2 TwoD_NMR Acquire 2D NMR (HSQC, COSY) OneD_TOCSY Acquire Selective 1D TOCSY/NOESY Decision1->Solvent Yes Decision1->HigherField No, have access Decision2->TwoD_NMR Yes, general overlap Decision3 Need to resolve specific spin systems? Decision2->Decision3 Yes, specific overlap Decision3->OneD_TOCSY Yes

SamplePrep_Quality cluster_prep Preparation Steps cluster_quality Resulting Spectral Quality Purity High Compound Purity Resolution High Resolution (Sharp Lines) Purity->Resolution NoArtifacts No Spinning Sidebands or Impurity Peaks Purity->NoArtifacts Concentration Optimal Concentration (5-25 mg/0.6mL) Concentration->Resolution Sensitivity Good Signal-to-Noise Concentration->Sensitivity Filtering Filtration of Solution Filtering->Resolution Baseline Flat Baseline Filtering->Baseline Solvent Proper Solvent Choice Solvent->Resolution Solvent->NoArtifacts Tube High-Quality NMR Tube Tube->Resolution Tube->NoArtifacts

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Effects of ent-17-Hydroxykaur-15-en-19-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic effects of the natural diterpenoid, ent-17-Hydroxykaur-15-en-19-oic acid, with established chemotherapeutic agents. The information presented herein is intended to assist researchers in evaluating its potential as an anticancer agent. All quantitative data is summarized for comparative analysis, and detailed experimental methodologies are provided for key assays.

Comparative Cytotoxicity Data

The cytotoxic potential of this compound and standard chemotherapeutic drugs is typically evaluated by determining the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the available IC50 values for this compound and common chemotherapeutic agents against various cancer cell lines.

Disclaimer: The IC50 values presented below are compiled from different studies. Direct comparison of these values should be approached with caution, as experimental conditions such as cell line passage number, assay duration, and specific protocol variations can influence the results. For a definitive comparison, these compounds should be tested concurrently under identical experimental conditions.

Table 1: IC50 Values of this compound and Related Kaurene Diterpenes

CompoundCell LineCancer TypeIC50 (µg/mL)IC50 (µM)¹
This compoundLNCaPProstate Cancer17.63~53.0
ent-kaur-16-en-19-oic acid22Rv1Prostate Cancer5.03~16.6
ent-kaur-16-en-19-oic acid methyl ester22Rv1Prostate Cancer6.81~21.5
ent-3β-hydroxykaur-16-eneLNCaPProstate Cancer12.83~42.4

¹ Molar concentrations are estimated based on a molecular weight of approximately 318.45 g/mol for this compound and related compounds.

Table 2: IC50 Values of Standard Chemotherapeutic Agents

CompoundCell LineCancer TypeIC50 (µM) - Representative Values
DoxorubicinMCF-7Breast Cancer0.07 - 0.4
HCT116Colon Cancer~0.1
SW480Colon Cancer~0.5
CisplatinLNCaPProstate Cancer5 - 75
HCT116Colon Cancer30 - 40
SW480Colon Cancer30 - 40
PaclitaxelLNCaPProstate Cancer0.0004 - 0.0034
MCF-7Breast Cancer~0.002

Experimental Protocols

The following section details a standard protocol for determining the cytotoxic effects of a compound using the MTT assay, a widely accepted colorimetric method.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound and/or other test compounds

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100

    • The IC50 value is determined by plotting the percentage of cell viability against the concentration of the compound and fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathways

Ent-kaurane diterpenes, including compounds structurally related to this compound, have been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways. The diagram below illustrates a plausible mechanism of action involving the induction of apoptosis via the mitochondrial pathway and the inhibition of the pro-survival NF-κB pathway.

G Proposed Apoptotic Signaling Pathway of ent-Kaurane Diterpenes cluster_0 Mitochondrial (Intrinsic) Pathway cluster_1 NF-κB Survival Pathway Bax Bax Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2 Bcl-2 Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis IKK IKK IkappaB IκBα IKK->IkappaB Phosphorylates for degradation NFkB NF-κB IkappaB->NFkB Sequesters in cytoplasm Nucleus Nucleus NFkB->Nucleus Translocates to Anti_apoptotic_genes Anti-apoptotic Gene Transcription NFkB->Anti_apoptotic_genes Activates transcription Cell_Survival Cell Survival Anti_apoptotic_genes->Cell_Survival ent_Kaurane This compound ent_Kaurane->Bax Upregulates ent_Kaurane->Bcl2 Downregulates ent_Kaurane->IKK Inhibits G Experimental Workflow for Cytotoxicity Assessment start Start cell_culture 1. Cell Culture (e.g., LNCaP, MCF-7) start->cell_culture cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding treatment 4. Cell Treatment cell_seeding->treatment compound_prep 3. Compound Preparation (Serial Dilutions) compound_prep->treatment incubation 5. Incubation (48-72 hours) treatment->incubation assay 6. Cytotoxicity Assay (e.g., MTT Assay) incubation->assay data_acquisition 7. Data Acquisition (Microplate Reader) assay->data_acquisition data_analysis 8. Data Analysis (IC50 Calculation) data_acquisition->data_analysis end End data_analysis->end

A Comparative Analysis of ent-17-Hydroxykaur-15-en-19-oic Acid and Other Kaurene Diterpenes in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-cancer properties of ent-17-Hydroxykaur-15-en-19-oic acid and other notable kaurene diterpenes. The information presented is based on available experimental data, focusing on cytotoxic activity, mechanisms of action, and the signaling pathways involved in their effects on cancer cells.

Introduction to Kaurene Diterpenes in Oncology

Ent-kaurane diterpenoids are a class of natural products that have garnered significant interest in oncology research due to their diverse and potent anti-cancer activities.[1] These compounds, isolated from various plant sources, have been shown to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and prevent metastasis.[1] Their complex chemical structures offer a promising scaffold for the development of novel chemotherapeutic agents. This guide will focus on a comparative analysis of this compound against other well-studied kaurene diterpenes, providing a valuable resource for researchers in the field.

Comparative Cytotoxicity of Kaurene Diterpenes

The cytotoxic activity of various ent-kaurane diterpenes against a range of human cancer cell lines has been evaluated in numerous studies. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting biological processes. The table below summarizes the IC50 values for this compound and other selected kaurene diterpenes.

CompoundCancer Cell LineCell TypeIC50 (µM)Reference
This compound LNCaPProstate53.3[2]
22Rv1Prostate> 151.2[2]
HT29Colon> 151.2[2]
HCT116Colon> 151.2[2]
SW480Colon> 151.2[2]
SW620Colon> 151.2[2]
MCF-7Breast> 151.2[2]
ent-Kaur-16-en-19-oic acid22Rv1Prostate16.6[2]
Annoglabasin HLU-1Lung3.7[3]
MCF-7Breast4.6[3]
SK-Mel2Skin4.2[3]
KBOral3.9[3]
OridoninK562Leukemia1.4[4]
A549Lung2.3[4]
HepG2Liver2.0[4]
LasiokaurinK562Leukemia> 10[4]
Rabdosin BHepG2Liver1.5[4]
GLC-82Lung2.1[4]
HL-60Leukemia0.9[4]
Hebeirubescensin BA549Lung< 2.0[4]
HT-29Colon< 2.0[4]
K562Leukemia< 2.0[4]
Hebeirubescensin CA549Lung< 2.0[4]
HT-29Colon< 2.0[4]
K562Leukemia< 2.0[4]
Compound from Isodon excisoides (4)HCT-116Colon1.77[5]
HepG2Liver1.54[5]
BGC-823Gastric1.31[5]
NCI-H1650Lung2.07[5]
A2780Ovarian1.42[5]
Atractyligenin Derivative (24)HCT116Colon1.8[6]
Caco-2Colon2.5[6]
Atractyligenin Derivative (25)HCT116Colon1.5[6]
Caco-2Colon10.2[6]

Note: The conversion of µg/mL to µM was performed using the molecular weight of this compound (318.45 g/mol ). Direct comparisons of IC50 values should be made with caution due to variations in experimental conditions between studies.

Mechanisms of Anti-Cancer Activity

Ent-kaurane diterpenes exert their anti-cancer effects through a variety of mechanisms, primarily by inducing apoptosis and causing cell cycle arrest. Some compounds also exhibit anti-metastatic properties by inhibiting cell migration and invasion.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Many ent-kaurane diterpenes have been shown to induce apoptosis in cancer cells through the mitochondrial-mediated (intrinsic) pathway.

A closely related compound, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid (5F), has been shown to induce apoptosis by:

  • Modulating Bcl-2 family proteins: It down-regulates the anti-apoptotic protein Bcl-2 and up-regulates the pro-apoptotic proteins Bax and Bak.[7]

  • Mitochondrial membrane disruption: This leads to the release of cytochrome c from the mitochondria into the cytosol.[7]

  • Caspase activation: Cytochrome c release triggers the activation of caspase-9 and the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[7]

  • AIF translocation: Apoptosis-inducing factor (AIF) is translocated from the mitochondria to the nucleus.[7]

The following diagram illustrates the general intrinsic apoptosis pathway induced by some ent-kaurane diterpenes.

G General Intrinsic Apoptosis Pathway of ent-Kaurene (B36324) Diterpenes ent-Kaurene Diterpenes ent-Kaurene Diterpenes Bcl-2 Bcl-2 ent-Kaurene Diterpenes->Bcl-2 Inhibits Bax/Bak Bax/Bak ent-Kaurene Diterpenes->Bax/Bak Activates Mitochondrion Mitochondrion Bcl-2->Mitochondrion Inhibits Bax/Bak->Mitochondrion Promotes permeabilization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apaf1 Apaf1 Cytochrome c->Apaf1 Caspase-9 Caspase-9 Apaf1->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Intrinsic apoptosis pathway activated by some ent-kaurene diterpenes.

Cell Cycle Arrest

Disruption of the normal cell cycle is a hallmark of cancer. Several ent-kaurane diterpenes have been found to arrest the cell cycle at different phases, thereby preventing cancer cell proliferation. For instance, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid has been shown to induce G2/M phase cell cycle arrest in nasopharyngeal carcinoma cells.[8][9]

The following diagram illustrates a simplified workflow for analyzing cell cycle distribution.

G Experimental Workflow for Cell Cycle Analysis Cancer Cells Cancer Cells Treat with\nKaurene Diterpene Treat with Kaurene Diterpene Cancer Cells->Treat with\nKaurene Diterpene Harvest Cells Harvest Cells Treat with\nKaurene Diterpene->Harvest Cells Fixation\n(e.g., Ethanol) Fixation (e.g., Ethanol) Harvest Cells->Fixation\n(e.g., Ethanol) Staining with\nPropidium Iodide (PI) Staining with Propidium Iodide (PI) Fixation\n(e.g., Ethanol)->Staining with\nPropidium Iodide (PI) Flow Cytometry\nAnalysis Flow Cytometry Analysis Staining with\nPropidium Iodide (PI)->Flow Cytometry\nAnalysis Cell Cycle Profile\n(G1, S, G2/M) Cell Cycle Profile (G1, S, G2/M) Flow Cytometry\nAnalysis->Cell Cycle Profile\n(G1, S, G2/M)

Caption: Workflow for cell cycle analysis using flow cytometry.

Inhibition of Metastasis

Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. Some kaurene diterpenes have demonstrated the ability to inhibit cancer cell migration and invasion, key steps in the metastatic cascade. For example, ent-16β,17-dihydroxy-kauran-19-oic acid has been shown to inhibit the migration of MDA-MB-231 breast cancer cells.[10]

Signaling Pathways Modulated by Kaurene Diterpenes

The anti-cancer effects of ent-kaurane diterpenes are mediated through the modulation of various intracellular signaling pathways that are often dysregulated in cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation, immunity, cell survival, and proliferation. Constitutive activation of NF-κB is observed in many cancers and contributes to tumor progression and chemoresistance. Ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid has been shown to inhibit NF-κB activation, leading to the suppression of anti-apoptotic genes and the induction of apoptosis.[7]

G Inhibition of NF-κB Pathway by ent-Kaurene Diterpenes ent-Kaurene Diterpenes ent-Kaurene Diterpenes IKK IKK ent-Kaurene Diterpenes->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates (leading to degradation) NF-κB NF-κB IκBα->NF-κB Inhibits Nucleus Nucleus NF-κB->Nucleus Translocates to Gene Transcription\n(Anti-apoptotic, Proliferation) Gene Transcription (Anti-apoptotic, Proliferation) Nucleus->Gene Transcription\n(Anti-apoptotic, Proliferation) Initiates Apoptosis Apoptosis Gene Transcription\n(Anti-apoptotic, Proliferation)->Apoptosis Inhibits

Caption: Simplified diagram of NF-κB pathway inhibition.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Hyperactivation of this pathway is a common event in many cancers. While direct evidence for the effect of this compound on this pathway is limited, other natural compounds have been shown to exert their anti-cancer effects by inhibiting this pathway.[11] Further research is needed to elucidate the role of this compound in modulating this critical signaling cascade.

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly used to evaluate the anti-cancer activity of kaurene diterpenes.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the kaurene diterpene for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Procedure:

  • Seed cells in a 6-well plate and treat with the kaurene diterpene for the desired time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry.

Cell Cycle Analysis

Principle: This method uses a fluorescent dye, such as Propidium Iodide (PI), to stain the cellular DNA. The amount of fluorescence is directly proportional to the amount of DNA. Flow cytometry is then used to quantify the number of cells in each phase of the cell cycle (G1, S, and G2/M).

Procedure:

  • Treat cells with the kaurene diterpene for the desired time.

  • Harvest and fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

  • Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Cell Migration Assay (Wound Healing Assay)

Principle: This assay assesses the ability of cells to migrate and close a "wound" or scratch created in a confluent cell monolayer.

Procedure:

  • Grow cells to a confluent monolayer in a 6-well plate.

  • Create a scratch in the monolayer using a sterile pipette tip.

  • Wash the cells with PBS to remove detached cells.

  • Add fresh medium containing the kaurene diterpene at a non-toxic concentration.

  • Capture images of the wound at 0 hours and at various time points (e.g., 12, 24 hours).

  • Measure the wound area at each time point and calculate the percentage of wound closure.

Cell Invasion Assay (Matrigel Invasion Assay)

Principle: This assay measures the ability of cells to invade through a basement membrane matrix (Matrigel).

Procedure:

  • Coat the upper chamber of a Transwell insert with Matrigel.

  • Seed cancer cells in the upper chamber in serum-free medium containing the kaurene diterpene.

  • Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

  • Incubate for 24-48 hours.

  • Remove the non-invading cells from the top of the insert with a cotton swab.

  • Fix and stain the invading cells on the bottom of the insert with crystal violet.

  • Count the number of invaded cells under a microscope.

Conclusion and Future Directions

This compound and other kaurene diterpenes represent a promising class of natural products with significant potential for the development of novel anti-cancer therapies. While this compound has demonstrated cytotoxicity against prostate cancer cells, further research is warranted to explore its efficacy against a broader range of cancer types and to fully elucidate its molecular mechanisms of action. Direct comparative studies with other well-characterized kaurene diterpenes, such as Oridonin, under standardized conditions would provide a more definitive assessment of its relative potency and therapeutic potential. Future investigations should also focus on identifying the specific molecular targets and signaling pathways modulated by this compound to facilitate its rational development as a chemotherapeutic agent.

References

comparing the efficacy of different extraction methods for kauranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The extraction of kaurane (B74193) diterpenoids, a class of natural products with significant therapeutic potential, is a critical first step in their study and utilization for drug development. The choice of extraction method profoundly impacts the yield, purity, and overall profile of the isolated compounds. This guide provides an objective comparison of various extraction techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.

Comparison of Extraction Method Efficacy

The following table summarizes the quantitative data on the efficacy of different extraction methods for kauranes. The data has been compiled from various studies to provide a comparative overview. It is important to note that the optimal method can vary depending on the specific plant matrix and the target kaurane diterpenes.

Extraction MethodPrincipleTypical Solvent(s)Extraction TimeTemperaturePressureTypical Kaurane YieldPurity/SelectivityKey AdvantagesKey Disadvantages
Maceration Soaking the plant material in a solvent to allow the compounds of interest to diffuse out.[1]Ethanol, Methanol, Chloroform, Hexane24 - 72 hours[1][2]Room Temperature[3]AtmosphericLow to Moderate[2]LowSimple, inexpensive, suitable for thermolabile compounds.[1]Time-consuming, large solvent consumption, lower efficiency.[1][3]
Soxhlet Extraction Continuous extraction with a cycling solvent, allowing for a thorough extraction.[3]Hexane, Petroleum Ether, Ethanol[4]4 - 16 hours[4]Boiling point of solventAtmosphericModerate to High[4][5]ModerateHigh extraction efficiency.[1]Time-consuming, large solvent volume, potential thermal degradation of compounds.[3][6]
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls and enhance mass transfer.[7]Ethanol, Methanol, Water[8]10 - 60 minutes[8][9]40 - 60 °C[10]AtmosphericHigh[8][10]HighRapid, reduced solvent consumption, improved yield.[7]Potential for radical formation, equipment cost.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant material, causing cell rupture.[11]Ethanol, Hexane, Petroleum Ether[4][12]5 - 30 minutes[9]45 - 110 °C[4][12]Atmospheric or slightly elevated (closed vessel)High to Very High[2][12]HighVery rapid, reduced solvent usage, high efficiency.[7][13]Potential for localized overheating, requires polar solvent or co-solvent.[13]
Supercritical Fluid Extraction (SFE) Utilizes a supercritical fluid (typically CO2) as the solvent.[14]Supercritical CO2, often with a co-solvent like ethanol.[15]30 - 120 minutes[15][16]40 - 60 °C[15]100 - 300 bar[15][17]High and Selective[15]Very HighEnvironmentally friendly ("green"), highly selective, solvent-free final product.[18]High initial equipment cost, complex operation.[18]

Experimental Protocols

Below are detailed methodologies for key extraction techniques.

Maceration
  • Plant Material Preparation: The plant material (e.g., dried leaves, stems, or roots) is ground into a fine powder to increase the surface area for extraction.

  • Extraction Procedure:

    • A known quantity of the powdered plant material is placed in a sealed container.

    • The solvent (e.g., 70% ethanol) is added at a specific solid-to-solvent ratio (e.g., 1:10 w/v).

    • The mixture is left to stand at room temperature for a period of 24 to 72 hours, with occasional agitation.[2]

    • The mixture is then filtered to separate the extract from the solid plant residue.

    • The solvent is evaporated from the filtrate, often under reduced pressure using a rotary evaporator, to yield the crude extract.

Soxhlet Extraction
  • Plant Material Preparation: The plant material is dried and coarsely powdered.

  • Extraction Procedure:

    • A known amount of the powdered plant material is packed into a thimble.

    • The thimble is placed in the extraction chamber of a Soxhlet apparatus.

    • The extraction solvent (e.g., hexane) is placed in the boiling flask below.

    • The solvent is heated to its boiling point. The vapor travels up to the condenser, where it cools and drips onto the plant material in the thimble.

    • Once the extraction chamber is full, the solvent containing the extracted compounds siphons back into the boiling flask.

    • This cycle is repeated for several hours (typically 4-8 hours) until the extraction is complete.[4]

    • The solvent is then evaporated to yield the crude extract.

Ultrasound-Assisted Extraction (UAE)
  • Plant Material Preparation: The plant material is dried and ground to a fine powder.

  • Extraction Procedure:

    • A known quantity of the powdered plant material is suspended in the extraction solvent (e.g., ethanol) in a flask.

    • The flask is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture.

    • The mixture is subjected to ultrasonication at a specific frequency (e.g., 20-40 kHz) and power for a defined period (e.g., 30 minutes).[8]

    • The temperature of the system is often controlled to prevent degradation of the target compounds.

    • The extract is then filtered and the solvent is removed by evaporation.

Microwave-Assisted Extraction (MAE)
  • Plant Material Preparation: The plant material is dried and powdered.

  • Extraction Procedure:

    • A known amount of the powdered plant material is mixed with a suitable solvent (e.g., 90% ethanol) in a microwave-transparent vessel.

    • The vessel is placed in a microwave extractor.

    • The mixture is irradiated with microwaves at a set power (e.g., 500 W) and for a specific duration (e.g., 10-15 minutes).[12]

    • For closed-vessel systems, the temperature and pressure are monitored and controlled.

    • After extraction, the mixture is cooled, filtered, and the solvent is evaporated.

Supercritical Fluid Extraction (SFE)
  • Plant Material Preparation: The plant material is dried and ground to a consistent particle size.

  • Extraction Procedure:

    • The ground plant material is packed into an extraction vessel.

    • Liquid CO2 is pumped into the system and brought to its supercritical state by controlling the temperature (e.g., 50°C) and pressure (e.g., 200 bar).[18]

    • The supercritical CO2 flows through the extraction vessel, dissolving the kauranes from the plant matrix.[19]

    • The resulting solution is then passed into a separator where the pressure is reduced, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate.[20]

    • The precipitated extract is collected, and the CO2 can be recycled.[21]

Visualizations

Biosynthesis of Kauranes

The following diagram illustrates the general biosynthetic pathway of ent-kaurane diterpenoids from Geranylgeranyl pyrophosphate (GGPP).[22][23]

Kaurane Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP ent-CPS ent_Kaurene ent-Kaurene ent_CPP->ent_Kaurene ent-KS Kauranes Kaurane Diterpenoids ent_Kaurene->Kauranes Oxidation, etc.

Biosynthesis of Kaurane Diterpenoids.
General Experimental Workflow for Kaurane Extraction and Isolation

This diagram outlines a typical workflow from plant material to purified kaurane compounds.

Kaurane Extraction Workflow PlantMaterial Plant Material (Dried, Powdered) Extraction Extraction (Maceration, Soxhlet, UAE, MAE, SFE) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Fractionation Fractionation (e.g., Liquid-Liquid Partitioning) CrudeExtract->Fractionation Fractions Enriched Fractions Fractionation->Fractions Purification Purification (e.g., Column Chromatography, HPLC) Fractions->Purification PureKauranes Pure Kaurane Compounds Purification->PureKauranes

General workflow for kaurane extraction.

References

Validating the Biological Effects of ent-17-Hydroxykaur-15-en-19-oic Acid: A Comparative Guide to In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the diterpenoid ent-17-Hydroxykaur-15-en-19-oic acid reveals promising cytotoxic and anti-inflammatory properties in laboratory settings. While in vivo data for this specific compound remains limited, studies on its close structural analogs provide crucial insights into its potential therapeutic effects in living organisms. This guide offers a detailed comparison of the available in vitro findings for this compound and the in vivo results for its related kaurane (B74193) diterpenoids, providing researchers and drug development professionals with essential data for further investigation.

Summary of In Vitro Effects

This compound has demonstrated significant cytotoxic activity against a range of human cancer cell lines. Laboratory studies show that this natural compound can induce programmed cell death (apoptosis) and cause cell cycle arrest, primarily at the G2/M phase, in various cancer types. These effects are often linked to the modulation of key signaling pathways, including the NF-κB pathway, which plays a crucial role in inflammation and cell survival.

Comparative Analysis with In Vivo Data of Structural Analogs

Quantitative Data Comparison

The following tables summarize the key quantitative data from both in vitro studies on this compound and in vivo studies on its analogs.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 / Effective ConcentrationReference
22Rv1Prostate Cancer6 - 50 µg/mL[1]
LNCaPProstate Cancer6 - 50 µg/mL[1]
HT29Colon Cancer6 - 50 µg/mL[1]
HCT116Colon Cancer6 - 50 µg/mL[1]
SW480Colon Cancer6 - 50 µg/mL[1]
SW620Colon Cancer6 - 50 µg/mL[1]
MCF-7Breast Cancer6 - 50 µg/mL[1]

Table 2: In Vivo Anti-Inflammatory and Anti-Tumor Effects of Structural Analogs

CompoundAnimal ModelEffectDosageReference
Siegeskaurolic acidCarrageenan-induced edema rat modelAnti-inflammatory20 or 30 mg/kg/day, p.o.[1]
Siegeskaurolic acidAcetic acid-induced abdominal constriction in miceAntinociceptive20 or 30 mg/kg/day, p.o.[1]
Siegeskaurolic acidHot plate test in miceAntinociceptive20 or 30 mg/kg/day, p.o.[1]
5FDiethylnitrosamine-induced mouse HCC modelReduced tumor number and volumeNot specified[2]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control group.

In Vivo Anti-Inflammatory Model (Carrageenan-Induced Paw Edema)
  • Animal Acclimatization: Male Sprague-Dawley rats are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test compound, siegeskaurolic acid, is administered orally at doses of 20 or 30 mg/kg/day.

  • Induction of Inflammation: One hour after the final administration of the compound, 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for the anti-cancer effects of kaurane diterpenoids and the general workflow for in vitro and in vivo validation.

G Proposed Signaling Pathway for Anti-Cancer Effects Kaurane_Diterpenoid This compound (and its analogs) NFkB_Inhibition Inhibition of NF-κB activation Kaurane_Diterpenoid->NFkB_Inhibition Apoptosis_Induction Induction of Apoptosis Kaurane_Diterpenoid->Apoptosis_Induction Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Kaurane_Diterpenoid->Cell_Cycle_Arrest NFkB_Inhibition->Apoptosis_Induction Cancer_Cell_Death Cancer Cell Death Apoptosis_Induction->Cancer_Cell_Death Cell_Cycle_Arrest->Cancer_Cell_Death

Caption: Proposed mechanism of anti-cancer action.

G Experimental Workflow: In Vitro to In Vivo Validation cluster_0 In Vitro Studies cluster_1 In Vivo Studies In_Vitro_Screening Cytotoxicity Screening (e.g., MTT Assay) Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) In_Vitro_Screening->Mechanism_Studies Animal_Model Animal Model of Disease (e.g., Cancer Xenograft, Inflammation Model) Mechanism_Studies->Animal_Model Promising Results Efficacy_Testing Efficacy and Toxicity Testing Animal_Model->Efficacy_Testing

Caption: General workflow for drug discovery and validation.

References

A Comparative Analysis of ent-17-Hydroxykaur-15-en-19-oic Acid Derivatives: Cytotoxic, Anti-inflammatory, and Antimicrobial Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of ent-17-Hydroxykaur-15-en-19-oic acid and its structurally related ent-kaurane diterpenoid derivatives. The objective is to furnish researchers, scientists, and drug development professionals with a consolidated resource on the biological performance of these compounds, supported by experimental data from various studies. This document summarizes quantitative data, details experimental methodologies, and visualizes key signaling pathways to facilitate further research and development in this area.

Executive Summary

ent-Kaurane diterpenoids, a class of natural products, have demonstrated a wide spectrum of biological activities, including potent cytotoxic, anti-inflammatory, and antimicrobial effects. The core structure of these compounds, a tetracyclic diterpene skeleton, allows for a variety of substitutions, leading to a diverse range of derivatives with varying efficacies. Structure-activity relationship (SAR) studies suggest that the presence of an α,β-unsaturated ketone moiety, specifically an exo-methylene cyclopentanone, is crucial for the cytotoxic and DNA-damaging potential of these compounds. This guide delves into the comparative performance of several key derivatives, highlighting their potential as therapeutic agents.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data on the cytotoxic and antimicrobial activities of this compound and its derivatives. The data has been compiled from multiple studies to provide a comparative perspective.

Table 1: Comparative Cytotoxic Activity of ent-Kaurane Diterpenoids (IC₅₀ in µM)

CompoundHepG2 (Liver)A549 (Lung)HL-60 (Leukemia)MCF-7 (Breast)PC-3 (Prostate)
This compound-----
12α-methoxy-ent-kaur-9(11),16-dien-19-oic acid27.3 ± 1.9[1]>100[1]---
9β-hydroxy-15α-angeloyloxy-ent-kaur-16-en-19-oic acid24.7 ± 2.8[1]----
15α-angeloyloxy-16β,17-epoxy-ent-kauran-19-oic acid>100[1]30.7 ± 1.7[1]---
Rabdosin BMost cytotoxic of 6 tested-Most cytotoxic of 6 tested--
OridoninSecond most cytotoxic-Second most cytotoxic--
ent-15-Oxo-kaur-16-en-19-oic acid----3.7 µg/mL (~11.6 µM)[2][3]
Annoglabasin H (glycoside derivative)---4.6[4]-

Table 2: Comparative Antimicrobial Activity of ent-Kaurenoic Acid and Derivatives (MIC in µg/mL)

CompoundStaphylococcus aureusStreptococcus mutans
ent-Kaur-16-en-19-oic acid (Kaurenoic Acid)64 - 256[5]-
Sodium salt of Kaurenoic AcidVery promising MIC values[6]Inhibited growth in first 12h[6]
Di-hydro ent-pimaradienoic acidPromising activity[7][8]-

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory practices and information gathered from the cited literature.

Cytotoxicity Testing: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., HepG2, A549, HL-60)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • ent-Kaurane derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the ent-kaurane derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 24-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plates for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).

Materials:

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the ent-kaurane derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.

  • Nitrite Measurement: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess Reagent in a new 96-well plate.

  • Incubation and Absorbance Reading: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is calculated as: ((NO in LPS-stimulated cells - NO in treated cells) / NO in LPS-stimulated cells) x 100.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • ent-Kaurane derivatives

  • Microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the ent-kaurane derivatives in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The biological activities of ent-kaurane diterpenoids are often mediated through their interaction with key cellular signaling pathways. Below are diagrams generated using Graphviz (DOT language) to visualize these pathways and a typical experimental workflow.

Apoptosis Signaling Pathway

ent-Kaurane diterpenoids can induce apoptosis (programmed cell death) in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binding Caspase-8 Caspase-8 Death Receptor->Caspase-8 Activation Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activation Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Activation Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activation Caspase-9->Caspase-3 Activation ent-Kaurane Derivatives ent-Kaurane Derivatives Bcl-2 Bcl-2 ent-Kaurane Derivatives->Bcl-2 Inhibition Bax/Bak Bax/Bak ent-Kaurane Derivatives->Bax/Bak Activation Bcl-2->Mitochondrion Inhibition Bax/Bak->Mitochondrion Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution

Caption: Apoptosis signaling pathway induced by ent-kaurane derivatives.

NF-κB Signaling Pathway

The anti-inflammatory effects of ent-kaurane diterpenoids are partly attributed to their ability to inhibit the NF-κB signaling pathway, a key regulator of inflammation.

NFkB_Pathway Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) TLR4 TLR4 Inflammatory Stimuli (LPS)->TLR4 IKK Complex IKK Complex TLR4->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Release Proteasomal Degradation Proteasomal Degradation IκBα->Proteasomal Degradation Nucleus Nucleus NF-κB (p50/p65)->Nucleus Translocation Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Transcription ent-Kaurane Derivatives ent-Kaurane Derivatives ent-Kaurane Derivatives->IKK Complex Inhibition

Caption: Inhibition of the NF-κB signaling pathway by ent-kaurane derivatives.

Experimental Workflow for Biological Activity Screening

This diagram illustrates a typical workflow for screening and evaluating the biological activities of ent-kaurane derivatives.

Experimental_Workflow Start Start Compound Library Compound Library Start->Compound Library Primary Screening Primary Screening Compound Library->Primary Screening Cytotoxicity (MTT) Anti-inflammatory (NO) Antimicrobial (MIC) Hit Identification Hit Identification Primary Screening->Hit Identification Active Compounds Secondary Assays Secondary Assays Hit Identification->Secondary Assays Dose-response Mechanism of Action Lead Optimization Lead Optimization Secondary Assays->Lead Optimization Structure-Activity Relationship In vivo Studies In vivo Studies Lead Optimization->In vivo Studies End End In vivo Studies->End

References

A Comparative Guide to Purity Assessment of Synthesized ent-17-Hydroxykaur-15-en-19-oic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for synthesized active pharmaceutical ingredients is a cornerstone of reliable drug discovery and development. This guide provides a comprehensive comparison of key analytical techniques for determining the purity of synthesized ent-17-Hydroxykaur-15-en-19-oic acid, a kaurane (B74193) diterpenoid with noted cytotoxic activities.[1] We will delve into the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Understanding the Analyte and Potential Impurities

This compound belongs to the kaurane diterpenoid class of organic compounds. Its synthesis can lead to various impurities, including stereoisomers, precursors like ent-kaurenoic acid, and side-products from reactions targeting specific functional groups. Accurate purity assessment is crucial to ensure that the observed biological activity is attributable to the target compound and not its contaminants.

Comparison of Analytical Techniques

The selection of an appropriate analytical method is critical for accurate purity determination. Below is a comparative overview of the most common techniques employed for the analysis of kaurenoic acid and its derivatives.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile and thermally stable compounds followed by detection and identification based on their mass-to-charge ratio.Intrinsic quantitative nature where the signal area is directly proportional to the number of nuclei, allowing for absolute purity determination without a specific reference standard for the analyte.[2]
Primary Use Quantification of the main compound and detection of non-volatile impurities. Particularly effective for separating isomers.[3][4]Identification and quantification of volatile and semi-volatile impurities.[5][6]Absolute purity determination, structural confirmation, and identification of a broad range of impurities, including residual solvents.[7]
Sample Derivatization Generally not required.Often required (e.g., methylation) to increase volatility and thermal stability.[6]Not required.
Strengths High resolution for complex mixtures, excellent for isomer separation, widely available.[3]High sensitivity and selectivity, provides structural information of impurities through mass spectra.[6]Provides structural confirmation, absolute quantification without a specific analyte standard, non-destructive.[7]
Limitations Requires a reference standard for each compound to be quantified, may not detect all impurities if they don't have a chromophore.Not suitable for non-volatile or thermally labile compounds, derivatization can introduce errors.Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures.[8]
Typical Purity Data Relative purity based on peak area percentage.Relative quantification of volatile components.Absolute purity as a mass fraction or percentage.

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducible and accurate purity assessment.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantitative analysis of this compound and its non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).[3]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection: UV at 220 nm.[3]

  • Sample Preparation: Dissolve a precisely weighed amount of the synthesized compound in the mobile phase to a known concentration.

  • Quantification: Purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, a calibration curve can be prepared using a certified reference standard. The recovery of the method should be assessed and is often found to be in the range of 83.0% to 101.0%.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying volatile impurities that may be present from the synthesis.

  • Instrumentation: GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at 10°C/min.

    • Final hold: Hold at 280°C for 10 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-600.

  • Sample Preparation: Derivatization is often necessary. For carboxylic acids like the target compound, methylation with diazomethane (B1218177) or a similar reagent is a common procedure to form the more volatile methyl ester.[6]

  • Data Analysis: Impurities are identified by comparing their mass spectra with libraries (e.g., NIST). Quantification can be performed using an internal standard.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides an absolute measure of purity and offers structural confirmation of the synthesized compound.

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is fully soluble (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh the synthesized compound and the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • ¹H NMR Parameters:

    • Pulse Angle: 30-90°.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.

    • Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (typically 16 or more).

  • Data Processing:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Purity Calculation: The purity of the analyte (P_analyte) is calculated using the following formula:

    P_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard (IS)

Visualization of Workflows and Pathways

To further clarify the relationships and processes involved in purity assessment, the following diagrams are provided.

Purity_Assessment_Workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_results Results Synthesized_Product Synthesized ent-17-Hydroxykaur- 15-en-19-oic acid HPLC HPLC Analysis Synthesized_Product->HPLC Non-volatile impurities Isomer separation GCMS GC-MS Analysis Synthesized_Product->GCMS Volatile impurities qNMR qNMR Analysis Synthesized_Product->qNMR Absolute purity Structural confirmation Purity_Report Comprehensive Purity Report HPLC->Purity_Report GCMS->Purity_Report qNMR->Purity_Report

Caption: Workflow for the comprehensive purity assessment of synthesized compounds.

Signaling_Pathway_Placeholder cluster_precursors Synthetic Precursors cluster_target Target Compound cluster_impurities Potential Impurities ent_kaurenoic_acid ent-Kaurenoic Acid target This compound ent_kaurenoic_acid->target Hydroxylation isomer Positional/Stereo Isomers target->isomer Isomerization side_product Oxidation/Reduction Side-products target->side_product Side Reactions

Caption: Potential synthetic relationships and impurity formation.

Alternative Compounds for Comparison

In cytotoxicity and other biological studies, it is often beneficial to compare the activity of the target compound with that of structurally related molecules. Several other kaurenoic acid derivatives have shown significant biological activities and can serve as valuable comparators.

CompoundKey Biological Activity
ent-Kaurenoic acid The precursor to many other derivatives, it exhibits anti-inflammatory, antimicrobial, and cytotoxic effects.[10]
ent-15-Oxo-kaur-16-en-19-oic acid Demonstrates proapoptotic effects on human prostate carcinoma cells.[1][11]
ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid Induces apoptosis and cell cycle arrest in nasopharyngeal carcinoma cells.[12][13]

Conclusion

A multi-faceted approach is recommended for the robust purity assessment of synthesized this compound. HPLC is invaluable for separating isomers and non-volatile impurities, while GC-MS is essential for identifying volatile contaminants. qNMR provides a definitive, absolute measure of purity and confirms the compound's structure. By employing these orthogonal techniques, researchers can ensure the quality and reliability of their synthesized compounds, leading to more accurate and reproducible results in downstream applications.

References

Comparative Pharmacokinetics of Kaurane Diterpenoids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of the Absorption, Distribution, Metabolism, and Excretion of Key Kaurane (B74193) Diterpenoids for Drug Development Professionals.

Kaurane diterpenoids, a class of natural products, have garnered significant interest in the scientific community for their diverse and potent biological activities. As researchers explore their therapeutic potential, a thorough understanding of their pharmacokinetic profiles—how they are absorbed, distributed, metabolized, and excreted (ADME)—is paramount for successful drug development. This guide provides a comparative overview of the pharmacokinetics of several key kaurane diterpenoids, including kaurenoic acid, stevioside (B1681144), and atractyloside (B1665827), supported by experimental data to aid researchers in this field.

Key Pharmacokinetic Parameters: A Comparative Summary

The pharmacokinetic properties of kaurane diterpenoids exhibit considerable variability, influenced by their structural differences. The following tables summarize key pharmacokinetic parameters for selected kaurane diterpenoids from preclinical studies.

Table 1: Pharmacokinetic Parameters of Kaurane Diterpenoids in Rats (Oral Administration)

CompoundDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Bioavailability (%)Reference
Atractyloside14068.8-266.15-[1]
16α-hydro-ent-kauran-17,19-dioic acid6.0----[2]
Kaurenoic Acid50Not Detected--Not Determined[3][4]

Table 2: Pharmacokinetic Parameters of Kaurane Diterpenoids in Rats (Intravenous Administration)

CompoundDose (mg/kg)Cmax (mg/L)t1/2β (h)CL (mL/min/kg)Vd (L/kg)AUC0-∞ (mg·min/L)Reference
Kaurenoic Acid5022.17 ± 1.659.52 ± 0.6117.67 ± 1.5014.53 ± 1.472859.65 ± 278.42[3][4]

Table 3: Pharmacokinetic Parameters of Steviol (B1681142) Glucuronide in Humans after Oral Administration of Steviol Glycosides

CompoundDoseTmax (h)t1/2 (h)
SteviosideSingle Oral Dose~8~14
Rebaudioside ASingle Oral Dose~12~14

In-Depth Look at Specific Kaurane Diterpenoids

Kaurenoic Acid

Kaurenoic acid has demonstrated a range of biological activities. However, its pharmacokinetic profile presents challenges for oral drug delivery. Studies in rats have shown that after intravenous administration, kaurenoic acid follows a two-compartment kinetic model.[4] Conversely, after oral administration, plasma levels were undetectable, indicating very low oral bioavailability.[3][4] This poor absorption may be attributed to its low aqueous solubility.[5] In contrast, a study in humans who consumed an herbal extract containing kaurenoic acid did show detectable plasma levels, suggesting that the formulation or co-administration with other compounds in the extract may enhance its absorption.[6][7]

Stevioside and other Steviol Glycosides

Stevioside and rebaudioside A are well-known sweet-tasting kaurane diterpenoid glycosides. Their metabolism is a crucial aspect of their pharmacokinetics. These glycosides are not absorbed intact in the upper gastrointestinal tract.[8][9] Instead, they are hydrolyzed by the gut microbiota in the colon to a common aglycone, steviol.[8][9][10] Steviol is then absorbed and subsequently conjugated in the liver to form steviol glucuronide, which is the main metabolite found in the bloodstream.[11][12]

Interestingly, while the metabolic pathway to steviol is similar in rats and humans, the excretion route of steviol glucuronide differs.[11] In humans, it is primarily excreted in the urine, whereas in rats, biliary excretion into the feces is the major route.[11][12] The time to reach maximum plasma concentration (Tmax) of steviol glucuronide is also different after administration of stevioside and rebaudioside A in humans, being approximately 8 and 12 hours, respectively.[11]

stevioside_metabolism Stevioside Stevioside / Rebaudioside A (Oral Administration) Gut Upper GI Tract (No Absorption) Stevioside->Gut Colon Colon (Gut Microbiota) Gut->Colon Steviol Steviol (Aglycone) Colon->Steviol Hydrolysis Absorption Absorption Steviol->Absorption Liver Liver (Glucuronidation) Absorption->Liver SteviolGlucuronide Steviol Glucuronide Liver->SteviolGlucuronide Conjugation Excretion Excretion SteviolGlucuronide->Excretion Urine Urine (Humans) Excretion->Urine Feces Feces (Rats) Excretion->Feces

Metabolic pathway of steviol glycosides.

Atractyloside

Atractyloside is a toxic kaurane diterpenoid glycoside. A toxicokinetic study in rats following a single oral administration of 140 mg/kg revealed a maximum plasma concentration (Cmax) of 68.8 mg/L and a half-life (t1/2) of approximately 90 minutes.[1] It's important to note that significant toxicity was observed at this dose, with some animals not surviving the full study duration.[1] The primary mechanism of its toxicity is the inhibition of the mitochondrial ADP/ATP translocase.[13][14] Due to its toxicity, detailed pharmacokinetic studies are limited.

Experimental Protocols: A Methodological Overview

The investigation of kaurane diterpenoid pharmacokinetics typically involves in vivo studies in animal models, most commonly rats, followed by analysis of biological samples using advanced analytical techniques.

Animal Models and Dosing
  • Species: Wistar or Sprague-Dawley rats are frequently used for preclinical pharmacokinetic studies.[1][3][4]

  • Administration: For oral bioavailability studies, compounds are administered via oral gavage. For determining clearance and volume of distribution, intravenous administration is employed, often through a cannulated jugular vein.[3][4]

  • Dosing: Doses can vary significantly depending on the compound's potency and toxicity. For example, kaurenoic acid has been studied at 50 mg/kg in rats,[3][4] while atractyloside was administered at a much higher and toxic dose of 140 mg/kg.[1]

Sample Collection and Analysis
  • Blood Sampling: Serial blood samples are collected at various time points post-administration to capture the absorption, distribution, and elimination phases.[3][4]

  • Analytical Methods: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) or UV detection is the standard for quantifying kaurane diterpenoids in plasma.[2][3][4][15] These methods offer the necessary sensitivity and selectivity for accurate pharmacokinetic analysis.

experimental_workflow start Start animal_prep Animal Preparation (e.g., Cannulation) start->animal_prep dosing Compound Administration (Oral or IV) animal_prep->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation and Storage sampling->processing analysis LC-MS/MS Analysis processing->analysis pk_analysis Pharmacokinetic Parameter Calculation analysis->pk_analysis end End pk_analysis->end

Typical experimental workflow for in vivo pharmacokinetic studies.

Comparative Insights and Future Directions

This guide highlights the significant diversity in the pharmacokinetic profiles of kaurane diterpenoids.

pk_comparison ka Kaurenoic Acid Oral Absorption: Very Low Metabolism: Extensive Excretion: - stev Stevioside Oral Absorption: Indirect (as Steviol) Metabolism: Gut Microbiota Hydrolysis, Hepatic Glucuronidation Excretion: Urine (Humans), Feces (Rats) atr Atractyloside Oral Absorption: Apparent Metabolism: Limited Data Excretion: Limited Data

Comparative pharmacokinetic features.

The poor oral bioavailability of kaurenoic acid poses a significant hurdle for its development as an oral therapeutic. Future research should focus on formulation strategies, such as nanoformulations or co-administration with absorption enhancers, to improve its systemic exposure.

In contrast, the unique metabolism of steviol glycosides via gut microbiota is a key determinant of their pharmacokinetic profile and safety. The difference in excretion pathways between humans and rats for steviol glucuronide underscores the importance of considering species differences when extrapolating preclinical data.

For toxic compounds like atractyloside, a thorough understanding of their toxicokinetics is crucial for risk assessment. Further studies at lower, non-toxic doses would be valuable to better characterize its ADME properties.

References

Evaluating the Reproducibility of ent-17-Hydroxykaur-15-en-19-oic Acid Bioassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The natural product ent-17-hydroxykaur-15-en-19-oic acid, a kaurene diterpenoid, has garnered attention for its potential therapeutic properties, particularly its cytotoxic effects against various cancer cell lines. However, the reproducibility of these findings is a critical factor for its advancement as a potential drug candidate. This guide provides a comparative analysis of the reported bioactivities of this compound, focusing on the reproducibility of cytotoxicity assays. We will delve into the available quantitative data, present detailed experimental protocols for key bioassays, and explore the signaling pathways potentially modulated by this compound.

The Challenge of Reproducibility in Natural Product Research

The reproducibility of bioassays for natural products is a significant challenge in drug discovery. Variations in experimental conditions, including cell line passages, reagent sources, and subtle differences in protocol execution, can lead to discrepancies in results. A 2016 survey in Nature revealed that over 70% of researchers have failed to reproduce another scientist's experiments, highlighting a widespread issue in the scientific community. For natural products, the complexity of the molecules and the potential for batch-to-batch variability in isolated compounds can further complicate reproducibility. Therefore, a thorough evaluation of the existing data and methodologies is crucial.

Data Presentation: A Comparative Look at Cytotoxicity

The primary bioactivity reported for this compound is its cytotoxicity against cancer cells. The half-maximal inhibitory concentration (IC50), the concentration of a substance that inhibits a biological process by 50%, is a key metric for comparison. The following table summarizes the available IC50 values for this compound and a closely related compound in various cancer cell lines.

Table 1: Cytotoxicity of this compound and a Related Diterpenoid

CompoundCancer Cell LineAssayIC50 (µg/mL)IC50 (µM)¹Reference
This compoundLNCaP (Prostate)Not Specified17.63[1][2]~55.4[1][2]
This compound22Rv1 (Prostate)Not Specified6 - 50~18.8 - 157[3]
This compoundHT29 (Colon)Not Specified6 - 50~18.8 - 157[3]
This compoundHCT116 (Colon)Not Specified6 - 50~18.8 - 157[3]
This compoundSW480 (Colon)Not Specified6 - 50~18.8 - 157[3]
This compoundSW620 (Colon)Not Specified6 - 50~18.8 - 157[3]
This compoundMCF-7 (Breast)Not Specified6 - 50~18.8 - 157[3]
ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acidCNE-2Z (Nasopharyngeal)MTTNot SpecifiedNot Specified[4]
ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acidA549 (Lung)MTTNot SpecifiedNot Specified[5]
ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acidLaryngeal Cancer Cell LinesMTTDose-dependentNot Specified[6]
ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acidBreast Cancer Cell Lines (MCF-7, MDA-MB-231, SK-BR-3)CCK-8Concentration- and time-dependentNot Specified[7]

¹Calculated based on a molecular weight of 318.45 g/mol for this compound.

The available data for this compound shows a range of cytotoxic activity. The broad range reported for several cell lines (6-50 µg/mL) highlights the need for more precise, replicated studies to establish definitive IC50 values. The single reported value of 17.63 µg/mL for the LNCaP cell line provides a more concrete data point, but requires independent verification to assess its reproducibility. The data for the related compound, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid, demonstrates a consistent pattern of dose-dependent cytotoxicity across multiple cancer types, suggesting a potential class effect for ent-kaurane diterpenoids.

Experimental Protocols

To facilitate the replication and comparison of bioassay results, detailed experimental protocols are essential. Below are methodologies for key assays relevant to the evaluation of this compound.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.

1. Cell Seeding:

  • Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible under a microscope.

4. Formazan Solubilization and Absorbance Measurement:

  • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.

  • Gently pipette up and down to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

1. Cell Seeding:

  • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of DMEM supplemented with 10% FBS.

  • Incubate for 24 hours at 37°C and 5% CO₂.

2. Compound Treatment and Stimulation:

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce NO production. Include a negative control (no LPS) and a positive control (LPS only).

3. Nitrite (B80452) Measurement (Griess Assay):

  • After 24 hours of incubation, collect 50 µL of the culture supernatant from each well.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

  • Incubate for another 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

4. Data Analysis:

  • Create a standard curve using known concentrations of sodium nitrite.

  • Calculate the concentration of nitrite in each sample.

  • Determine the percentage of NO inhibition compared to the LPS-stimulated control.

  • Calculate the IC50 value for NO inhibition.

Antimicrobial Assay: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

1. Preparation of Inoculum:

  • Grow the microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium overnight.

  • Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

2. Compound Dilution:

  • Prepare serial two-fold dilutions of this compound in the appropriate broth medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Add the standardized inoculum to each well containing the compound dilutions.

  • Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).

4. Determination of MIC:

  • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Ent-kaurane diterpenoids have been shown to exert their cytotoxic and anti-inflammatory effects through the modulation of key signaling pathways. The Nuclear Factor-kappa B (NF-κB) and apoptosis signaling pathways are prominent targets.

NF-κB Signaling Pathway Inhibition

The NF-κB pathway plays a crucial role in inflammation and cell survival. A related compound, ent-16αH,17-hydroxy-kauran-19-oic acid, has been shown to inhibit NF-κB activation by preventing the degradation of its inhibitor, IκB, thereby reducing the nuclear translocation of the p65 and p50 subunits of NF-κB[8]. This leads to the downregulation of pro-inflammatory mediators like iNOS and COX-2.

NF_kB_Inhibition cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB complex IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB (p65/p50) IkB->IkB_NFkB Nucleus Nucleus NFkB->Nucleus translocates NFkB->IkB_NFkB NFkB_n NF-κB Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2) Compound ent-kaurane diterpenoid Compound->IKK inhibits IkB_NFkB->NFkB IκB degradation NFkB_n->Gene_Expression activates Apoptosis_Induction cluster_mito Mitochondrion Compound ent-kaurane diterpenoid Bcl2 Bcl-2 (anti-apoptotic) Compound->Bcl2 inhibits Bax Bax (pro-apoptotic) Compound->Bax activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Bcl2->Mitochondrion inhibits Bax->Mitochondrion promotes permeabilization Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Cytochrome_c_mito Cytochrome c Experimental_Workflow Start Start: Compound Isolation & Characterization Primary_Screening Primary Screening: Cytotoxicity Assay (e.g., MTT) across multiple cell lines Start->Primary_Screening Dose_Response Dose-Response & IC50 Determination Primary_Screening->Dose_Response Secondary_Assays Secondary Bioassays: - Anti-inflammatory (e.g., NO inhibition) - Antimicrobial (e.g., MIC determination) Dose_Response->Secondary_Assays Mechanism_Studies Mechanism of Action Studies: - Signaling Pathway Analysis (e.g., Western Blot for NF-κB, apoptosis markers) - Target Identification Secondary_Assays->Mechanism_Studies Reproducibility_Check Reproducibility Assessment: - Independent Replicates - Inter-laboratory Comparison (if possible) Mechanism_Studies->Reproducibility_Check End Conclusion: Evaluation of Therapeutic Potential Reproducibility_Check->End

References

Safety Operating Guide

Personal protective equipment for handling ent-17-Hydroxykaur-15-en-19-oic acid

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling, use, and disposal of ent-17-Hydroxykaur-15-en-19-oic acid. The following procedures are designed to ensure the safety of laboratory personnel and to maintain a secure research environment.

This compound is a member of the ent-kaurane diterpenoid class of organic compounds. While many compounds in this class are explored for their therapeutic potential, it is crucial to note that some, including this compound, have demonstrated cytotoxic effects against various human cancer cell lines.[1][2] Therefore, appropriate precautions must be taken to avoid exposure. As a solid organic acid, it also presents hazards typical of this chemical class.

Personal Protective Equipment (PPE) and Safety Measures

Given the cytotoxic nature and acidic properties of this compound, the following personal protective equipment is mandatory when handling this compound.

PPE ItemSpecificationRationale
Hand Protection Chemical-resistant nitrile or neoprene gloves.To prevent skin contact with the acidic and cytotoxic compound.
Eye Protection Safety glasses with side shields or safety goggles.To protect eyes from dust particles and potential splashes.
Body Protection A properly fastened laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator is advised if handling fine powders or creating aerosols.To prevent inhalation of the cytotoxic compound.

Operational and Handling Plan

1. Designated Work Area:

  • All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

2. Weighing and Preparation of Solutions:

  • Weigh the solid compound carefully to avoid generating dust.

  • When preparing solutions, add the solid to the solvent slowly. If the solvent is water, always add the acid to the water, not the other way around, to prevent a potentially exothermic reaction.

3. Spill Procedures:

  • In case of a small spill, carefully sweep up the solid material, avoiding dust generation. Place the spilled material in a sealed container for proper disposal.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • The spill area should be decontaminated with a suitable cleaning agent.

4. First Aid:

  • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Inhalation: Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Segregation:

  • Segregate waste containing this compound from other laboratory waste streams.

  • Solid waste (e.g., contaminated gloves, weighing paper) should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid waste (e.g., unused solutions) should be collected in a separate, labeled hazardous waste container.

2. Waste Neutralization (for acidic properties):

  • Depending on institutional and local regulations, acidic waste solutions may need to be neutralized before disposal. This should be done by trained personnel in a controlled manner, typically by slowly adding a weak base.

3. Final Disposal:

  • All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

Experimental Workflow

The following diagram outlines the standard operating procedure for handling this compound from receipt to disposal.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal Don_PPE 1. Don Appropriate PPE Prep_Work_Area 2. Prepare Designated Work Area Don_PPE->Prep_Work_Area Weigh_Compound 3. Weigh Compound in Fume Hood Prep_Work_Area->Weigh_Compound Prepare_Solution 4. Prepare Solution Weigh_Compound->Prepare_Solution Conduct_Experiment 5. Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate 6. Decontaminate Work Area Conduct_Experiment->Decontaminate Segregate_Waste 7. Segregate Hazardous Waste Decontaminate->Segregate_Waste Dispose 8. Dispose via EHS Segregate_Waste->Dispose

Caption: Standard operating procedure for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.